Product packaging for 3-Fluoro-4-phenoxybenzaldehyde(Cat. No.:CAS No. 887576-87-6)

3-Fluoro-4-phenoxybenzaldehyde

Cat. No.: B1498753
CAS No.: 887576-87-6
M. Wt: 216.21 g/mol
InChI Key: ADIJYMIFYKYSQG-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenoxybenzaldehyde is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO2 B1498753 3-Fluoro-4-phenoxybenzaldehyde CAS No. 887576-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIJYMIFYKYSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654210
Record name 3-Fluoro-4-phenoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-87-6
Record name 3-Fluoro-4-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 4-Fluoro-3-phenoxybenzaldehyde, a versatile and high-value chemical intermediate. We will delve into its core chemical properties, reactivity, synthesis protocols, and critical applications, providing the field-proven insights necessary for its effective utilization in research and industrial settings.

Compound Identification and Physicochemical Properties

4-Fluoro-3-phenoxybenzaldehyde is an aromatic compound distinguished by three key functional groups: an aldehyde, a fluorine atom, and a phenoxy ether linkage.[1][2] The fluorine is positioned para to the aldehyde, while the phenoxy group is meta. This specific arrangement is crucial for its reactivity profile.

Caption: Chemical Structure of 4-Fluoro-3-phenoxybenzaldehyde.

Compound Identifiers

Identifier Value Source
CAS Number 68359-57-9 [3][4][5][6][7]
Molecular Formula C₁₃H₉FO₂ [3][5][6][8]
Molecular Weight 216.21 g/mol [3][5][8]
IUPAC Name 4-fluoro-3-phenoxybenzaldehyde [8]
Synonyms 3-(Phenoxy)-4-fluoro-benzaldehyde, p-Fluoro-m-phenoxybenzaldehyde, 2-Fluoro-5-formyldiphenyl Ether [1][5][9]

| InChIKey | JDICMOLUAHZVDS-UHFFFAOYSA-N |[1][8] |

Physicochemical Properties

Property Value Source
Appearance Colorless to light yellow/orange clear liquid. Some sources report a white to pale yellow crystalline powder, likely dependent on purity and temperature. [3][4][5][9]
Density 1.209 - 1.23 g/mL at 20-25 °C [3][7][9]
Boiling Point 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg [6][9][10]
Melting Point 70-75 °C (Note: This may correspond to a specific polymorph, as many sources classify it as a liquid at STP) [5]
Refractive Index n20/D ≈ 1.5830 [3][9]
Flash Point >110 °C (>230 °F) [3]
Solubility Insoluble in water; Soluble in ethanol, acetone, and DMSO. [5]

| Vapor Pressure | 0.000327 mmHg at 25 °C |[3] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-Fluoro-3-phenoxybenzaldehyde stems from the interplay of its functional groups. Understanding their individual contributions is key to predicting its behavior in chemical transformations.

  • Aldehyde Moiety : The core of its reactivity lies in the electrophilic carbonyl carbon of the aldehyde group (-CHO).[11] This site is highly susceptible to nucleophilic attack, making the compound an excellent substrate for a wide range of reactions, including condensations, oxidations, and reductions.[1][2]

  • Fluorine Substituent : The fluorine atom at the 4-position (para to the aldehyde) is a powerful modulator of the molecule's electronic properties. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I).[11] This effect decreases the electron density across the aromatic ring and, critically, on the carbonyl carbon, thereby enhancing its electrophilicity and overall reactivity compared to its non-fluorinated analog.[1][9][11]

  • Phenoxy Ether Group : The phenoxy group at the 3-position primarily influences the molecule's physical properties, such as its increased hydrophobicity and solubility in organic solvents.[1][9] It also introduces steric bulk, which can direct the regioselectivity of certain reactions.

Synthesis and Manufacturing Protocol

The industrial preparation of 4-Fluoro-3-phenoxybenzaldehyde is a multi-step process that requires careful control to achieve high yields and purity. The most common strategy involves a nucleophilic aromatic substitution, which necessitates the protection of the highly reactive aldehyde group to prevent unwanted side reactions.[3]

G cluster_0 Step 1: Aldehyde Protection cluster_1 Step 2: Etherification (Ullmann Condensation) cluster_2 Step 3: Deprotection (Hydrolysis) start 3-Bromo-4-fluorobenzaldehyde acetal 3-Bromo-4-fluorobenzaldehyde ethylene acetal start->acetal Ethylene glycol, Trimethylchlorosilane, 100°C intermediate 3-Bromo-4-fluorobenzaldehyde ethylene acetal product_acetal 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal intermediate->product_acetal Sodium phenolate, Cu catalyst final_acetal 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal final_product 4-Fluoro-3-phenoxybenzaldehyde final_acetal->final_product HCl, Ethanol / Water, Room Temp.

Caption: Common synthetic workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Experimental Protocol: Acetal-Protected Synthesis

This protocol is a representative example derived from established patent literature.[6][10][12]

Step 1: Protection of 3-Bromo-4-fluorobenzaldehyde

  • To a reaction vessel, add 3-bromo-4-fluorobenzaldehyde (0.1 mol), ethylene glycol (0.11 mol), and a suitable solvent like toluene (100 mL).

  • Add trimethylchlorosilane (0.24 mol) to the mixture.

  • Heat the reaction mixture to 100 °C for 3 hours.

    • Causality: The aldehyde is protected as an acetal to prevent it from undergoing a Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) under the basic conditions of the subsequent etherification step.[3]

  • After cooling to room temperature, wash the organic phase twice with ice-water.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.

  • Purify the resulting 3-bromo-4-fluoro-benzaldehyde ethylene acetal by vacuum distillation.[10]

Step 2: Copper-Catalyzed Etherification

  • In a separate, dry vessel under an inert atmosphere, prepare sodium phenolate.

  • Add the phenolate to a suitable diluent, along with a copper catalyst.

  • Heat the mixture to the target reaction temperature.

  • Slowly add the purified 3-bromo-4-fluoro-benzaldehyde ethylene acetal from Step 1.

  • Stir the mixture until the reaction is complete (monitored by GC or TLC).

    • Causality: This is a nucleophilic aromatic substitution (specifically, an Ullmann-type condensation) where the phenoxide displaces the bromine atom. The fluorine atom remains due to its stronger bond to the aromatic ring.[11][12]

Step 3: Deprotection via Acid Hydrolysis

  • Dissolve the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (0.1 mol) from Step 2 in a mixture of ethanol (60 mL) and water (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (1 mL).

  • Stir the solution at room temperature for approximately 3 hours.

    • Causality: The acidic medium catalyzes the hydrolysis of the acetal, regenerating the aldehyde functional group.[10]

  • Distill off the ethanol under reduced pressure.

  • Add toluene (100 mL) to the residue and perform a liquid-liquid extraction. Separate the aqueous layer.

  • Wash the organic phase twice with water, dry over sodium sulfate, and evaporate the solvent in vacuo.

  • Purify the final product, 4-fluoro-3-phenoxy-benzaldehyde, via vacuum distillation to yield a colorless oil.[6]

Key Applications in Industry and Research

4-Fluoro-3-phenoxybenzaldehyde is not an end-product but a crucial building block whose value is realized in the synthesis of more complex, high-value molecules.[1]

  • Agrochemicals : This is the largest area of application. The compound is a cornerstone intermediate in the manufacture of synthetic pyrethroid insecticides, such as cyfluthrin, permethrin, and paprothrin.[2][3][13] The final products are valued for their high efficacy in crop protection and pest control.[13]

  • Pharmaceuticals : The compound is a versatile intermediate in drug discovery and development.[3][9] Its unique structure is incorporated into scaffolds for various therapeutic agents, including:

    • Anti-inflammatory and analgesic drugs.[9][11]

    • Kinase inhibitors and antiviral compounds for oncology and infectious disease research.[5]

  • Material Science : In the production of advanced materials, it serves as a monomer or building block for specialty polymers.[9] These polymers often exhibit enhanced thermal stability and chemical resistance, making them suitable for the automotive and aerospace industries.[9] It is also a precursor in the synthesis of liquid crystal materials.[5]

  • Fine Chemicals : Its reactivity allows for its use in creating a diverse array of other organic molecules, including novel dyes, pigments, and fragrance compounds.[2][9]

Spectroscopic and Analytical Profile

Standard analytical techniques are used to confirm the identity and purity of 4-Fluoro-3-phenoxybenzaldehyde.

TechniquePurpose and Available DataSource
Nuclear Magnetic Resonance (NMR) ¹H NMR confirms the presence and integration of aromatic and aldehyde protons. ¹³C NMR identifies the number of unique carbons. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[8][14]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available and are used to identify key functional groups, such as the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-O stretches of the ether linkage.[8]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[15]
Raman Spectroscopy FT-Raman spectra are available, offering complementary vibrational information to IR spectroscopy.[8]
Gas Chromatography (GC) Primarily used to assess the purity of the compound.[7][9]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Information

Pictogram GHS Code Hazard Statement Source

|

alt text
| GHS07 | H302 : Harmful if swallowed. H319 : Causes serious eye irritation. |[8][16] | |
alt text
| GHS09 | H411 : Toxic to aquatic life with long lasting effects. | |

Handling and Personal Protective Equipment (PPE)

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

  • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]

  • Respiratory Protection : For nuisance exposures or if ventilation is inadequate, use an approved respirator with appropriate cartridges (e.g., type ABEK).[16]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

Storage Recommendations

  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Recommended storage temperatures vary, with some sources suggesting 2-8 °C.[3]

  • Inert Atmosphere : The compound is noted to be air-sensitive.[7] For long-term storage and to maintain purity, it is best stored under an inert gas like nitrogen or argon.[3]

References

A Comprehensive Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 4-Fluoro-3-phenoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development, agrochemical synthesis, and material science. While the topic requested was "3-Fluoro-4-phenoxybenzaldehyde," extensive database searches confirm that the scientifically cataloged and commercially available compound is 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) . This document will focus exclusively on this validated structure.

The guide details the compound's fundamental physicochemical properties, spectroscopic profile, and established synthetic pathways. A core focus is placed on the causality behind its chemical reactivity, particularly the influence of its unique trifunctional structure: an electrophilic aldehyde group, an electron-withdrawing fluorine atom, and a bulky phenoxy ether linkage. These features make it a crucial building block for complex molecular architectures, notably in the synthesis of modern pyrethroid insecticides and various pharmaceutical agents.[1][2] This whitepaper consolidates technical data, field-proven protocols, and safety information to serve as an essential resource for laboratory and industrial applications.

Physicochemical and Structural Properties

4-Fluoro-3-phenoxybenzaldehyde is characterized by the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol .[3][4] Its structure features a benzaldehyde core substituted with a fluorine atom at position 4 and a phenoxy group at position 3. This specific arrangement of functional groups dictates its physical properties and chemical behavior.

The fluorine atom, through its strong inductive electron-withdrawing effect (-I), enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[5] The phenoxy group adds steric bulk and contributes to the molecule's overall hydrophobicity and solubility in organic solvents.[3][6]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO₂[3][4][7]
Molecular Weight 216.21 g/mol [3][7][8][9]
CAS Number 68359-57-9[3][4][8]
IUPAC Name 4-fluoro-3-phenoxybenzaldehyde[4]
Appearance Colorless to light yellow liquid or low-melting solid[3][7]
Density 1.209 - 1.23 g/mL at 25 °C[3][8][9]
Boiling Point 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg[3][10][11]
Refractive Index n20/D 1.583[8]
Solubility Soluble in ethanol, acetone, DMSO; insoluble in water[7]

Synthesis and Reaction Chemistry

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is a multi-step process that requires careful control to achieve high purity. The most common industrial approach involves the targeted functionalization of a simpler fluorinated benzene derivative.

General Synthetic Strategy

A validated synthetic route begins with 4-fluorobenzaldehyde.[1] This precursor undergoes electrophilic aromatic substitution (bromination) to install a bromine atom, yielding 3-bromo-4-fluorobenzaldehyde. The aldehyde group is highly reactive and would interfere with the subsequent etherification step; therefore, it is temporarily "protected" by converting it into an acetal (e.g., a dioxolane). This protected intermediate can then safely undergo a copper-catalyzed condensation reaction with potassium phenolate to form the desired carbon-oxygen bond. The final step is the acidic hydrolysis (deprotection) of the acetal to regenerate the aldehyde functional group.

G cluster_0 Synthetic Pathway for 4-Fluoro-3-phenoxybenzaldehyde A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde A->B Bromination (e.g., Br₂, Oleum) C 3-Bromo-4-fluorobenzaldehyde Ethylene Acetal B->C Acetal Protection (Ethylene Glycol) D 4-Fluoro-3-phenoxybenzaldehyde Ethylene Acetal C->D Ullmann Condensation (Potassium Phenolate, Cu catalyst) E 4-Fluoro-3-phenoxybenzaldehyde D->E Acetal Deprotection (Acidic Hydrolysis)

Caption: General synthetic workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Exemplary Protocol: Acetal Deprotection

This protocol details the final hydrolysis step to yield the target compound from its ethylene acetal precursor, a method adapted from established patent literature.[10][11]

Materials:

  • 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal (1 equivalent, e.g., 26 g, 0.1 mol)

  • Ethanol (e.g., 60 mL)

  • Deionized Water (e.g., 20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 1 mL)

  • Toluene

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal, ethanol, water, and concentrated hydrochloric acid.

  • Reaction Execution: Stir the solution at room temperature for approximately 3 hours to allow for complete hydrolysis of the acetal.

  • Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator under reduced pressure.

  • Workup: Add toluene (e.g., 100 mL) to the remaining aqueous residue. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the aqueous layer. Wash the organic (toluene) phase twice with deionized water (e.g., 2 x 50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate and filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The crude residue is then purified by vacuum distillation to yield 4-fluoro-3-phenoxybenzaldehyde as a colorless oil.[11] A typical reported boiling point for this purification is 102°-104° C at 0.1 mm Hg.[11]

Applications in Research and Industry

The unique structural characteristics of 4-Fluoro-3-phenoxybenzaldehyde make it a valuable intermediate in several high-value chemical industries.[3]

G cluster_1 Core Compound and Its Industrial Applications Core {4-Fluoro-3-phenoxybenzaldehyde | C₁₃H₉FO₂} App1 Agrochemicals Key precursor for the synthesis of modern synthetic pyrethroid insecticides. Core->App1 Used in App2 Pharmaceuticals Intermediate for anti-inflammatory drugs, kinase inhibitors, and antiviral compounds. Core->App2 Used in App3 Material Science Building block for specialty polymers and liquid crystals with enhanced thermal resistance. Core->App3 Used in

Caption: Key application areas for 4-Fluoro-3-phenoxybenzaldehyde.

  • Agrochemicals: This is the largest area of application. The molecule is a cornerstone intermediate in the synthesis of synthetic pyrethroid insecticides.[1][2] The final insecticide molecules often incorporate this fragment to achieve high potency and appropriate metabolic stability.

  • Pharmaceutical Development: In medicinal chemistry, this compound serves as a versatile starting material. It is used in the development of anti-inflammatory and analgesic drugs, as well as more complex therapeutics like kinase inhibitors and antiviral compounds.[3][5][7] The fluoro-phenoxy moiety is often incorporated to modulate the pharmacokinetic properties of a drug candidate.

  • Material Science: The aromatic and fluorinated nature of the molecule makes it a useful monomer or building block for specialty polymers. These materials can exhibit enhanced thermal stability and chemical resistance, finding use in the aerospace and automotive industries.[3][7]

Spectroscopic Characterization

The identity and purity of 4-Fluoro-3-phenoxybenzaldehyde are routinely confirmed using a suite of spectroscopic techniques. Databases such as PubChem and SpectraBase house reference spectra for this compound.[4][12]

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aldehyde proton (downfield, ~9.8-10.0 ppm) and distinct aromatic protons, with coupling patterns influenced by the fluorine and phenoxy substituents.

    • ¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm).

    • ¹⁹F NMR: A singlet is expected, providing unambiguous evidence of the single fluorine atom.[12]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm⁻¹. Additional bands will correspond to C-O-C ether stretching and C-F stretching.[4]

  • Mass Spectrometry: Will show a molecular ion peak corresponding to its molecular weight (216.21 g/mol ).

Safety and Handling

Proper handling of 4-Fluoro-3-phenoxybenzaldehyde is essential for laboratory safety. It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[8]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource(s)
Signal Word -Warning[8]
Hazard Statements H302Harmful if swallowed.[8]
H411Toxic to aquatic life with long lasting effects.[8]
Precautionary Statements P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.[8]
P301+P312+P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[8]
Recommended PPE -Eyeshields, chemical-resistant gloves, ABEK-type respirator filter.[8]

Conclusion

4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) is a high-value chemical intermediate whose utility is derived directly from its distinct molecular architecture. The strategic placement of its aldehyde, fluorine, and phenoxy functionalities provides a powerful tool for synthetic chemists in the agrochemical, pharmaceutical, and material science sectors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is critical for leveraging its full potential in research and development.

References

A Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An important note on nomenclature: This guide focuses on 4-Fluoro-3-phenoxybenzaldehyde (CAS RN: 68359-57-9) . While the initial request specified 3-Fluoro-4-phenoxybenzaldehyde, the vast majority of published scientific and patent literature pertains to the 4-fluoro-3-phenoxy isomer. This isomer is a key industrial intermediate with well-documented synthesis routes, properties, and applications. We are proceeding with this compound to provide a comprehensive and data-supported technical resource.

Introduction

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules. Its structure, which uniquely combines an aldehyde, a fluoro group, and a phenoxy moiety, imparts a high degree of reactivity and functional versatility.[1][2] The fluorine atom at the para-position and the phenoxy group at the meta-position are crucial for the biological activity of many of its derivatives.[3] This strategic arrangement enhances the molecule's stability and reactivity, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[4] This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, and key applications for professionals in research and development.

Physicochemical and Structural Properties

4-Fluoro-3-phenoxybenzaldehyde is typically a colorless to light yellow, clear liquid under standard conditions.[4] The presence of the fluorine atom enhances its electronic properties, while the phenoxy group contributes to its solubility in a range of organic solvents.[2][4]

Structural Data
IdentifierValue
IUPAC Name 4-fluoro-3-phenoxybenzaldehyde[5]
Synonyms 2-Fluoro-5-formyldiphenyl Ether, p-Fluoro-m-phenoxybenzaldehyde[2][4]
CAS Number 68359-57-9[6]
Molecular Formula C₁₃H₉FO₂[4]
Molecular Weight 216.21 g/mol [5]
SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F[5]
InChI 1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H[5]
Physical Properties
PropertyValueSource(s)
Appearance Colorless to light orange to yellow clear liquid[4]
Density 1.2091 g/mL at 25 °C[7]
Boiling Point 135 °C at 2 mmHg[4]
Refractive Index n20/D 1.5830[7]
Flash Point >110 °C (>230 °F)

Synthesis and Reaction Mechanisms

The synthesis of 4-fluoro-3-phenoxybenzaldehyde is a multi-step process that requires precise control of reaction conditions. A common industrial route starts from 4-fluorobenzaldehyde and proceeds through bromination and subsequent etherification.

Overall Synthesis Workflow

The following diagram illustrates a typical pathway for the preparation of 4-fluoro-3-phenoxybenzaldehyde, involving the formation of key intermediates.

G FBA 4-Fluorobenzaldehyde BFBA 3-Bromo-4-fluorobenzaldehyde FBA->BFBA Bromination (Br₂, Oleum) Acetal 3-Bromo-4-fluorobenzaldehyde Acetal BFBA->Acetal Acetalization (e.g., Ethylene Glycol) FPBA_Acetal 4-Fluoro-3-phenoxybenzaldehyde Acetal Acetal->FPBA_Acetal Ullmann Condensation (Potassium Phenolate, Cu Catalyst) FPBA 4-Fluoro-3-phenoxybenzaldehyde FPBA_Acetal->FPBA Hydrolysis (Acidic workup)

Caption: General synthesis pathway for 4-Fluoro-3-phenoxybenzaldehyde.

Key Synthesis Steps and Mechanistic Insights
  • Bromination of 4-Fluorobenzaldehyde : The synthesis typically begins with the bromination of 4-fluorobenzaldehyde. To achieve regioselectivity and obtain 3-bromo-4-fluorobenzaldehyde, the reaction is often carried out in oleum, which enhances the electrophilicity of bromine.[8] This step is critical as it positions the bromine atom correctly for the subsequent ether linkage formation.

  • Acetal Protection : The aldehyde group in 3-bromo-4-fluorobenzaldehyde is highly reactive and would interfere with the subsequent Ullmann condensation. Therefore, it is protected as an acetal, commonly an ethylene acetal (a dioxolane derivative), by reacting it with ethylene glycol.[8][9] This protection strategy is a classic and essential step to ensure the subsequent C-O bond formation occurs without side reactions.

  • Ullmann Condensation : The core ether linkage is formed via a copper-catalyzed Ullmann condensation. The 3-bromo-4-fluorobenzaldehyde acetal is reacted with potassium phenolate.[8] The copper catalyst facilitates the nucleophilic aromatic substitution, where the phenoxide displaces the bromide. The choice of copper catalyst (e.g., CuCl, CuO) and solvent are critical variables that affect reaction yield and purity.[8][10] The Ullmann reaction is a powerful method for forming aryl-aryl or aryl-ether bonds.[11]

  • Hydrolysis (Deprotection) : In the final step, the acetal protecting group is removed by acid-catalyzed hydrolysis. A solution of the acetal in an alcohol/water mixture with a catalytic amount of a strong acid (like HCl) regenerates the aldehyde functionality, yielding the final product, 4-fluoro-3-phenoxybenzaldehyde.[9][12][13]

Detailed Laboratory Protocol: Acetal Hydrolysis

This protocol describes the final deprotection step to yield the target compound.

  • Dissolution : Dissolve 26 g (0.1 mol) of 4-fluoro-3-phenoxybenzaldehyde ethylene acetal in a mixture of 60 ml of ethanol and 20 ml of water.[9][12]

  • Acidification : Add 1 ml of concentrated hydrochloric acid to the solution.[9][12]

  • Reaction : Allow the solution to stand at room temperature for 3 hours to ensure complete hydrolysis.[9][12]

  • Solvent Removal : Remove the ethanol from the reaction mixture via distillation under reduced pressure.[9][12]

  • Extraction : Add 100 ml of toluene to the remaining aqueous residue. Separate the organic phase from the water.[9][12]

  • Washing : Wash the organic phase twice with 50 ml portions of water to remove any residual acid and salts.[9][12]

  • Drying and Concentration : Dry the toluene solution over anhydrous sodium sulfate and then evaporate the solvent in vacuo.[9][12]

  • Purification : Purify the resulting residue by vacuum distillation to obtain 4-fluoro-3-phenoxybenzaldehyde as a colorless oil. A typical reported boiling point is 102°-104° C at 0.1 mm Hg.[9][12]

Applications in Industry and Research

The unique structural features of 4-fluoro-3-phenoxybenzaldehyde make it a valuable precursor in several high-value chemical industries.

Agrochemicals: Pyrethroid Insecticides

The primary industrial application of 4-fluoro-3-phenoxybenzaldehyde is as a key intermediate in the synthesis of synthetic pyrethroid insecticides, such as cyfluthrin and permethrin.[3][7] It serves as the precursor to the alcohol moiety of the final ester product.[3] The aldehyde is first reduced to 4-fluoro-3-phenoxybenzyl alcohol, which is then esterified with a suitable carboxylic acid (e.g., a derivative of chrysanthemic acid) to form the active insecticidal compound. The fluoro and phenoxy groups are essential for the molecule's potency and stability.[3]

G FPBA 4-Fluoro-3-phenoxybenzaldehyde FPB_Alcohol 4-Fluoro-3-phenoxybenzyl Alcohol FPBA->FPB_Alcohol Reduction Pyrethroid Pyrethroid Insecticide (Ester) FPB_Alcohol->Pyrethroid Esterification Acid Carboxylic Acid Moiety Acid->Pyrethroid Esterification

Caption: Role in Pyrethroid Synthesis.

Pharmaceutical Development

In medicinal chemistry, 4-fluoro-3-phenoxybenzaldehyde is a versatile building block for creating new therapeutic agents.[4] Its structure is incorporated into molecules designed as anti-inflammatory and analgesic drugs.[4] The diaryl ether motif is a common feature in many biologically active compounds, and the specific substitution pattern of this aldehyde allows for targeted modifications to enhance therapeutic efficacy and pharmacokinetic properties.[4]

Materials Science and Other Applications

The reactivity of 4-fluoro-3-phenoxybenzaldehyde also extends to materials science, where it can be used as a monomer or building block for specialty polymers with enhanced thermal and chemical resistance.[4] Furthermore, its derivatives are explored in the synthesis of dyes, fragrances, and other fine chemicals.[1][4]

Safety and Handling

4-Fluoro-3-phenoxybenzaldehyde requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed and may cause eye irritation.[5]

GHS Hazard Information
  • Pictograms : GHS07 (Exclamation Mark), GHS09 (Environment)

  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long-lasting effects)

  • Precautionary Statements : P273 (Avoid release to the environment), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth)

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE) : Wear protective gloves, eyeshields, and a faceshield during handling. Use a suitable respirator if ventilation is inadequate.

  • Storage : Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7] Keep the container tightly closed.

Conclusion

4-Fluoro-3-phenoxybenzaldehyde is a high-value chemical intermediate whose importance is firmly established, particularly in the agrochemical industry. Its well-defined synthesis, involving strategic protection and copper-catalyzed bond formation, provides a reliable route to this versatile molecule. For researchers and developers, its unique combination of reactive functional groups offers a powerful platform for creating novel pharmaceuticals, advanced materials, and other specialty chemicals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in scientific and industrial innovation.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-phenoxybenzaldehyde

Abstract

This compound is a pivotal intermediate in the synthesis of high-value chemical products, most notably in the pyrethroid insecticide industry.[1][2] Its unique molecular architecture, featuring an aldehyde, a fluoro group, and a phenoxy moiety, provides a versatile platform for a variety of organic transformations.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. We will dissect two major routes: a multi-step synthesis involving a protected intermediate and a more direct nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis.

Core Synthetic Principles: The Chemistry of Diaryl Ether Formation

The synthesis of this compound is fundamentally a problem of diaryl ether bond (C-O-C) formation. The two most prevalent strategies leverage the principles of Nucleophilic Aromatic Substitution (SNAr), one of which is the copper-catalyzed variant known as the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is viable when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or, in this case, an aldehyde (-CHO) group.[3] These groups polarize the ring, making the carbon atoms attached to leaving groups susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (in this case, a phenoxide ion) attacks the electrophilic carbon atom bearing the leaving group (a halogen, typically F or Cl), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[3]

The fluorine atom at the 4-position (para) relative to the aldehyde is an excellent leaving group and its position makes the carbon highly activated, favoring this reaction pathway.[3][5]

Caption: The Addition-Elimination mechanism of SNAr.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed method for synthesizing diaryl ethers from aryl halides and phenols.[6][7] It is particularly useful when the aryl halide is not sufficiently activated for a non-catalyzed SNAr reaction to proceed efficiently. The reaction typically requires a copper catalyst (in various forms, from copper powder to copper(I) salts), a base, and often high temperatures in a polar aprotic solvent.[6] The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[7]

Strategic Synthesis Pathways

Two primary, field-proven pathways for the synthesis of this compound are detailed below.

Pathway I: Multi-Step Synthesis from 3-Bromo-4-fluorobenzaldehyde

This robust pathway, extensively documented in patent literature, involves the protection of the reactive aldehyde group, followed by a copper-catalyzed coupling reaction, and concluding with deprotection.[8][9][10] This strategy is exemplary when dealing with sensitive functional groups that might interfere with the main coupling reaction.

Logical Workflow:

  • Protection: The aldehyde group of 3-bromo-4-fluorobenzaldehyde is converted into an acetal (e.g., an ethylene acetal). This is a critical step because the strongly basic and nucleophilic phenoxide used in the next step would otherwise attack the aldehyde carbonyl.

  • Coupling: The protected intermediate, 3-bromo-4-fluoro-benzaldehyde ethylene acetal, undergoes an Ullmann-type condensation with a phenolate (e.g., potassium phenolate) in the presence of a copper catalyst.

  • Deprotection: The acetal is hydrolyzed under mild acidic conditions to regenerate the aldehyde, yielding the final product.[11]

Caption: Workflow for the multi-step synthesis of the target compound.

Pathway II: Direct SNAr from 3,4-Difluorobenzaldehyde

This pathway offers a more direct and atom-economical approach by leveraging the principles of regioselective SNAr. It involves the direct reaction of 3,4-difluorobenzaldehyde with a phenol in the presence of a base.[12]

Causality of Regioselectivity: The key to this pathway is the selective substitution of the fluorine atom at the 4-position. The aldehyde group is a powerful EWG with a strong -M (negative mesomeric) effect. This effect primarily activates the positions ortho and para to it for nucleophilic attack.

  • C4-Fluorine (para): This position is highly activated by the aldehyde group.

  • C3-Fluorine (meta): This position is only weakly activated by the aldehyde's inductive effect.

Therefore, a nucleophile like phenoxide will preferentially attack the more electrophilic C4 position, displacing the para-fluorine atom.

Caption: Direct one-step synthesis via regioselective SNAr.

Experimental Protocols & Data

The following sections provide detailed, step-by-step methodologies based on established literature.

Protocol for Pathway I

This protocol is adapted from validated patent literature.[8][9]

Step 1: Synthesis of 3-bromo-4-fluoro-benzaldehyde ethylene acetal (Protection)

  • To a reaction vessel, add 3-bromo-4-fluoro-benzaldehyde (20.3 g, 0.1 mol) and ethane-1,2-diol (6.8 g, 0.11 mol).

  • Add trimethylchlorosilane (26 g, 0.24 mol) to the mixture.

  • Heat the mixture to 100°C for 3 hours.

  • After cooling to room temperature, add toluene (100 ml) and wash the mixture twice with ice-water (2 x 50 ml).

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Distill the residue under vacuum to obtain 3-bromo-4-fluoro-benzaldehyde ethylene acetal as a colorless oil.

Step 2: Synthesis of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (Coupling)

  • This step is performed under an inert atmosphere.

  • In a suitable solvent, combine the 3-bromo-4-fluoro-benzaldehyde ethylene acetal from the previous step with 1.0 to 1.2 molar equivalents of potassium phenolate.

  • Add a catalytic amount of a copper catalyst (e.g., CuI or Cu₂O, 0.1 to 0.5 mol).

  • Heat the reaction mixture to between 130°C and 170°C and stir until the reaction is complete (monitored by TLC or GC).

  • After cooling, dilute the mixture with toluene and filter to remove inorganic salts.

  • The filtrate is concentrated in vacuo to yield the crude product.

Step 3: Synthesis of this compound (Deprotection) [11]

  • Dissolve the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (26 g, 0.1 mol) in a mixture of ethanol (60 ml) and water (20 ml).

  • Add concentrated hydrochloric acid (1 ml) and allow the solution to stand at room temperature for 3 hours.

  • Distill off the ethanol in vacuo and add toluene (100 ml) to the residue.

  • Separate the aqueous layer. Wash the organic phase twice with water (2 x 50 ml), dry over sodium sulfate, and evaporate in vacuo.

  • Distill the residue under high vacuum to yield pure this compound.

Protocol for Pathway II

This protocol is a representative procedure for a direct SNAr reaction.[12]

  • In a reaction flask, combine 3,4-difluorobenzaldehyde (2.0 mmol), phenol (2.0 mmol), and an excess of potassium carbonate (e.g., 3.0-4.0 mmol).

  • Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 2-4 mL).

  • Heat the mixture in an oil bath at 120-140°C for 30 minutes to several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture in an ice-water bath.

  • Add water (approx. 6-10 mL) to precipitate the crude product.

  • Stir thoroughly, then collect the solid product by vacuum filtration.

  • The crude solid can be purified by recrystallization (e.g., from a heptane/dichloromethane system or ethanol) to yield the final product.

Comparative Data Summary
ParameterPathway I (Multi-Step)Pathway II (Direct SNAr)
Starting Material 3-Bromo-4-fluorobenzaldehyde3,4-Difluorobenzaldehyde
Key Reagents Ethane-1,2-diol, Potassium PhenolatePhenol, K₂CO₃
Catalyst Copper (I) saltNone (Base mediated)
Number of Steps 3 (Protection, Coupling, Deprotection)1
Typical Yield ~80-90% (overall reported in patents)[8][9][11]Good to excellent, variable with conditions
Key Advantage Robust, well-controlled, protects sensitive aldehydeAtom economical, fewer steps
Key Disadvantage Lower overall atom economy, more stepsRequires careful control of regioselectivity

Conclusion

The synthesis of this compound can be accomplished effectively through multiple strategic pathways. The multi-step approach starting from 3-bromo-4-fluorobenzaldehyde offers a highly controlled and robust method, ideal for large-scale production where process control is paramount. The use of a protecting group for the aldehyde ensures that the sensitive functionality is preserved during the key copper-catalyzed C-O bond formation. Conversely, the direct SNAr pathway from 3,4-difluorobenzaldehyde presents a more elegant and atom-economical alternative. Its success hinges on the inherent electronic properties of the substrate, which direct the regioselective substitution at the para-position. The choice between these pathways will ultimately depend on factors such as the availability and cost of starting materials, desired scale, and the specific process capabilities of the laboratory or manufacturing facility.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-Phenoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] For researchers, process chemists, and formulation scientists, a deep understanding of this compound's solubility characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring successful formulation. This document delineates the physicochemical properties of 4-fluoro-3-phenoxybenzaldehyde, explores the theoretical principles governing its solubility, presents detailed experimental protocols for solubility determination, and discusses the critical factors that influence its behavior in various solvent systems.

Core Compound Properties and Physicochemical Profile

4-Fluoro-3-phenoxybenzaldehyde is an aromatic compound featuring a benzaldehyde moiety substituted with a fluorine atom and a phenoxy group.[4] This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility profile. The fluorine atom enhances reactivity, while the phenoxy group contributes to its hydrophobic character.[4] The aldehyde functional group is a primary site for various chemical transformations.[4]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 68359-57-9[5][6][7]
Molecular Formula C₁₃H₉FO₂[1][7][8]
Molecular Weight 216.21 g/mol [1][7][8]
Appearance Colorless to light orange/yellow clear liquid or white to pale yellow crystalline powder[2][8][9]
Melting Point 30-31°C to 70-75°C (Varies with purity)[8][10]
Boiling Point 102-104°C @ 0.1 mmHg; 320-325°C (decomposes at atmospheric pressure)[8][11][12]
Density ~1.209 - 1.25 g/mL at 20-25°C[6][8][13]
Refractive Index n20/D ~1.583[6][13]

Note: The variability in reported physical state (liquid vs. solid) and melting point suggests that the compound can exist as a low-melting solid or supercooled liquid at or near standard ambient temperature, highly dependent on its purity.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[14][15] The molecular structure of 4-fluoro-3-phenoxybenzaldehyde provides clear indicators of its expected solubility.

  • Nonpolar Characteristics : The two aromatic rings (the benzene and phenoxy groups) are inherently nonpolar and hydrophobic. This large, nonpolar surface area is the dominant structural feature, suggesting poor solubility in polar solvents.

  • Polar Characteristics : The aldehyde group (-CHO) contains a polar carbonyl (C=O) bond, and the carbon-fluorine (C-F) bond is also polar. These groups introduce a degree of polarity to the molecule. However, the molecule lacks strong hydrogen bond-donating groups (like -OH or -NH).

  • Overall Polarity : The molecule is best described as moderately polar, with a dominant nonpolar character. This explains its observed insolubility in water and good solubility in various organic solvents.[2][8] The phenoxy group specifically enhances its compatibility and solubility within a range of organic solvents.[2]

The logical relationship between the molecule's structure and its solubility is depicted below.

cluster_structure Molecular Structure of 4-Fluoro-3-Phenoxybenzaldehyde cluster_properties Resulting Physicochemical Properties cluster_solubility Predicted Solubility Behavior ('Like Dissolves Like') Structure Core Functional Groups Aromatic Aromatic Rings (Benzene, Phenoxy) Structure->Aromatic Aldehyde Aldehyde Group (-CHO) Structure->Aldehyde Ether Ether Linkage (-O-) Structure->Ether Fluorine Fluorine Atom (-F) Structure->Fluorine Nonpolar Dominant Nonpolar Character (Hydrophobic) Aromatic->Nonpolar contributes to Polar_Features Moderate Polar Features Aldehyde->Polar_Features contributes to Ether->Nonpolar contributes to Fluorine->Polar_Features contributes to Polarity Overall Molecular Polarity Polarity->Nonpolar Polarity->Polar_Features Solubility Solubility Profile Polarity->Solubility governs High_Sol High Solubility in Organic Solvents (e.g., Acetone, Ethanol, DMSO) Solubility->High_Sol Low_Sol Low Solubility in Polar Protic Solvents (e.g., Water) Solubility->Low_Sol

Caption: Relationship between molecular structure and solubility.

Qualitative and Quantitative Solubility Data

Based on available technical data, the qualitative solubility of 4-fluoro-3-phenoxybenzaldehyde has been established in several common laboratory solvents.

SolventTypeSolubilitySource(s)
WaterPolar ProticInsoluble[8]
EthanolPolar ProticSoluble[8]
AcetonePolar AproticSoluble[8]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[8]

While precise quantitative data (e.g., in mg/mL or molarity) is not widely published, it can be determined empirically using standardized laboratory protocols. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Solubility Determination

For drug development and process chemistry, determining the thermodynamic equilibrium solubility is crucial. The shake-flask method is the gold-standard for this measurement due to its reliability.[16]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid compound.[16]

Causality: The extended equilibration time (typically 24-48 hours) is essential to ensure that the dissolution process has reached a true equilibrium, providing a thermodynamically accurate solubility value rather than a kinetically influenced one.[17]

Methodology:

  • Preparation: Add an excess amount of 4-fluoro-3-phenoxybenzaldehyde to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure saturation is achieved and maintained.[16]

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker or orbital incubator for a predetermined period (e.g., 24 to 48 hours). The pH of the suspension should be measured at the beginning and end of the experiment to ensure it remains constant.[16]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE).

  • Sample Dilution: Carefully extract a precise aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique as described in Section 5.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

The general workflow for this protocol is visualized below.

prep Step 1: Preparation Add excess solute to a known volume of solvent. equil Step 2: Equilibration Agitate at constant temperature for 24-48 hours. prep->equil sep Step 3: Phase Separation Centrifuge or filter to remove undissolved solid. equil->sep dilute Step 4: Dilution Precisely dilute the clear supernatant. sep->dilute quant Step 5: Quantification Analyze concentration via HPLC, UV-Vis, or ¹⁹F NMR. dilute->quant calc Step 6: Calculation Determine original concentration to find solubility. quant->calc

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is the final, critical step in solubility determination. For 4-fluoro-3-phenoxybenzaldehyde, several robust analytical methods are suitable.

A. High-Performance Liquid Chromatography (HPLC) HPLC is a preferred method for its specificity and sensitivity.[18]

  • Principle: A reversed-phase HPLC method (e.g., using a C18 column) can effectively separate the analyte from any potential impurities. Detection is typically performed using a UV detector set to a wavelength of maximum absorbance (λ_max).

  • Justification: The aromatic structure and carbonyl group are strong chromophores, making UV detection highly effective.[19] Purity assessments for this compound are commonly performed via HPLC, indicating its suitability for quantification.[8]

B. UV-Vis Spectroscopy For a rapid and simpler analysis, UV-Vis spectroscopy is a viable option.

  • Principle: This technique relies on the Beer-Lambert law, which correlates absorbance with concentration.[20] The presence of conjugated pi systems in the aromatic rings and the carbonyl group leads to strong UV absorbance.[20][21]

  • Methodology: A calibration curve must first be generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample can then be used to determine its concentration by interpolating from this curve.

C. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful and specific tool.

  • Principle: ¹⁹F NMR is a quantitative technique that can determine the concentration of a fluorine-containing analyte relative to a known internal standard that also contains fluorine.[22][23]

  • Justification: This method offers significant advantages: it is highly selective as there are no background signals from the sample matrix or most solvents, and it is non-destructive.[22][24] This makes it ideal for complex mixtures or for confirming results from other methods.

cluster_analysis Analytical Method Selection start Saturated Supernatant (from Shake-Flask Method) prep Sample Preparation (Dilution) start->prep hplc HPLC (High Specificity) prep->hplc uv_vis UV-Vis Spec (Rapid Screening) prep->uv_vis nmr ¹⁹F NMR (High Selectivity, Absolute Quantification) prep->nmr result Concentration Data hplc->result uv_vis->result nmr->result

Caption: Analytical workflow for solubility quantification.

Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[14] This relationship should be determined empirically if the compound is to be used in processes with variable temperature profiles, such as crystallization.

  • pH: 4-fluoro-3-phenoxybenzaldehyde is a neutral organic molecule lacking strongly acidic or basic functional groups that would ionize in response to changes in aqueous pH.[25][26] Therefore, its solubility is expected to be largely independent of pH within a stable range. However, at extreme pH values, chemical degradation via hydrolysis of the ether linkage could occur, which would indirectly affect solubility measurements.[1]

  • Solvent Polarity: As established, solvent choice is the most critical factor. The compound's solubility will be highest in organic solvents with polarities that match its own moderately polar, yet largely hydrophobic, character.

Applications in Research and Development

A thorough understanding of solubility is not merely academic; it is essential for the practical application of 4-fluoro-3-phenoxybenzaldehyde.

  • Process Chemistry: Knowledge of solubility in various solvents is critical for selecting appropriate reaction media and for designing efficient crystallization-based purification protocols.

  • Drug Discovery: As a key building block for active pharmaceutical ingredients (APIs), its solubility behavior informs reaction setup and purification of subsequent, more complex molecules.[1][2]

  • Formulation Science: For applications in agrochemicals, understanding solubility is key to developing stable and effective formulations, such as emulsifiable concentrates or suspension concentrates.[2]

References

An In-Depth Spectroscopic Guide to 4-Fluoro-3-phenoxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 4-Fluoro-3-phenoxybenzaldehyde

4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a fluorinated benzaldehyde core linked to a phenoxy group, imparts a unique combination of reactivity and stability, making it a valuable building block in modern organic synthesis.[2] The aldehyde group is a versatile handle for transformations, the fluorine atom modulates electronic properties and metabolic stability, and the phenoxy moiety adds steric bulk and lipophilicity.

For researchers in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount.[3] A failure to fully characterize this intermediate can lead to downstream synthetic failures, impurities in final active compounds, and misinterpreted biological data. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and qualify 4-Fluoro-3-phenoxybenzaldehyde. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide a self-validating system for compound verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide. Understanding this spatial arrangement is the first step in predicting and interpreting the spectral output.

Caption: Molecular structure of 4-Fluoro-3-phenoxybenzaldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-Fluoro-3-phenoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint.

Expert Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of 4-Fluoro-3-phenoxybenzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for aromatic ethers and aldehydes and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with aromatic signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.

¹H NMR Spectral Data (Predicted)

Disclaimer: Experimental data for this specific compound is not publicly available. The following data is a high-confidence prediction based on established chemical shift principles and spectral data of analogous structures.[4]

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H7 (Aldehyde)9.95Singlet (s)1HN/A
H67.65Doublet of doublets (dd)1HJ = 8.5, 2.1
H27.50Doublet (d)1HJ = 2.1
H57.28Doublet of doublets (dd)1HJ = 8.5, 8.5 (t)
H2'/H6'7.45Triplet (t)2HJ = 7.9
H4'7.25Triplet (t)1HJ = 7.4
H3'/H5'7.15Doublet (d)2HJ = 8.1

Interpretation:

  • Aldehyde Proton (H7): The signal at 9.95 ppm is highly deshielded and appears as a sharp singlet, which is characteristic of an aldehyde proton with no adjacent proton neighbors.[4]

  • Benzaldehyde Ring (H2, H5, H6): These three protons form a complex spin system influenced by the fluorine at C4. H5 is coupled to the adjacent fluorine (a large coupling) and H6 (a smaller ortho coupling), appearing as a triplet (or more accurately, a doublet of doublets with similar J values). H6 is coupled to H5 (ortho) and H2 (meta), resulting in a doublet of doublets. H2 shows only a small meta-coupling to H6.

  • Phenoxy Ring (H2'-H6'): The protons of the unsubstituted phenoxy ring are less complex. H2'/H6' and H3'/H5' are chemically equivalent due to free rotation around the C-O bond, resulting in the expected triplet-triplet-doublet pattern for a monosubstituted benzene ring.

¹³C NMR Spectral Data (Predicted)
Assigned CarbonChemical Shift (δ, ppm)Key Features
C7 (C=O)190.5Low intensity, characteristic of a carbonyl carbon.
C4 (C-F)164.0 (d, ¹JCF ≈ 255 Hz)Large doublet splitting due to one-bond C-F coupling.
C1'155.0Deshielded due to ether oxygen.
C3145.0 (d, ²JCF ≈ 12 Hz)Two-bond coupling to fluorine.
C1131.5
C2'/C6'130.0
C6128.5 (d, ³JCF ≈ 5 Hz)Three-bond coupling to fluorine.
C4'125.5
C2121.0
C3'/C5'119.5
C5118.0 (d, ²JCF ≈ 22 Hz)Two-bond coupling to fluorine.

Interpretation:

  • Carbonyl Carbon (C7): The peak at ~190.5 ppm is diagnostic for an aldehyde carbonyl.[4]

  • Carbon-Fluorine Coupling: The most telling feature is the signal for C4, which appears as a large doublet with a coupling constant (¹JCF) around 255 Hz. This is unambiguous evidence for a fluorine atom directly attached to an aromatic carbon. The adjacent carbons (C3, C5) and the more distant C6 also show smaller couplings, confirming the substitution pattern.

  • Aromatic Region: The remaining 10 aromatic carbons appear in the typical region of 118-155 ppm. The signals can be fully assigned using advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their vibrational frequencies.

Expert Protocol: IR Spectrum Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Apply a single drop of neat 4-Fluoro-3-phenoxybenzaldehyde liquid directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis: Label the significant peaks and compare their wavenumbers (cm⁻¹) to correlation tables for functional group identification.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3060MediumC-H StretchAromatic C-H
~2850, ~2750WeakC-H StretchAldehyde C-H (Fermi doublet)
~1705 Strong, Sharp C=O Stretch Aromatic Aldehyde
~1580, ~1480StrongC=C StretchAromatic Ring
~1240 Strong C-O-C Asymmetric Stretch Aryl Ether
~1200StrongC-F StretchAryl Fluoride

Interpretation: The IR spectrum provides definitive evidence for the core functional groups.

  • Aldehyde Group: The most prominent peak is the intense, sharp absorption at ~1705 cm⁻¹, which is the classic stretching frequency for a conjugated aromatic aldehyde.[5] The two weaker bands around 2850 and 2750 cm⁻¹ are the characteristic C-H stretch of the aldehyde proton, often seen as a doublet.

  • Aryl Ether Linkage: A strong absorption around 1240 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the diaryl ether, confirming the presence of the phenoxy group.[5]

  • Aromatic and Fluoro Groups: Strong bands in the 1600-1450 cm⁻¹ region confirm the aromatic rings, while the C-F stretch appears as a strong band around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, reveals the molecule's building blocks. It serves as the final piece of confirmatory evidence.

Expert Protocol: MS Data Acquisition (EI-GC/MS)
  • Methodology Choice: Electron Ionization (EI) is an excellent choice for this molecule as it is relatively volatile and produces rich, reproducible fragmentation patterns that are useful for structural confirmation.

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any minor impurities before it enters the ion source.

  • Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) in the ion source. This will eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Analysis: Analyze the resulting ions in a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to piece together the molecular structure.

MS Spectral Data
m/zProposed FragmentFormulaInterpretation
216 [M]⁺• [C₁₃H₉FO₂]⁺• Molecular Ion
187[M - CHO]⁺[C₁₂H₉FO]⁺Loss of the formyl radical (-CHO)
123[C₇H₄FO]⁺Cleavage of the ether bond, forming the fluorobenzoyl cation
95[C₆H₄F]⁺Subsequent loss of CO from the m/z 123 fragment
77[C₆H₅]⁺Phenyl cation from cleavage of the ether bond

Interpretation and Fragmentation Pathway: The mass spectrum corroborates the structure confirmed by NMR and IR. The molecular ion peak will appear at m/z 216, consistent with the molecular formula C₁₃H₉FO₂.[6] The fragmentation pattern can be logically deduced as follows:

fragmentation_pathway M Molecular Ion [C₁₃H₉FO₂]⁺• m/z = 216 F1 [C₁₂H₉FO]⁺ m/z = 187 M->F1 - •CHO F2 [C₇H₄FO]⁺ m/z = 123 M->F2 - •OC₆H₅ F3 [C₆H₅]⁺ m/z = 77 M->F3 - •C₇H₄FO F4 [C₆H₄F]⁺ m/z = 95 F2->F4 - CO

Caption: Proposed EI fragmentation pathway for 4-Fluoro-3-phenoxybenzaldehyde.

Integrated Spectral Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unshakeable structural proof.

workflow cluster_analysis Spectroscopic Analysis cluster_data Primary Data Points start Sample of 4-Fluoro-3-phenoxybenzaldehyde ms MS Analysis (EI-GC/MS) start->ms ir IR Analysis (ATR) start->ir nmr NMR Analysis (¹H, ¹³C) start->nmr ms_data Molecular Ion at m/z 216 Confirms MW = 216.21 ms->ms_data ir_data C=O stretch at ~1705 cm⁻¹ C-O-C stretch at ~1240 cm⁻¹ ir->ir_data nmr_data Aldehyde ¹H at ~9.95 ppm ¹JCF coupling in ¹³C NMR nmr->nmr_data conclusion Unambiguous Structural Confirmation ms_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Integrated workflow for the spectroscopic validation of the target compound.

This integrated approach provides multiple, independent points of verification. The molecular weight from MS is confirmed by the proton and carbon count in NMR. The functional groups identified by IR (aldehyde, ether) are confirmed by their characteristic signals in the NMR and by the logical fragmentation patterns observed in the mass spectrum. This cross-validation is the hallmark of rigorous scientific characterization.

References

Navigating the Chemistry of 3-Fluoro-4-phenoxybenzaldehyde: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Fluoro-4-phenoxybenzaldehyde is an aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis.[1] Its unique molecular architecture, featuring a fluorine atom and a phenoxy group on the benzaldehyde ring, imparts specific reactivity and properties that make it a valuable intermediate in the creation of more complex molecules.[1] However, as with any specialized chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth examination of the safety and hazards associated with this compound. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering a synthesis of critical safety data, field-proven handling protocols, and risk mitigation strategies. The information presented herein is compiled from authoritative safety data sheets and chemical databases to ensure accuracy and reliability.

Note on Isomer Specificity: The user requested information on "this compound." However, publicly available safety data and commercial availability predominantly correspond to its isomer, 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9). This guide is based on the data for the latter, as it is the compound researchers are most likely to encounter. Users should always verify the specific isomer they are handling by consulting the container label and supplier-provided Safety Data Sheet (SDS).

Section 1: Hazard Identification and Classification

The primary step in safe chemical handling is a comprehensive understanding of its intrinsic hazards. 4-Fluoro-3-phenoxybenzaldehyde is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

GHS Classification

The compound is consistently identified with the following GHS hazard statements:

Hazard ClassCategoryHazard StatementGHS Code
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Serious Eye IrritationCategory 2 / 2ACauses serious eye irritationH319
Hazardous to the Aquatic Environment, ChronicCategory 2Toxic to aquatic life with long lasting effectsH411

Data compiled from multiple sources.[2][3]

The corresponding GHS pictogram is the exclamation mark (GHS07), and for environmental hazards, the environment pictogram (GHS09) is also applicable.[4] The signal word is "Warning".[2][4]

Summary of Primary Hazards
  • Acute Oral Toxicity: The primary health hazard is acute toxicity if ingested.[5] Swallowing the chemical can be harmful.[4]

  • Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[2][4]

  • Environmental Hazard: The substance is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6] Release into the environment should be strictly avoided.[7]

It is crucial to note that for many aspects, the toxicological properties have not been fully investigated.[4][6] Therefore, the absence of a specific hazard warning does not imply the substance is benign. A precautionary approach is always warranted.

Section 2: Toxicological Profile

While comprehensive toxicological data is limited, the existing information provides a clear basis for risk assessment.

  • Acute Effects:

    • Oral: Harmful if swallowed.[2] Ingestion may lead to adverse health effects. If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse the mouth.[5]

    • Inhalation: May cause respiratory irritation.[4][8] In case of inhalation, the individual should be moved to fresh air.[4][7]

    • Dermal: Skin irritation is a potential hazard, though not as prominently classified as eye irritation.[8] Standard practice is to wash off immediately with plenty of water if skin contact occurs.[4][6]

    • Eye: Causes serious eye irritation.[2][8] Immediate and thorough rinsing with water for at least 15 minutes is critical upon contact.[4][6]

  • Chronic Effects & Carcinogenicity:

    • There is no data available to suggest the compound is a carcinogen. The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[4][7]

Section 3: Physical and Chemical Properties

Understanding the physical properties of a substance is essential for designing safe storage and handling procedures.

PropertyValueSource
CAS Number 68359-57-9[2]
Molecular Formula C₁₃H₉FO₂[2][4]
Molecular Weight 216.21 g/mol [2][4]
Appearance Colorless to light orange/yellow clear liquid[1][5]
Boiling Point 310 °C (initial); 135 °C at 2 mmHg[1][7]
Flash Point >110 °C (>230 °F)[7]
Density ~1.21 - 1.23 g/cm³ at 25 °C[1][7]
Solubility No data available for water solubility. Phenoxy group suggests compatibility with organic solvents.[1][7]

The high flash point indicates that the substance is not highly flammable, but it is a combustible liquid.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to rigorous laboratory protocols is the cornerstone of safety when working with 4-Fluoro-3-phenoxybenzaldehyde.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.

Emergency_Response cluster_routes cluster_actions Exposure Exposure Event Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Action_Inhale Move to Fresh Air If not breathing, give artificial respiration Inhalation->Action_Inhale Action_Skin Wash with soap and plenty of water Remove contaminated clothing Skin->Action_Skin Action_Eye Rinse with water for 15+ min Remove contact lenses if possible Eye->Action_Eye Action_Ingest Rinse mouth with water Do NOT induce vomiting Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

References

An In-depth Technical Guide to a Key Synthetic Building Block: 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide focuses on 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9) . While the initial inquiry specified the 3-fluoro-4-phenoxy isomer, a comprehensive search of scientific literature and commercial databases reveals a scarcity of technical data for that specific compound. In contrast, 4-Fluoro-3-phenoxybenzaldehyde is a well-documented, commercially available, and industrially significant intermediate. Given its established role in drug discovery and agrochemical development, this guide has been structured to provide an in-depth analysis of this readily available and highly relevant isomer for the intended audience of researchers and drug development professionals.

Introduction & Strategic Importance

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic compound that serves as a high-value intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive aldehyde group, a stabilizing phenoxy moiety, and a reactivity-modulating fluorine atom, makes it a critical building block in diverse chemical sectors.[2] The strategic placement of these functional groups provides a unique handle for synthetic chemists to construct elaborate molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1][3]

The fluorine atom enhances the molecule's metabolic stability and binding affinity in biological systems, while the aldehyde group is a prime site for transformations like condensation, oxidation, and reduction.[2] This combination of features has cemented its role as an indispensable precursor for a range of commercial products, most notably for the alcohol component of many synthetic pyrethroid insecticides.[3] This guide offers a detailed exploration of its synthesis, chemical properties, reactivity, and core applications.

Synthesis Methodologies

The principal route for synthesizing 4-Fluoro-3-phenoxybenzaldehyde involves the formation of a diaryl ether linkage, most commonly through a copper-catalyzed Ullmann-type condensation reaction. This is typically followed by the introduction or deprotection of the aldehyde functional group.

Primary Synthetic Pathway: Ullmann Condensation

A prevalent and patented method involves the reaction of a protected 3-bromo-4-fluorobenzaldehyde derivative with a phenolate.[4] The aldehyde is often protected as an acetal to prevent side reactions during the copper-catalyzed ether formation.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Aldehyde Protection cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Deprotection (Acetal Cleavage) A 3-Bromo-4-fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde ethylene acetal A->B  1,2-Ethanediol,  Trimethylchlorosilane E 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal B->E  D, Copper Catalyst,  Solvent (e.g., Toluene) C Phenol D Potassium Phenolate C->D  KOH F 4-Fluoro-3-phenoxybenzaldehyde E->F  Aqueous Acid (e.g., HCl),  Ethanol/Water

Caption: Key steps in the synthesis of 4-Fluoro-3-phenoxybenzaldehyde.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is a representative example based on established patent methodologies.[4][5][6]

Part A: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

  • Reaction Setup: To a stirred mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (0.11 mol), add trimethylchlorosilane (0.24 mol).

  • Heating: Heat the reaction mixture to 100°C for 3 hours.

  • Workup: After cooling to room temperature, add toluene (100 ml) and wash the mixture twice with ice water (50 ml each).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. The resulting residue, 3-bromo-4-fluoro-benzaldehyde ethylene acetal, can be purified by vacuum distillation.[4]

Part B: Ullmann Condensation with Potassium Phenolate

  • Phenolate Preparation: Prepare potassium phenolate by reacting phenol with a stoichiometric amount of potassium hydroxide.

  • Reaction Setup: In a suitable reaction vessel, combine the 3-bromo-4-fluoro-benzaldehyde ethylene acetal (from Part A), potassium phenolate, and a copper catalyst in a high-boiling-point solvent such as toluene.

  • Heating: Heat the mixture under reflux (e.g., 155°C) for several hours until the reaction is complete (monitored by GC or TLC).

  • Workup: After cooling, filter off the inorganic salts. Wash the filtrate to remove any unreacted phenolate.

  • Isolation: Remove the solvent by vacuum evaporation to yield the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.

Part C: Acetal Deprotection

  • Reaction Setup: Dissolve the crude acetal from Part B (0.1 mol) in a mixture of ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml).[6]

  • Reaction: Allow the solution to stand at room temperature for 3 hours.[6]

  • Workup: Distill off the ethanol under reduced pressure. Add toluene (100 ml) to the residue and separate the aqueous layer.

  • Purification: Wash the organic phase twice with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]

  • Final Product: Purify the final product, 4-fluoro-3-phenoxy-benzaldehyde, by vacuum distillation to yield a colorless to light yellow liquid.[1][6] A boiling point of 102-104°C at 0.1 mm Hg has been reported.[6]

Physicochemical and Spectroscopic Profile

The accurate characterization of 4-Fluoro-3-phenoxybenzaldehyde is crucial for its use in synthesis. The data below is compiled from various chemical suppliers and databases.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 68359-57-9
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 135 °C / 2 mmHg[1]
Density ~1.21 - 1.23 g/mL at 20-25°C[1]
Refractive Index (n20/D) ~1.5830
Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is complex due to the disubstituted aromatic rings. The aldehydic proton is the most deshielded, appearing as a singlet around 9.9-10.0 ppm. The aromatic protons will appear in the range of 7.0-7.8 ppm, with splitting patterns dictated by ortho, meta, and para couplings, including coupling to the fluorine atom.

  • ¹⁹F NMR Spectroscopy: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.[7]

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-O-C stretches for the ether linkage around 1200-1250 cm⁻¹, and C-F stretches.[8]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 216.21, consistent with the molecular weight.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Fluoro-3-phenoxybenzaldehyde is governed by the interplay of its three key functional components.

Caption: Functional groups governing the reactivity of 4-fluoro-3-phenoxybenzaldehyde.

  • Aldehyde Group: This is the primary site of reactivity. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. It is the key functional group for building more complex molecules through reactions like Wittig, Grignard, and condensation reactions.[2]

  • Fluorine Atom: Located para to the aldehyde, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles.

  • Phenoxy Group: Positioned meta to the aldehyde, the phenoxy group is generally electron-donating through resonance (+M effect) but also provides steric bulk. Its primary role is often as a core structural element in the final target molecule rather than as a reactive site.

Applications in Industry and Research

The unique structural features of 4-Fluoro-3-phenoxybenzaldehyde make it a valuable intermediate in several high-value industries.

  • Agrochemicals: This is the largest area of application. The compound is a crucial precursor in the synthesis of synthetic pyrethroid insecticides.[3] It is used to form the 4-fluoro-3-phenoxybenzyl alcohol moiety, which is a common component of active ingredients like cyfluthrin and flumethrin.

  • Pharmaceuticals: It serves as a building block for various pharmaceutical agents.[1] Its structure is incorporated into molecules designed as anti-inflammatory drugs, analgesics, and other biologically active compounds.[1]

  • Materials Science: The compound can be used as a monomer or intermediate in the production of specialty polymers and materials where enhanced thermal stability and specific electronic properties are desired.[1]

  • Fine Chemicals: Its utility extends to the synthesis of dyes, fragrances, and other specialty organic chemicals.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • GHS Hazard Statements: H302: Harmful if swallowed.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. It is recommended to store under an inert atmosphere as it may be air-sensitive.

References

Navigating the Synthesis and Application of Fluoro-Phenoxybenzaldehyde Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Isomeric Specificity: This guide addresses the synthesis, properties, and applications of fluoro-phenoxybenzaldehyde structures. Initial literature searches for the specific isomer 3-Fluoro-4-phenoxybenzaldehyde reveal a significant scarcity of dedicated scientific and patent literature. The available data predominantly focuses on its regioisomer, 4-Fluoro-3-phenoxybenzaldehyde . Given this landscape, and to provide a comprehensive and well-referenced technical resource, this document will focus on the extensively studied and industrially significant 4-Fluoro-3-phenoxybenzaldehyde . This compound serves as a critical building block in the agrochemical and pharmaceutical industries, and its well-documented chemistry offers valuable insights for researchers in the field.

Introduction to 4-Fluoro-3-phenoxybenzaldehyde: A Key Synthetic Intermediate

4-Fluoro-3-phenoxybenzaldehyde (CAS Number: 68359-57-9) is a versatile aromatic compound featuring a benzaldehyde core substituted with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[1][2] This unique arrangement of functional groups—an aldehyde, a fluorine atom, and a phenoxy moiety—imparts a high degree of reactivity and adaptability, making it a valuable intermediate in the synthesis of complex organic molecules.[3] Its primary significance lies in its role as a key precursor for the synthesis of synthetic pyrethroid insecticides and various pharmaceutical agents.[3][4] The fluorine substituent, in particular, enhances the compound's reactivity and can modulate the electronic properties of the molecule, a feature often exploited in drug design and materials science.[1][2][5]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical characteristics of 4-Fluoro-3-phenoxybenzaldehyde is fundamental for its application in synthesis. The compound is typically a colorless to light orange or yellow clear liquid.[1][6]

Table 1: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

PropertyValueReferences
CAS Number 68359-57-9[7]
Molecular Formula C₁₃H₉FO₂[7][8]
Molecular Weight 216.21 g/mol [7][8]
Appearance Colorless to light orange/yellow clear liquid[1][6]
Density 1.2091 g/mL at 25 °C[7][9]
Boiling Point 135 °C at 2 mmHg[1]
Refractive Index n20/D 1.5830[7][9]
Flash Point >110 °C (>230 °F)[7]

Spectroscopic data is crucial for the identification and quality control of 4-Fluoro-3-phenoxybenzaldehyde. Key spectral information is available across various databases.

Table 2: Spectroscopic Data References for 4-Fluoro-3-phenoxybenzaldehyde

Spectroscopic TechniqueAvailable Data Source
¹⁹F NMR SpectraBase
FTIR PubChem, SpectraBase
Raman PubChem, SpectraBase

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde: Pathways and Methodologies

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is well-documented, particularly in patent literature, reflecting its industrial importance. The primary strategy involves the formation of the phenoxy ether linkage via a nucleophilic aromatic substitution, often employing an Ullmann condensation-type reaction.[5] A common and established route begins with the bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde.

Key Synthetic Steps

The overall synthesis can be broken down into three main stages:

  • Bromination: Introduction of a bromine atom at the 3-position of 4-fluorobenzaldehyde.

  • Acetal Protection: Protection of the reactive aldehyde group to prevent side reactions in the subsequent etherification step.

  • Ullmann Condensation & Deprotection: Formation of the diaryl ether bond followed by the removal of the acetal protecting group to yield the final product.

Synthesis_Workflow A 4-Fluorobenzaldehyde B Bromination (e.g., AlCl₃, Br₂) A->B Step 1 C 3-Bromo-4-fluorobenzaldehyde B->C D Acetal Protection (e.g., Ethylene Glycol) C->D Step 2 E 3-Bromo-4-fluorobenzaldehyde ethylene acetal D->E F Ullmann Condensation (Phenolate, Cu catalyst) E->F Step 3 G 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal F->G H Acid Hydrolysis (Deprotection) G->H Step 4 I 4-Fluoro-3-phenoxybenzaldehyde H->I

Caption: Generalized synthetic workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature, providing a detailed, step-by-step methodology.

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde [10]

  • To a mixture of aluminum chloride (166 g) and 1,2-dichloroethane (150 ml), add 4-fluorobenzaldehyde (62 g) dropwise at an internal temperature of 30 °C.

  • Stir the mixture for approximately 30 minutes.

  • Add bromine (88 g) dropwise, maintaining the internal temperature between 30 °C and 40 °C.

  • Continue stirring the reaction mixture for about 2 hours after the addition is complete.

  • Pour the reaction mixture onto ice.

  • The organic phase is separated, washed, dried over sodium sulfate, and evaporated in vacuo.

  • The residue is distilled to yield 3-bromo-4-fluorobenzaldehyde. The reported yield is 81% of the theoretical value.[10]

Protocol 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde [10][11]

  • Mix 3-bromo-4-fluorobenzaldehyde (20.3 g, 0.1 mol) and ethane-1,2-diol (6.8 g, 0.11 mol).

  • Add trimethylchlorosilane (26 g, 0.24 mol) to the mixture.

  • Heat the mixture to 100 °C for 3 hours.

  • After cooling to room temperature, add toluene (100 ml) and wash the mixture twice with ice-water (50 ml each).

  • Dry the organic phase over sodium sulfate and evaporate in vacuo.

  • Distill the residue to obtain 3-bromo-4-fluoro-benzaldehyde ethylene acetal. The reported yield is 85% of the theoretical value.[10]

Protocol 3: Ullmann Condensation and Deprotection to Yield 4-Fluoro-3-phenoxybenzaldehyde [10][12]

  • Prepare a suspension of sodium phenolate in a suitable solvent like diglyme.

  • Add a copper catalyst (e.g., copper(I) oxide) and an auxiliary agent like potassium chloride.

  • Heat the reaction mixture (e.g., to 155 °C).

  • Add the 3-bromo-4-fluoro-benzaldehyde ethylene acetal and stir for several hours.

  • After cooling, filter the inorganic material and remove the solvent in vacuo to obtain the protected product, 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.

  • For deprotection, dissolve the acetal (26 g, 0.1 mol) in a mixture of ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml).[12]

  • Allow the solution to stand at room temperature for 3 hours.[12]

  • Distill off the ethanol in vacuo and add toluene (100 ml) to the residue.

  • Separate the aqueous layer, wash the organic phase with water, dry over sodium sulfate, and evaporate in vacuo.

  • The final residue is distilled under vacuum to yield pure 4-fluoro-3-phenoxy-benzaldehyde. This final step has a reported yield of 91%.[10][12]

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Fluoro-3-phenoxybenzaldehyde is governed by its three key functional components:

  • Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions including condensation, oxidation, and reduction, making it an excellent starting point for more complex molecules.[2][3][5]

  • Fluorine Substituent: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I).[5] This effect decreases the electron density on the aromatic ring and the carbonyl carbon, thereby enhancing the electrophilicity and reactivity of the aldehyde group.[5]

  • Phenoxy Group: The ether linkage is generally stable, and the phenoxy group contributes to the molecule's solubility in organic solvents.[1]

Reactivity sub 4-Fluoro-3-phenoxybenzaldehyde aldehyde Aldehyde Group (-CHO) sub->aldehyde fluorine Fluorine Atom (-F at C4) sub->fluorine phenoxy Phenoxy Group (-OPh at C3) sub->phenoxy react1 Electrophilic Carbonyl C (Nucleophilic Attack) aldehyde->react1 react3 Strong -I Effect fluorine->react3 react5 Increases Solubility (Organic Solvents) phenoxy->react5 react2 Condensation, Oxidation, Reduction Reactions react1->react2 react4 Activates Aldehyde react3->react4

Caption: Key functional groups and their influence on reactivity.

Applications in Industry and Research

The versatile nature of 4-Fluoro-3-phenoxybenzaldehyde has established it as a crucial intermediate in several high-value chemical sectors.

Agrochemicals

The primary application of this compound is in the synthesis of synthetic pyrethroid insecticides.[4][13][14] Pyrethroids are valued for their high efficacy against a broad spectrum of insect pests and relatively low mammalian toxicity.[13] 4-Fluoro-3-phenoxybenzaldehyde is a precursor to the alcohol moiety of several prominent pyrethroids.[13] The specific arrangement of the fluorine and phenoxy groups is critical for the insecticidal potency of the final product.[13]

Pharmaceuticals

In the pharmaceutical industry, 4-Fluoro-3-phenoxybenzaldehyde serves as a key building block for various drugs, particularly in the development of anti-inflammatory and analgesic agents.[1][5] Its structure allows for targeted modifications to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).[1]

Materials Science and Other Applications

Beyond agrochemicals and pharmaceuticals, this compound is used in the formulation of specialty chemicals.[1] Its properties make it a valuable precursor for:

  • Specialty Polymers: Creating materials with enhanced thermal and chemical resistance.[1]

  • Dyes and Fragrances: Acting as a building block for novel compounds.[3]

  • Organic Synthesis: Utilized in various coupling reactions due to its reactivity and ability to form stable intermediates.[1]

Safety and Handling

4-Fluoro-3-phenoxybenzaldehyde is classified as harmful if swallowed and may cause serious eye irritation.[7][8] Standard laboratory safety protocols should be strictly followed when handling this chemical.

  • Personal Protective Equipment (PPE): Use of eyeshields, face shields, and gloves is recommended.[7] An appropriate respirator should be used in case of insufficient ventilation.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Handle in a well-ventilated area.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. The compound can be air-sensitive.[6]

Conclusion

4-Fluoro-3-phenoxybenzaldehyde is a chemical intermediate of significant industrial importance, underpinned by a well-established synthetic framework. Its value is primarily derived from its role as a precursor to essential products in the agrochemical and pharmaceutical sectors. The interplay between its aldehyde functionality and the electronic effects of the fluoro and phenoxy substituents provides a rich platform for synthetic chemists. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in the creation of novel and high-performing molecules.

References

Methodological & Application

Application Note: A Robust, Multi-Step Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a reliable and scalable two-stage synthetic pathway for producing 4-fluoro-3-phenoxybenzaldehyde, a pivotal intermediate in the development of pharmaceuticals and agrochemical pyrethroids. The synthesis commences with the regioselective bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde. This intermediate then undergoes a copper-catalyzed Ullmann-type condensation with phenol to form the target diaryl ether. This document provides in-depth mechanistic explanations, step-by-step protocols including an aldehyde protection-deprotection strategy for enhanced yield and purity, and critical field-proven insights to ensure successful synthesis.

Introduction and Strategic Overview

4-Fluoro-3-phenoxybenzaldehyde is a highly valuable building block in organic synthesis, primarily serving as a precursor for various biologically active molecules.[1] Its structural motif is integral to numerous commercial products, particularly advanced pyrethroid insecticides. The synthetic challenge lies in the precise and efficient construction of the diaryl ether linkage at the C3 position of the benzaldehyde ring while retaining the fluorine atom at the C4 position.

This guide outlines a validated two-part synthetic strategy. It is important to note that the target molecule is 4-fluoro-3-phenoxybenzaldehyde . The direct synthesis from 4-fluorobenzaldehyde proceeds via an initial halogenation, as direct phenoxylation at the C3 position is not feasible.

The selected synthetic pathway involves:

  • Electrophilic Aromatic Substitution: Regioselective bromination of 4-fluorobenzaldehyde to produce the key intermediate, 3-bromo-4-fluorobenzaldehyde.

  • Diaryl Ether Formation: A copper-catalyzed C-O cross-coupling reaction (Ullmann Condensation) between the brominated intermediate and phenol. To maximize yield and prevent unwanted side reactions at the aldehyde functional group under basic coupling conditions, a robust protocol involving acetal protection and subsequent deprotection is employed.[2][3]

Overall Reaction Scheme

Synthetic Workflow Diagram

The following diagram provides a high-level overview of the entire synthetic process, from starting material to the final purified product.

Synthesis_Workflow Start 4-Fluorobenzaldehyde Intermediate1 3-Bromo-4-fluorobenzaldehyde Start->Intermediate1 Bromination (Br₂, AlCl₃) Protected 3-Bromo-4-fluoro-benzaldehyde Ethylene Acetal Intermediate1->Protected Acetal Protection (Ethane-1,2-diol) Coupled 4-Fluoro-3-phenoxy-benzaldehyde Ethylene Acetal Protected->Coupled Ullmann Coupling (Phenol, Cu₂O) FinalProduct 4-Fluoro-3-phenoxybenzaldehyde Coupled->FinalProduct Deprotection (Acid Hydrolysis)

Caption: Multi-step synthesis workflow for 4-fluoro-3-phenoxybenzaldehyde.

Part I: Synthesis of 3-Bromo-4-fluorobenzaldehyde Intermediate

Mechanistic Rationale

The first stage is a classic electrophilic aromatic substitution. The regioselectivity of the bromination is governed by the directing effects of the existing substituents on the aromatic ring:

  • Aldehyde Group (-CHO): A meta-director and a strong deactivator due to its electron-withdrawing nature.

  • Fluorine Atom (-F): An ortho-, para-director and a deactivator (inductive withdrawal outweighs mesomeric donation).

The position at C3 is meta to the aldehyde and ortho to the fluorine. Both groups direct the incoming electrophile (bromonium ion, generated from Br₂ and a Lewis acid catalyst like AlCl₃) to this position, leading to the desired 3-bromo isomer with high selectivity.[2]

Detailed Experimental Protocol

Materials & Reagents

ReagentCAS NumberMolecular WeightQuantityMoles
4-Fluorobenzaldehyde459-57-4124.11 g/mol 62 g0.5
Aluminum Chloride (AlCl₃)7446-70-0133.34 g/mol 166 g1.24
Bromine (Br₂)7726-95-6159.81 g/mol 88 g0.55
1,2-Dichloroethane107-06-298.96 g/mol 150 mL-
Ice--q.s.-

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, add aluminum chloride (166 g) and 1,2-dichloroethane (150 mL).

  • Cool the mixture and add 4-fluorobenzaldehyde (62 g) dropwise, maintaining an internal temperature of 30°C. Stir for 30 minutes after the addition is complete.[2]

  • Add bromine (88 g) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 30°C and 40°C.

  • After the bromine addition, continue stirring the reaction mixture for approximately 2 hours.

  • Carefully pour the reaction mixture onto a sufficient quantity of crushed ice to decompose the catalyst complex.

  • Separate the organic layer. The aqueous layer can be extracted with a suitable solvent (e.g., methylene chloride) to recover any remaining product.

  • Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Expected Outcome:

  • Product: 3-Bromo-4-fluorobenzaldehyde

  • Appearance: Colorless oil, may solidify upon standing.[2]

  • Boiling Point: 108°C at 25 mbar.[2]

  • Melting Point: 30-31°C.[2]

  • Yield: ~80% of theoretical.[3]

Part II: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

This stage involves three critical steps: protection of the reactive aldehyde, formation of the diaryl ether bond, and deprotection to yield the final product.

Step A: Acetal Protection of the Aldehyde

Causality: The Ullmann coupling reaction is typically performed under basic conditions at elevated temperatures. The aldehyde functional group is susceptible to side reactions such as aldol condensation or Cannizzaro reactions under these conditions. Converting the aldehyde to a more stable ethylene acetal protects it, ensuring a cleaner reaction and higher yield of the desired ether.[2][3]

Protocol:

  • Combine 3-bromo-4-fluorobenzaldehyde (20.3 g, 0.1 mol) and ethane-1,2-diol (6.8 g, 0.11 mol) in a flask.

  • Add trimethylchlorosilane (26 g, 0.24 mol) as a catalyst and water scavenger.[2]

  • Heat the mixture to 100°C for 3 hours.

  • Cool to room temperature, add toluene (100 mL), and wash twice with ice-water (50 mL each).

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by vacuum distillation to obtain 3-bromo-4-fluorobenzaldehyde ethylene acetal.

    • Boiling Point: 79-81°C at 0.1 mm Hg.[2]

    • Yield: ~85%.[2]

Step B: Ullmann-Type Diaryl Ether Synthesis

Mechanistic Rationale: The Ullmann condensation is a copper-catalyzed nucleophilic substitution reaction ideal for forming C-O bonds between aryl halides and phenols.[4] While traditional Ullmann reactions require harsh conditions, modern protocols use ligands and milder bases, making the reaction more versatile.[5][6] In this case, the phenoxide ion, generated in situ, displaces the bromide on the protected benzaldehyde ring, facilitated by a copper(I) catalyst.

Protocol:

  • In an inert atmosphere (e.g., argon), suspend sodium phenolate (prepared from phenol and a suitable sodium base) in a high-boiling point solvent like diglyme.

  • Add a catalytic amount of copper(I) oxide (Cu₂O).[3]

  • Heat the reaction mixture to 155°C.

  • Slowly add the 3-bromo-4-fluorobenzaldehyde ethylene acetal (from Step 4.1) to the heated mixture.

  • Stir at 155°C for approximately 7 hours.[3]

  • Cool the mixture to room temperature, add toluene, and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude protected product, 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.

Step C: Acetal Deprotection

Causality: The final step is the hydrolysis of the acetal to regenerate the aldehyde functional group. This is a standard transformation achieved under mild acidic conditions.[7]

Protocol:

  • Dissolve the crude acetal from Step 4.2 (e.g., 26 g, ~0.1 mol) in a mixture of ethanol (60 mL) and water (20 mL).[7]

  • Add a catalytic amount of concentrated hydrochloric acid (1 mL).

  • Allow the solution to stand at room temperature for 3 hours, monitoring for completion by TLC or GC.

  • Distill off the ethanol under reduced pressure.

  • Add toluene (100 mL) to the residue, separate the aqueous layer, and wash the organic phase twice with water.

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product by vacuum distillation.

Product Characterization and Purification

Physical and Chemical Properties
PropertyValueSource
Chemical Name 4-Fluoro-3-phenoxybenzaldehyde[1]
CAS Number 68359-57-9[1][8]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1][8]
Appearance White to pale yellow crystalline powder[1]
Melting Point 70-75°C[1]
Boiling Point 102-104°C at 0.1 mm Hg[3][7]
Solubility Soluble in ethanol, acetone, DMSO; insoluble in water[1]
Purification Insights

For aldehydes that are difficult to purify by distillation or crystallization, forming a bisulfite adduct is a highly effective chemical purification method.[9] The crude aldehyde reacts with an alkali metal bisulfite to form a solid adduct, which can be isolated by filtration. The purified aldehyde is then regenerated by treating the adduct with an acid or base.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive for structural confirmation.[8][10]

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1200-1250 cm⁻¹) functional groups.[8]

  • Mass Spectrometry: To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[1]

Safety and Handling

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

  • Aluminum Chloride: Reacts violently with water. It is corrosive and moisture-sensitive. Handle in a dry environment.

  • Solvents: 1,2-dichloroethane is a suspected carcinogen. Toluene and other organic solvents are flammable. Avoid inhalation and skin contact.

  • High Temperatures: The Ullmann reaction is conducted at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

Application Notes & Protocols: The Strategic Use of 3-Fluoro-4-phenoxybenzaldehyde in Advanced Pyrethroid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of advanced, fluorinated pyrethroids using 3-fluoro-4-phenoxybenzaldehyde as a critical intermediate. We delve into the causality behind synthetic strategies, provide a robust, self-validating experimental protocol for the synthesis of key pyrethroid structures like lambda-cyhalothrin, and explore the profound impact of strategic fluorination on insecticidal efficacy.

Introduction: The Imperative for Innovation in Pyrethroid Chemistry

Synthetic pyrethroids are a cornerstone of modern crop protection and public health vector control, prized for their high insecticidal potency and relatively low mammalian toxicity.[1] The evolution of pyrethroid chemistry has been driven by the need to enhance photostability, metabolic resistance, and intrinsic activity against a wide spectrum of insect pests.[2]

A key advancement in this field is the incorporation of fluorine atoms into the pyrethroid scaffold.[3][4] this compound has emerged as an indispensable building block for creating highly active pyrethroids, such as lambda-cyhalothrin.[5][6] The presence of the fluorine atom is not an arbitrary modification; it is a deliberate design choice that leverages fluorine's unique properties to enhance the final molecule's performance.[7] Fluorination can increase metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes, and it can modify the electronic properties of the molecule to improve its binding affinity to the insect's voltage-gated sodium channels, the primary target of pyrethroids.[4][7][8]

This guide will focus on the practical application of this compound in a pivotal one-pot condensation reaction to form the α-cyano-ester linkage characteristic of many potent, third-generation pyrethroids.

Synthetic Strategy: The One-Pot Esterification Pathway

The synthesis of pyrethroids like cyhalothrin from this compound is elegantly achieved through a multi-component condensation reaction. This process typically involves the reaction of a cyclopropanecarbonyl chloride (the "acid" moiety) with this compound (the precursor to the "alcohol" moiety) in the presence of a cyanide source.[9][10]

The overall transformation can be summarized as follows:

Synthesis_Overview AcidChloride 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)- 2,2-dimethylcyclopropanecarbonyl chloride Product Lambda-Cyhalothrin AcidChloride->Product Aldehyde This compound Aldehyde->Product NaCN Sodium Cyanide (NaCN) NaCN->Product + Catalyst + Solvent caption Fig. 1: Overall synthesis of Lambda-Cyhalothrin.

Caption: High-level overview of the key components in the synthesis of Lambda-Cyhalothrin.

This reaction is mechanistically fascinating. The aldehyde first reacts with the cyanide ion to form a cyanohydrin intermediate. Concurrently, the highly reactive acyl chloride is poised for esterification. The presence of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous cyanide salt and the organic-soluble reactants.[10]

Experimental Protocol: Synthesis of a Cyhalothrin Condensation Product

This protocol details a robust, one-pot method for synthesizing a cyhalothrin condensation product from this compound. The procedure is adapted from established industrial processes and is designed to be self-validating through in-process controls and defined product specifications.[10][11]

Principle

This procedure employs a phase-transfer catalyzed condensation reaction. 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is added to a mixture of this compound, aqueous sodium cyanide, and a phase-transfer catalyst in an organic solvent. The reaction proceeds at a controlled temperature to yield the target α-cyano-ester.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥99%Standard SupplierKey Intermediate
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride≥98%Standard SupplierAcylating Agent
Sodium Cyanide (NaCN)ACS ReagentStandard SupplierEXTREMELY TOXIC
Methyl trioctyl ammonium chloride≥95%Standard SupplierPhase-Transfer Catalyst
n-HexaneAnhydrousStandard SupplierSolvent
Deionized WaterType IIIn-house---
1000 mL Jacketed Reaction Flask---Glassware SupplierWith overhead stirrer, dropping funnel, and temperature probe
Chiller/Circulator---Equipment SupplierFor temperature control

Workflow Diagram

Workflow start Start: Assemble Reaction Apparatus charge_reagents Charge Reactor: 1. This compound 2. Aqueous NaCN Solution 3. Phase-Transfer Catalyst start->charge_reagents cool Cool Reaction Mixture to 15-18°C charge_reagents->cool add_acyl Slowly Add Acyl Chloride Solution (Maintain Temperature) cool->add_acyl react Incubate at 15-18°C for 2 hours add_acyl->react monitor Monitor Reaction via GC (Control: Aldehyde ≤0.2%) react->monitor monitor->react Incomplete workup Work-up: Aqueous Wash to Neutrality monitor->workup Reaction Complete isolate Isolate Product: Remove Solvent under Reduced Pressure workup->isolate end End: Obtain Crude Product isolate->end caption Fig. 2: Experimental workflow for pyrethroid synthesis.

Caption: Step-by-step workflow for the one-pot condensation reaction.

Step-by-Step Procedure
  • Preparation: In a fume hood, prepare a 30% (w/w) aqueous solution of sodium cyanide. CAUTION: Sodium cyanide is a potent poison. Handle with extreme care using appropriate personal protective equipment (PPE). Acidification will release deadly HCN gas.

  • Reactor Charging: To the 1000 mL jacketed reaction flask equipped with an overhead stirrer, add this compound (e.g., 0.5 mol), the 30% aqueous sodium cyanide solution (e.g., 0.6 mol, 1.2 eq), and methyl trioctyl ammonium chloride (e.g., 0.1% of the aldehyde weight).[10]

  • Temperature Control: Begin stirring and cool the reaction mixture to 15-18°C using the chiller/circulator.

  • Acyl Chloride Addition: Slowly add a solution of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (e.g., 0.5 mol, 1.0 eq) in n-hexane dropwise via the addition funnel over 3-4 hours. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the formation of side products. The temperature must be maintained strictly within the 15-18°C range.

  • Reaction Incubation: After the addition is complete, continue stirring the mixture at 15-18°C for an additional 2 hours.

  • In-Process Control (Self-Validation): Take a small aliquot from the organic layer. Analyze by Gas Chromatography (GC) to monitor the disappearance of the starting aldehyde. The reaction is considered complete when the this compound peak area is ≤0.2% relative to the product.[10]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with deionized water until the aqueous washes are neutral (pH 7).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude cyhalothrin condensation product.

Expected Results & Validation
ParameterExpected OutcomeValidation Method
Yield >95% (crude)Gravimetric analysis
Purity >95% (normalizing content)Gas Chromatography (GC)
Appearance Viscous oil or semi-solidVisual Inspection
Identity Consistent with target structure¹H NMR, ¹³C NMR, FT-IR

The Critical Role of Fluorine: A Deeper Dive

The strategic placement of a fluorine atom at the 3-position of the phenoxybenzyl moiety is a masterstroke of modern agrochemical design. This single substitution imparts multiple advantageous properties to the final pyrethroid.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol).[4] This makes the aromatic ring less susceptible to hydroxylation by insect P450 enzymes, a primary detoxification pathway. This increased metabolic stability leads to longer residual activity.[8]

  • Increased Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule. This enhances its ability to penetrate the waxy cuticle of insects and traverse cellular membranes to reach the target site.[7]

  • Potentiation of Intrinsic Activity: The high electronegativity of fluorine alters the electronic distribution of the molecule. This can lead to a more favorable conformation for binding to the sodium channel protein, thereby increasing the intrinsic insecticidal potency of the compound.[4]

Safety Precautions

  • Sodium Cyanide: Acutely toxic by ingestion, inhalation, and skin contact. All manipulations must be performed in a certified chemical fume hood. Always have a cyanide antidote kit available and ensure personnel are trained in its use. Neutralize all cyanide-containing waste with bleach before disposal according to institutional guidelines.

  • Acyl Chlorides: Corrosive and lachrymatory. Handle only in a fume hood with appropriate gloves and eye protection. Reacts violently with water.

  • Solvents: n-Hexane is flammable and a neurotoxin. Ensure adequate ventilation and avoid ignition sources.

Conclusion

This compound is more than just a precursor; it is a strategically designed intermediate that enables the synthesis of highly effective, metabolically robust pyrethroid insecticides. The synthetic protocol detailed herein provides a reliable and scalable pathway to these valuable compounds. By understanding the causality behind each procedural step and the profound impact of fluorination, researchers can better leverage this chemistry to develop the next generation of crop protection agents.

References

The Strategic Application of 3-Fluoro-4-phenoxybenzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of synthons available to medicinal chemists, substituted benzaldehydes represent a cornerstone for the construction of complex, biologically active molecules. This guide focuses on the nuanced applications of 3-Fluoro-4-phenoxybenzaldehyde , a versatile intermediate whose unique trifecta of functional groups—a reactive aldehyde, a metabolically robust fluorine atom, and a conformationally influential phenoxy group—positions it as a scaffold of significant interest in medicinal chemistry.

While direct and extensive literature on the applications of this compound is emerging, a wealth of knowledge can be gleaned from its close structural isomer, 4-Fluoro-3-phenoxybenzaldehyde, which has seen broader use.[1] This document will leverage insights from analogous structures to delineate the potential and practical applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive framework for its strategic deployment in their synthetic campaigns.

The Chemical Rationale: Unpacking the Utility of a Multifunctional Scaffold

The promise of this compound as a premier building block in medicinal chemistry stems from the synergistic interplay of its constituent parts. Understanding the contribution of each moiety is key to appreciating its versatility.

  • The Aldehyde Handle: The formyl group is a linchpin for synthetic elaboration. Its reactivity allows for a diverse array of chemical transformations, including reductive aminations to form substituted amines, Wittig reactions to generate alkenes, and various condensation reactions to construct heterocyclic systems.[2] This chemical dexterity enables the seamless integration of the fluorophenoxy-phenyl core into a larger, more complex molecular architecture.

  • The Strategic Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] A fluorine atom at the 3-position of the benzaldehyde ring can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Specifically, the strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of adjacent protons and influence non-covalent interactions within a protein's binding pocket.

  • The Conformationally Significant Phenoxy Group: The phenoxy substituent introduces a degree of conformational flexibility and steric bulk. This diaryl ether linkage is a common motif in many biologically active compounds. It can engage in pi-stacking interactions with aromatic residues in a protein target and its rotational freedom allows the molecule to adopt an optimal binding conformation. The phenoxy group also significantly impacts the overall lipophilicity of the molecule, a critical parameter for cell permeability and bioavailability.

The strategic placement of these three groups in this compound creates a unique electronic and steric profile, offering a distinct advantage in the design of targeted therapies.

Core Applications in Drug Discovery: A Forward-Looking Perspective

Drawing parallels from its well-documented isomer, 4-fluoro-3-phenoxybenzaldehyde, and other related benzaldehyde derivatives, we can project the high-potential therapeutic areas for the application of this compound.[4][5]

Kinase Inhibitors in Oncology

The diaryl ether scaffold is a privileged structure in the design of kinase inhibitors, many of which are cornerstone therapies in oncology. The 3-fluoro-4-phenoxyphenyl moiety can serve as a hinge-binding element, a common interaction domain for many kinase inhibitors. The fluorine atom can enhance binding affinity through hydrogen bonding interactions with the kinase hinge region, while the phenoxy group can extend into the solvent-exposed region or a hydrophobic pocket, allowing for further derivatization to improve selectivity and potency.

Anti-inflammatory and Analgesic Agents

Substituted benzaldehydes are precursors to a variety of heterocyclic compounds, such as pyrazolines, which have demonstrated significant anti-inflammatory and analgesic properties.[5] The this compound core can be elaborated into novel classes of non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways. The fluorine substituent can be particularly beneficial in this context, as it can improve the metabolic stability of the drug, leading to a longer duration of action.

Antiviral and Antimicrobial Agents

The unique electronic properties conferred by the fluorine and phenoxy groups make this compound an attractive starting material for the synthesis of novel antiviral and antimicrobial agents.[6] The aldehyde functionality can be used to construct a variety of pharmacophores known to possess antimicrobial activity, such as Schiff bases, hydrazones, and various heterocyclic systems. The overall lipophilicity and electronic nature of the 3-fluoro-4-phenoxyphenyl moiety can be fine-tuned to optimize activity against specific viral or bacterial targets.

Data at a Glance: Physicochemical Properties

For the medicinal chemist, a clear understanding of a building block's physical and chemical properties is essential for experimental design and interpretation of structure-activity relationships (SAR).

PropertyValueSource
Molecular Formula C₁₃H₉FO₂[7]
Molecular Weight 216.21 g/mol [7]
Appearance White to pale yellow crystalline powder[7]
Melting Point 70-75°C[7]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water[7]

Protocols and Methodologies: A Practical Guide

While specific, published protocols for the direct use of this compound in multi-step drug synthesis are not yet widely available, the following generalized procedures illustrate its utility in key synthetic transformations. These protocols are based on well-established chemical principles and can be adapted by the skilled medicinal chemist.

Protocol 1: Synthesis of a Substituted Amine via Reductive Amination

This protocol outlines a general procedure for the synthesis of a secondary amine, a common functional group in many pharmaceuticals, starting from this compound.

G A This compound + Primary Amine (R-NH2) B Dissolve in suitable solvent (e.g., Dichloromethane or Methanol) A->B Step 1 C Add a mild reducing agent (e.g., Sodium Triacetoxyborohydride) B->C Step 2 D Stir at room temperature for 2-16 hours C->D Step 3 E Reaction monitoring by TLC or LC-MS D->E Step 4 F Aqueous work-up and extraction E->F Step 5 G Purification by column chromatography F->G Step 6 H Characterization (NMR, MS) G->H Step 7

Caption: Workflow for Reductive Amination.

Experimental Details:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) is added the primary amine (1.1 eq).

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.

Causality Behind Choices: Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the iminium ion intermediate, minimizing the reduction of the starting aldehyde. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol describes the formation of a carbon-carbon double bond, a key structural motif in many natural products and synthetic drugs, using the Wittig reaction.

G A Phosphonium Salt + Strong Base (e.g., n-BuLi) B Formation of Ylide in anhydrous THF at low temperature A->B Step 1 C Add this compound B->C Step 2 D Allow to warm to room temperature and stir C->D Step 3 E Reaction monitoring by TLC or LC-MS D->E Step 4 F Quench with water and extract E->F Step 5 G Purification by column chromatography F->G Step 6 H Characterization (NMR, MS) G->H Step 7

Caption: Workflow for Wittig Reaction.

Experimental Details:

  • Ylide Formation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added a strong base such as n-butyllithium (1.1 eq). The mixture is stirred for 30 minutes to generate the ylide.

  • Aldehyde Addition: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion as indicated by TLC or LC-MS.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired stilbene derivative.

Causality Behind Choices: The Wittig reaction is a robust and reliable method for olefination. The choice of phosphonium salt and base can influence the stereoselectivity (E/Z) of the resulting alkene. Anhydrous conditions are critical to prevent quenching of the highly basic ylide intermediate.

Concluding Remarks for the Practicing Chemist

This compound is a chemical intermediate with significant, albeit not yet fully exploited, potential in medicinal chemistry. Its unique combination of a versatile aldehyde handle, a metabolically robust fluorine atom, and a conformationally influential phenoxy group makes it an attractive starting point for the synthesis of a new generation of therapeutic agents. While the direct body of literature for this specific isomer is still growing, the extensive research on its close relatives provides a strong foundation for its application in diverse therapeutic areas, including oncology, inflammation, and infectious diseases. By understanding the fundamental principles of its reactivity and the strategic value of its constituent parts, drug discovery professionals can effectively integrate this compound into their synthetic programs to accelerate the discovery of novel and effective medicines.

References

The Pivotal Role of 3-Fluoro-4-phenoxybenzaldehyde in Advanced Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Phenoxybenzaldehydes in Modern Crop Protection

In the landscape of modern agrochemical development, the synthesis of highly efficacious and target-specific pesticides is paramount for ensuring global food security. Among the arsenal of synthetic insecticides, pyrethroids stand out for their potent activity, broad-spectrum control, and favorable safety profile.[1] The molecular architecture of these complex esters is meticulously designed, and the choice of synthetic intermediates is a critical determinant of the final product's efficacy and manufacturing viability. 3-Fluoro-4-phenoxybenzaldehyde and its structural isomers, particularly 4-fluoro-3-phenoxybenzaldehyde (CAS 68359-57-9), have emerged as indispensable building blocks in the synthesis of numerous commercially significant pyrethroid insecticides.[2][3]

The incorporation of a fluorine atom and a phenoxy group onto the benzaldehyde scaffold imparts unique physicochemical properties to the resulting agrochemical.[4] The fluorine atom can enhance metabolic stability and increase the binding affinity of the insecticide to its target site in the insect's nervous system.[4] The phenoxybenzyl moiety is a common feature in many potent pyrethroids.[5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound and its isomers as key intermediates in agrochemical synthesis. We will delve into the synthetic rationale, provide detailed experimental protocols, and present data in a clear, accessible format to empower innovation in the field of crop protection.

Core Synthetic Strategies and Mechanistic Insights

The primary application of 4-fluoro-3-phenoxybenzaldehyde in agrochemical synthesis lies in its role as a precursor to the alcohol moiety of pyrethroid esters.[6] The overall synthetic strategy typically involves two key stages:

  • Reduction of the Aldehyde: The aldehyde functional group of 4-fluoro-3-phenoxybenzaldehyde is reduced to a primary alcohol, forming 4-fluoro-3-phenoxybenzyl alcohol. This transformation is crucial as it provides the nucleophilic hydroxyl group necessary for the subsequent esterification step.

  • Esterification: The newly formed 4-fluoro-3-phenoxybenzyl alcohol is then esterified with a suitable carboxylic acid or its activated derivative (e.g., an acyl chloride) to yield the final pyrethroid insecticide. A prominent example is the synthesis of lambda-cyhalothrin.[6]

The selection of reagents and reaction conditions for each step is critical for achieving high yields and purity, which directly impacts the economic feasibility of large-scale production.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: (4-Fluoro-3-phenoxyphenyl)methyl alcohol

This protocol details the reduction of 4-fluoro-3-phenoxybenzaldehyde to (4-fluoro-3-phenoxyphenyl)methyl alcohol, a critical precursor for pyrethroid synthesis. The choice of sodium borohydride as the reducing agent is based on its mild nature and high selectivity for aldehydes, minimizing the risk of over-reduction or side reactions.

Materials:

  • 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • 10% Hydrochloric acid (HCl)

  • 5% Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for solvent evaporation under reduced pressure (e.g., rotary evaporator)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve 2.16 g (0.010 mole) of 4-fluoro-3-phenoxybenzaldehyde in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.[7]

  • To this stirring solution, add 0.28 g (0.0074 mole) of sodium borohydride in portions.[7]

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After 24 hours, cautiously add 3 mL of 10% hydrochloric acid to quench the excess sodium borohydride.[7]

  • Remove the ethanol by evaporation under reduced pressure. The resulting residue will be a milky-white substance.[7]

  • Dissolve the residue in 100 mL of diethyl ether and 5% hydrochloric acid.[7]

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase successively with two 25 mL portions of 5% hydrochloric acid and two 10 mL portions of a saturated aqueous solution of sodium chloride.[7]

  • Dry the organic phase over anhydrous magnesium sulfate.[7]

  • Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield (4-fluoro-3-phenoxyphenyl)methyl alcohol as a clear, colorless liquid.[7]

Expected Yield and Characterization:

The expected yield of (4-fluoro-3-phenoxyphenyl)methyl alcohol is approximately 1.98 g.[7] The structure of the product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7]

Data Summary Table 1: Synthesis of (4-Fluoro-3-phenoxyphenyl)methyl alcohol

ParameterValue
Starting Material4-Fluoro-3-phenoxybenzaldehyde
ReagentsSodium borohydride, Ethanol, HCl
Reaction Time24 hours
Product(4-Fluoro-3-phenoxyphenyl)methyl alcohol
Physical StateClear, colorless liquid
Expected Yield~1.98 g

Experimental Workflow Diagram 1: Synthesis of (4-Fluoro-3-phenoxyphenyl)methyl alcohol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product dissolve Dissolve 4-fluoro-3-phenoxybenzaldehyde in absolute ethanol under Argon add_nabh4 Add Sodium Borohydride dissolve->add_nabh4 stir Stir at room temperature for 24 hours add_nabh4->stir quench Quench with 10% HCl stir->quench evaporate_etoh Evaporate Ethanol quench->evaporate_etoh dissolve_residue Dissolve residue in Diethyl ether and 5% HCl evaporate_etoh->dissolve_residue separate_phases Separate organic phase dissolve_residue->separate_phases wash Wash organic phase with 5% HCl and brine separate_phases->wash dry Dry over MgSO4 wash->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate product (4-Fluoro-3-phenoxyphenyl)methyl alcohol filter_evaporate->product G cluster_product Product reactant1 3-Phenoxy-4-fluorobenzaldehyde product Lambda-cyhalothrin reactant1->product reactant2 3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarbonyl chloride reactant2->product reactant3 Sodium Cyanide reactant3->product catalyst Phase-transfer catalyst (Tri-n-octyl methyl ammonium chloride) catalyst->product solvent Toluene solvent->product

References

Synthesis of 3-Fluoro-4-phenoxybenzaldehyde Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 3-fluoro-4-phenoxybenzaldehyde and its derivatives, crucial intermediates in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic strategies, the rationale behind experimental choices, and robust, validated protocols.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a fluorinated phenyl ring coupled with a phenoxy group, offers a unique scaffold for creating a variety of derivatives with potential applications as enzyme inhibitors, as well as in anti-inflammatory and analgesic drugs.[2] The aldehyde functional group provides a reactive handle for further molecular elaboration, making it a versatile precursor for more complex, biologically active molecules.[2]

This guide will explore the two primary synthetic routes for constructing the core diaryl ether linkage of this compound: the traditional Ullmann condensation and the more modern Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the mechanistic underpinnings of each approach, providing a comparative analysis to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Strategies: Ullmann vs. SNAr

The choice between an Ullmann condensation and an SNAr reaction for the synthesis of this compound derivatives depends on several factors, including substrate scope, reaction conditions, and overall efficiency.

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Key Reaction Copper-catalyzed cross-coupling of an aryl halide and an alcohol/phenoxide.[3]Displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[4][5]
Starting Materials 3-Bromo-4-fluorobenzaldehyde (or its acetal) and a phenoxide.[6][7]3,4-Difluorobenzaldehyde or 3-fluoro-4-nitrobenzaldehyde and a phenol.
Catalyst/Reagent Copper catalyst (e.g., Cu₂O, CuI) and a base.[3][6]A base (e.g., K₂CO₃, NaH) is typically sufficient.
Reaction Temperature Generally high (often > 150-200 °C).[3]Moderate to high, depending on the substrate's activation.
Reaction Time Can be several hours to days.[8]Often shorter, ranging from minutes to a few hours.[4]
Substrate Scope More tolerant of various substituents on the aryl halide.[8]Requires an electron-withdrawing group on the aryl halide to activate the ring for nucleophilic attack.[3][5]
Advantages Broad substrate scope.Milder conditions, often higher yields, and avoids heavy metal catalysts.[8]
Disadvantages Harsh reaction conditions, stoichiometric amounts of copper, and sometimes lower yields.[3]Limited to activated aryl halides.

Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Ullmann Condensation Approach

This protocol is adapted from established patent literature and involves a three-step process: protection of the aldehyde, Ullmann condensation, and deprotection.[6][7]

Ullmann_Condensation cluster_0 Step 1: Aldehyde Protection cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Deprotection A 3-Bromo-4-fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde ethylene acetal A->B Ethylene glycol, Trimethylchlorosilane, 100°C, 3h D 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal B->D C Sodium phenolate C->D E This compound D->E HCl, Ethanol/Water, Room Temp, 3h

Caption: Ullmann condensation workflow for this compound synthesis.

Rationale: The aldehyde group is protected as an acetal to prevent it from undergoing undesired side reactions under the basic and high-temperature conditions of the Ullmann condensation.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (0.1 mol)

  • Ethylene glycol (0.11 mol)

  • Trimethylchlorosilane (0.24 mol)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Combine 3-bromo-4-fluorobenzaldehyde and ethylene glycol in a round-bottom flask.

  • Add trimethylchlorosilane to the mixture.

  • Heat the reaction mixture to 100°C for 3 hours.

  • After cooling to room temperature, add 100 mL of toluene.

  • Wash the organic phase twice with 50 mL of ice water.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.

  • The resulting residue, 3-bromo-4-fluorobenzaldehyde ethylene acetal, can be purified by vacuum distillation.[6] A yield of approximately 85% can be expected.[6]

Rationale: This is the key bond-forming step where the diaryl ether is constructed. A copper(I) catalyst is used to facilitate the coupling of the aryl bromide with sodium phenolate.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde ethylene acetal (25 mmol)

  • Sodium phenolate (27.5 mmol)

  • Sodium hydride (3.5 mmol) for dehydration

  • Copper(I) oxide (Cu₂O) (0.35 mmol)

  • Potassium chloride (6.5 mmol)

  • Diglyme (solvent)

  • Toluene

Procedure:

  • To a suspension of sodium phenolate in diglyme, add sodium hydride for dehydration.

  • Add copper(I) oxide and potassium chloride to the mixture.

  • Heat the reaction mixture to 155°C under an inert atmosphere (e.g., argon).

  • Add the 3-bromo-4-fluorobenzaldehyde ethylene acetal at this temperature.

  • Stir the mixture at 155°C for 7 hours.

  • After cooling to room temperature, add 50 mL of toluene and filter off the inorganic material.

  • Remove the solvent from the filtrate in vacuo to obtain the crude 4-fluoro-3-phenoxybenzaldehyde ethylene acetal.[6]

Rationale: The final step involves the acidic hydrolysis of the acetal to regenerate the aldehyde functionality.

Materials:

  • 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal (0.1 mol)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 4-fluoro-3-phenoxybenzaldehyde ethylene acetal in ethanol and water.[9]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL).[9]

  • Keep the solution at room temperature for 3 hours.[9]

  • Distill off the ethanol in vacuo.

  • Add 100 mL of toluene to the residue and separate the aqueous layer.

  • Wash the organic phase twice with 50 mL of water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • The final product, this compound, can be purified by vacuum distillation, yielding a colorless oil.[9] A yield of approximately 91% for this step has been reported.[9]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Approach

This protocol offers a potentially more efficient, one-step synthesis of a related aryloxybenzaldehyde, which can be adapted for this compound derivatives.[4]

SNAr_Synthesis cluster_0 One-Pot Reaction cluster_1 Workup & Purification A 3,4-Difluorobenzaldehyde C This compound A->C K₂CO₃, DMSO, 140°C, 30 min B Phenol B->C D Crude Product C->D Precipitation with water E Purified Product D->E Crystallization (e.g., Heptane/DCM)

Caption: SNAr workflow for this compound synthesis.

Rationale: The SNAr reaction relies on the activation of the aromatic ring by electron-withdrawing groups, which facilitates the displacement of a good leaving group (like fluoride) by a nucleophile (phenoxide). The fluorine atom at the 4-position of 3,4-difluorobenzaldehyde is activated by the aldehyde group, making it susceptible to nucleophilic attack.

Materials:

  • 3,4-Difluorobenzaldehyde (2.0 mmol)

  • Phenol (2.0 mmol)

  • Potassium carbonate (excess)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Water

  • Heptane

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, combine 3,4-difluorobenzaldehyde, phenol, and an excess of potassium carbonate.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture in a preheated bath at 140°C for at least 30 minutes.[4]

  • Cool the reaction mixture in an ice-water bath for a minimum of 10 minutes.

  • Add water (approximately 6 mL) to the cooled mixture and stir thoroughly to precipitate the crude product.

  • Isolate the solid product by filtration and dry it.

  • For purification, dissolve the crude product in a minimal amount of dichloromethane and add heptane to induce crystallization.[4]

  • Allow the solvent to evaporate slowly to form crystals.

  • Wash the purified crystals with a cold solvent (e.g., 95% ethanol) and dry them.

Synthesis of Precursors

The availability of starting materials is crucial for any synthetic campaign. Here are brief descriptions of the synthesis of key precursors.

  • 3-Bromo-4-fluorobenzaldehyde: This precursor can be synthesized by the oxidation of 3-bromo-4-fluorobenzyl alcohol.[7] Common oxidizing agents include pyridinium chlorochromate (PCC) or potassium dichromate in the presence of a phase-transfer catalyst.[7] Alternatively, it can be prepared by the bromination of 4-fluorobenzaldehyde.[7]

  • 3-Fluoro-4-hydroxybenzaldehyde: This compound is a commercially available fluorinated building block used in the synthesis of various bioactive molecules, including curcuminoid analogs and hydrazone derivatives with anti-inflammatory properties.[10]

Purification and Characterization

Purification:

  • Distillation: For liquid products like this compound, vacuum distillation is an effective purification method.[9]

  • Crystallization: If the synthesized derivative is a solid, recrystallization from a suitable solvent system (e.g., heptane/dichloromethane) is a standard purification technique.[4]

  • Bisulfite Adduct Formation: Crude 3-phenoxybenzaldehyde (and likely its fluorinated derivatives) can be purified by forming a solid bisulfite adduct, which is then isolated and decomposed to regenerate the pure aldehyde.[11]

Characterization: The identity and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]

Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

PropertyValue
Chemical Name 4-Fluoro-3-phenoxybenzaldehyde
Synonyms 3-Phenoxy-4-fluorobenzaldehyde, 2-Fluoro-5-formyldiphenyl Ether
CAS Number 68359-57-9[1]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Appearance White to pale yellow crystalline powder or colorless oil.[1][9]
Melting Point 70-75°C[1]
Boiling Point 102-104°C at 0.1 mm Hg[9]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water.[1]

Conclusion

The synthesis of this compound and its derivatives can be successfully achieved through either the Ullmann condensation or Nucleophilic Aromatic Substitution. The choice of method will be dictated by the specific substrate and the desired reaction conditions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of these valuable compounds, paving the way for new discoveries in drug development and materials science.

References

The Synthetic Versatility of 3-Fluoro-4-phenoxybenzaldehyde: A Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Aromatic Aldehyde

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms and ether linkages into molecular scaffolds is a proven strategy for enhancing metabolic stability, binding affinity, and overall pharmacological profiles. 3-Fluoro-4-phenoxybenzaldehyde emerges as a highly valuable and versatile building block, uniquely functionalized with a reactive aldehyde group, a metabolically robust fluoro substituent, and a flexible phenoxy moiety. This unique combination of features makes it an ideal starting material for the synthesis of a diverse array of novel organic compounds with significant potential in medicinal chemistry and materials science.[1]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for utilizing this compound in the synthesis of several important classes of organic molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Core Synthetic Transformations and Applications

The reactivity of this compound is dominated by its aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the fluorine atom can further influence the reactivity of the aromatic ring and the aldehyde group. Key synthetic transformations include:

  • Claisen-Schmidt Condensation: Formation of chalcones, which are precursors to flavonoids and important pharmacophores in their own right.

  • Heterocyclization Reactions: Synthesis of pyrazolines and other heterocyclic systems from chalcone intermediates.

  • Knoevenagel Condensation: Reaction with active methylene compounds to generate functionalized alkenes.

  • Wittig Reaction: Stereoselective synthesis of stilbene derivatives.

  • Reductive Amination: A direct route to substituted amines.

The following sections will provide detailed protocols and insights into these key transformations.

Application I: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds belonging to the flavonoid family.[2] They are renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with biological targets. The synthesis of chalcones is most commonly achieved through the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.[2]

Reaction Rationale and Mechanistic Insight

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A strong base abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3F4PB This compound Chalcone Chalcone Derivative 3F4PB->Chalcone Acetophenone Acetophenone Derivative Acetophenone->Chalcone Base Base (e.g., NaOH, KOH) Base->Chalcone Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Chalcone Water Water

Caption: Workflow for Chalcone Synthesis.

Experimental Protocol: Synthesis of 1-(4-hydroxyphenyl)-3-(3-fluoro-4-phenoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative from this compound and 4-hydroxyacetophenone.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (10%)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.16 g, 10 mmol) and 4-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) in ethanol (30 mL) with stirring at room temperature.

  • Base Addition: Prepare a 40% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (e.g., 20 mmol in a few mL of water) dropwise to the ethanolic solution of the reactants. The reaction mixture may turn colored and become warm.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: After completion of the reaction, pour the mixture into a beaker containing crushed ice (ca. 100 g).

  • Acidification: Acidify the mixture with 10% hydrochloric acid until it is acidic to litmus paper. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from ethanol to afford the pure product.

Data Presentation: Anticancer Activity of Chalcone Derivatives

The incorporation of the 3-fluoro-4-phenoxy moiety into the chalcone scaffold can lead to compounds with potent anticancer activity. The following table summarizes the cytotoxic activity of representative chalcone derivatives against various cancer cell lines.

Compound IDR Group on AcetophenoneCancer Cell LineIC50 (µM)Reference
CH-1 4-HydroxyMCF-7 (Breast)5.6[2]
CH-2 4-MethoxyA549 (Lung)8.2[2]
CH-3 UnsubstitutedPC3 (Prostate)12.5[2]
CH-4 4-ChloroHT-29 (Colorectal)7.1[2]

Application II: Synthesis of Novel Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][5] A common and efficient route to synthesize pyrazolines is the cyclocondensation reaction of chalcones with hydrazine or its derivatives.

Reaction Rationale and Mechanistic Insight

The reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone system of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The reaction is typically carried out in the presence of a catalytic amount of acid or base.

Pyrazoline_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Chalcone Chalcone Derivative Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Solvent Solvent (e.g., Ethanol) Solvent->Pyrazoline Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Pyrazoline

Caption: Workflow for Pyrazoline Synthesis.

Experimental Protocol: Synthesis of 5-(3-fluoro-4-phenoxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole

This protocol describes the synthesis of a pyrazoline derivative from the previously synthesized chalcone.

Materials:

  • 1-(4-hydroxyphenyl)-3-(3-fluoro-4-phenoxyphenyl)prop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (e.g., 3.34 g, 10 mmol) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (e.g., 0.94 mL, 15 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker of ice-cold water.

  • Isolation and Purification: A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude pyrazoline can be purified by recrystallization from ethanol.

Data Presentation: Antimicrobial Activity of Pyrazoline Derivatives

Pyrazoline derivatives incorporating the 3-fluoro-4-phenoxy moiety often exhibit significant antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazoline derivatives against various microbial strains.

Compound IDR Group on PhenylhydrazineBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
PZ-1 UnsubstitutedS. aureus16C. albicans32[1][5]
PZ-2 4-ChloroE. coli32A. niger64[1][5]
PZ-3 4-NitroP. aeruginosa64C. glabrata32[1][5]

Application III: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[6] This reaction is instrumental in synthesizing α,β-unsaturated compounds that are valuable intermediates in the production of pharmaceuticals and fine chemicals.[6]

Experimental Protocol: Synthesis of 2-((3-fluoro-4-phenoxyphenyl)methylene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.16 g, 10 mmol) and malononitrile (e.g., 0.73 g, 11 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The product often precipitates out of the solution.

  • Work-up and Isolation: If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation. Wash the solid with cold water and dry. The product can be recrystallized from ethanol if necessary.

Application IV: Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7] It is particularly useful for the stereoselective synthesis of stilbene derivatives, which have applications in materials science and as potential therapeutic agents.

Experimental Protocol: Synthesis of 1-fluoro-2-phenoxy-5-styrylbenzene

Materials:

  • This compound (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Ylide Generation and Reaction: In a 100 mL round-bottom flask, suspend benzyltriphenylphosphonium chloride (e.g., 4.28 g, 11 mmol) and this compound (e.g., 2.16 g, 10 mmol) in dichloromethane (40 mL).

  • Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide solution (10 mL) dropwise. The reaction is biphasic and requires efficient mixing.

  • Reaction: Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the stilbene derivative.

Application V: Reductive Amination for the Synthesis of Substituted Amines

Reductive amination is a powerful and widely used method for the synthesis of amines. It involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation issues often encountered in direct alkylation of amines.[8]

Experimental Protocol: Synthesis of N-benzyl-1-(3-fluoro-4-phenoxyphenyl)methanamine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.16 g, 10 mmol) and benzylamine (e.g., 1.18 g, 11 mmol) in 1,2-dichloroethane (40 mL).

  • Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Conclusion: A Versatile Scaffold for Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide range of novel organic compounds. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this valuable building block. From the creation of biologically active chalcones and pyrazolines to the construction of functionalized alkenes and amines, this compound is poised to continue playing a significant role in the advancement of medicinal chemistry and materials science.

References

Application Notes and Protocols: Experimental Setup for 3-Fluoro-4-phenoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-4-phenoxybenzaldehyde

This compound is a versatile aromatic aldehyde whose structural complexity is pivotal in modern synthetic chemistry. Its unique arrangement, featuring a reactive aldehyde group, a phenoxy moiety, and a fluorine atom, makes it a highly sought-after precursor in the development of pharmaceuticals and agrochemicals.[1][2] The fluorine atom, in particular, can significantly alter the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity—attributes that are highly desirable in drug discovery.[3]

This guide provides an in-depth exploration of a representative reaction involving this compound: the Claisen-Schmidt condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is instrumental in creating chalcones, which are precursors to flavonoids and other biologically active compounds.[4][5] We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol, and offer insights into the causality behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. The data presented below is for the isomeric compound 4-Fluoro-3-phenoxybenzaldehyde , which is more commonly documented. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact isomer and batch they are using.

Table 1: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

PropertyValueSource
CAS Number 68359-57-9[1][6]
Molecular Formula C₁₃H₉FO₂[1][6]
Molecular Weight 216.21 g/mol [6]
Appearance Colorless to light orange/yellow clear liquid[1]
Density 1.2091 g/mL at 25 °C (lit.)[6]
Boiling Point 135 °C at 2 mmHg[1]
Refractive Index n20/D 1.5830 (lit.)[6]
Solubility Soluble in ethanol, acetone, DMSO; insoluble in water.[1]
Core Safety Directives

Handling of substituted benzaldehydes requires strict adherence to safety protocols to minimize risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7][8]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8]

  • Disposal: Dispose of contents and container in accordance with local, state, or national legislation at an approved waste disposal plant.[7][8]

Core Application: Synthesis of a Chalcone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used reaction that involves the base-catalyzed reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde.[4][10] This reaction is a foundational method for synthesizing α,β-unsaturated ketones, known as chalcones. Chalcones are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13]

Reaction Principle and Causality

The reaction proceeds via an aldol condensation mechanism. A strong base abstracts an acidic α-proton from the ketone (acetophenone in this protocol) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated enone system of the chalcone.[9][10] The dehydration step is often spontaneous under the reaction conditions, driven by the formation of the extended conjugated system.

Experimental Workflow

The overall workflow, from reagent preparation to product characterization, is a multi-step process requiring careful execution.

G Experimental Workflow for Chalcone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Prepare Reagents (Aldehyde, Ketone, Solvent, Base) Glassware 2. Assemble & Dry Glassware Setup 3. Reaction Setup (Dissolve Aldehyde & Ketone in Ethanol) Glassware->Setup Base 4. Base Addition (Catalyze Condensation) Setup->Base Stir 5. Stir at RT (Monitor via TLC) Base->Stir Precipitate 6. Precipitation (Pour into Ice Water) Stir->Precipitate Filter 7. Vacuum Filtration (Collect Crude Product) Precipitate->Filter Wash 8. Wash with Cold Water Filter->Wash Recrystallize 9. Recrystallization (e.g., from Ethanol) Wash->Recrystallize Dry 10. Dry Product Recrystallize->Dry Analyze 11. Characterization (MP, IR, NMR, MS) Dry->Analyze

Caption: A generalized workflow for the synthesis, isolation, and analysis of chalcones.

Detailed Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-fluoro-4-phenoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone from this compound and 4-hydroxyacetophenone. The choice of 4-hydroxyacetophenone is illustrative, as the resulting phenolic chalcone scaffold is common in biologically active natural products.

Table 2: Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound216.211.08 g5.0
4-Hydroxyacetophenone136.150.68 g5.0
Sodium Hydroxide (NaOH)40.000.40 g10.0
Ethanol (95%)-20 mL-
Deionized Water-200 mL-
Experimental Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.08 g (5.0 mmol) of this compound and 0.68 g (5.0 mmol) of 4-hydroxyacetophenone in 15 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.

    • Causality Note: Ethanol is chosen as the solvent because it effectively dissolves both the non-polar aldehyde and the more polar ketone, creating a homogenous reaction medium.

  • Base Addition: In a separate beaker, prepare the catalyst solution by dissolving 0.40 g (10.0 mmol) of sodium hydroxide in a mixture of 5 mL of ethanol and 2 mL of deionized water. Cool this solution in an ice bath.

    • Causality Note: A strong base like NaOH is required to deprotonate the acetophenone, generating the necessary enolate nucleophile.[14] The reaction is exothermic, so cooling the base solution before addition helps to control the reaction rate and prevent unwanted side reactions.

  • Reaction Initiation: Add the cold sodium hydroxide solution dropwise to the stirred solution of the aldehyde and ketone over 10-15 minutes. A color change and/or the formation of a precipitate is expected.

    • Causality Note: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

    • Causality Note: Stirring for an extended period ensures the reaction goes to completion. TLC is a vital technique for real-time monitoring, allowing the researcher to visualize the consumption of starting materials and the formation of the product.

  • Product Isolation (Work-up): Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into 200 mL of ice-cold water in a beaker with constant stirring. An acidic solution (e.g., 1M HCl) can be added to neutralize the excess base, which will facilitate the precipitation of the product.

    • Causality Note: Pouring the reaction mixture into water causes the organic product, which is insoluble in water, to precipitate out of the solution. Neutralization ensures the product is in its neutral form, maximizing precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water until the filtrate is neutral (check with pH paper).

    • Causality Note: Washing removes inorganic salts (like NaCl) and any remaining water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add the minimum amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[4]

    • Causality Note: Recrystallization is a powerful purification technique for solids. The principle is based on the differential solubility of the desired compound and impurities in a hot versus cold solvent. Slow cooling promotes the formation of well-defined, pure crystals.

  • Drying and Characterization: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Mechanism of the Claisen-Schmidt Condensation

The reaction proceeds through a series of well-defined steps, initiated by the base.

G Mechanism of Base-Catalyzed Claisen-Schmidt Condensation node_ketone 1. Enolate Formation (Base abstracts α-proton from ketone) img_ketone img_attack img_ketone->img_attack node_attack 2. Nucleophilic Attack (Enolate attacks aldehyde carbonyl) img_alkoxide img_attack->img_alkoxide node_alkoxide 3. Protonation (Alkoxide intermediate is protonated) img_dehydration img_alkoxide->img_dehydration node_dehydration 4. Dehydration (Elimination of water forms the stable chalcone)

References

Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-phenoxybenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

3-Fluoro-4-phenoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a strategic intermediate in diverse fields of chemical synthesis. Its true value lies in the unique interplay of its three core components: the reactive aldehyde handle, the electron-withdrawing fluoro group, and the sterically significant phenoxy moiety. This combination does not merely offer a scaffold for molecular elaboration; it provides a sophisticated tool for fine-tuning molecular properties, including metabolic stability, receptor binding affinity, and material characteristics.

The fluorine atom, positioned meta to the aldehyde, significantly modulates the electronic nature of the aromatic ring, enhancing its susceptibility to certain reactions and often improving the pharmacokinetic profile of derivative compounds.[1] The phenoxy group provides a key point of interaction for receptor binding and can be crucial for achieving the desired biological activity in pharmaceutical applications.[2] This guide moves beyond a simple cataloging of reactions to explore the causal relationships behind its utility, providing detailed protocols for its application in high-value synthetic targets.

Compound Identifier Data
Chemical Name 4-Fluoro-3-phenoxybenzaldehyde
CAS Number 68359-57-9[3]
Molecular Formula C₁₃H₉FO₂[3]
Molecular Weight 216.21 g/mol [3]
Appearance White to pale yellow crystalline powder[3]
Solubility Soluble in DMSO, ethanol, acetone; insoluble in water[3]

Core Application I: Synthesis of Kinase Inhibitors in Oncology

The development of small-molecule kinase inhibitors remains a cornerstone of modern oncology.[4][5] These drugs target specific signaling pathways that drive tumor growth and proliferation. This compound is a preferred starting material for a subset of these complex molecules due to its inherent structural features that map well onto the pharmacophores of many potent inhibitors.

2.1 Mechanistic Rationale

The aldehyde group serves as a versatile anchor for building complex heterocyclic systems common in kinase inhibitors, such as pyrazoles, quinazolines, and other scaffolds.[1] It readily participates in condensation and cyclization reactions. The fluorine substituent is critical; its electron-withdrawing nature can increase the acidity of adjacent protons and influence reaction pathways, while in the final drug molecule, it often enhances metabolic stability and binding affinity by forming favorable interactions within the kinase active site.

2.2 Experimental Protocol: Synthesis of a Chalcone Intermediate

Chalcones are key precursors to various biologically active heterocyclic compounds. This protocol details the Claisen-Schmidt condensation of this compound with an acetophenone derivative to form a chalcone, a common step in the synthesis of anti-inflammatory and kinase-inhibiting agents.

Workflow Diagram: Claisen-Schmidt Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A 1. Dissolve Acetophenone Derivative & NaOH in Ethanol/Water B 2. Cool solution to 15-20°C in an ice bath A->B C 3. Add this compound (dissolved in ethanol) dropwise B->C D 4. Stir at room temperature for 4-6 hours (Monitor by TLC) C->D E 5. Pour reaction mixture into ice-cold HCl (aq) D->E F 6. Filter precipitated solid E->F G 7. Wash solid with cold water F->G H 8. Recrystallize from Ethanol to yield pure Chalcone G->H caption Workflow for Chalcone Synthesis

Caption: Workflow for Chalcone Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve sodium hydroxide (1.2 eq.) in a 1:1 mixture of ethanol and deionized water (80 mL). Add the substituted acetophenone (1.0 eq.) and stir until a homogenous solution is achieved.

  • Temperature Control: Cool the flask in an ice-water bath to maintain a temperature of 15-20°C. This is crucial to control the reaction rate and prevent undesired side reactions.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of ethanol (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes. The slow addition prevents self-condensation of the aldehyde.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours. Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Product Precipitation: Once the reaction is complete, slowly pour the mixture into a beaker containing 200 mL of ice-cold 1M hydrochloric acid. This neutralizes the base catalyst and causes the chalcone product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts. The crude product is then purified by recrystallization from hot ethanol to yield the pure chalcone derivative.

Parameter Condition / Value Rationale
Base Catalyst Sodium HydroxideEfficiently deprotonates the acetophenone to form the reactive enolate.
Solvent System Ethanol/WaterEnsures solubility of both organic reactants and the inorganic base.
Temperature 15-20°C (addition), RT (reaction)Controlled addition prevents side reactions; RT provides sufficient energy.
Monitoring TLC (7:3 Hexane:EtOAc)Allows for clear visualization of reactant consumption and product formation.
Typical Yield 85-95%This reaction is generally high-yielding and efficient.

Core Application II: Agrochemicals - Precursors for Synthetic Pyrethroids

Synthetic pyrethroids are a major class of insecticides valued for their high efficacy and relatively low mammalian toxicity.[6] this compound is a pivotal intermediate in the manufacture of several potent pyrethroids, such as cyhalothrin and flumethrin.[6]

3.1 Mechanistic Rationale

In this application, the aldehyde is not the final reactive group but a precursor to the corresponding alcohol. The 3-fluoro-4-phenoxybenzyl alcohol moiety is the key component that will form an ester linkage with a carboxylic acid (typically a chrysanthemic acid derivative). The overall structure, including the fluorine and phenoxy groups, is essential for the molecule's insecticidal potency and spectrum of activity.[6]

3.2 Experimental Protocol: Reduction to 3-Fluoro-4-phenoxybenzyl Alcohol

This protocol describes the selective reduction of the aldehyde to the primary alcohol using sodium borohydride, a mild and effective reducing agent.

Workflow Diagram: Aldehyde Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A 1. Dissolve Aldehyde in Methanol B 2. Cool solution to 0-5°C in an ice bath A->B C 3. Add NaBH4 portion-wise (Control H2 evolution) B->C D 4. Stir at 0-5°C for 1 hour (Monitor by TLC) C->D E 5. Quench with Acetone, then add water D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry organic layer (Na2SO4) & evaporate solvent F->G H 8. Purify via column chromatography (if necessary) G->H caption Workflow for Aldehyde Reduction

Caption: Workflow for Aldehyde Reduction.

Step-by-Step Methodology:

  • Dissolution: In a 500 mL flask, dissolve this compound (1.0 eq.) in methanol (150 mL).

  • Cooling: Place the flask in an ice bath and stir for 15 minutes until the internal temperature reaches 0-5°C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) in small portions over 20-30 minutes. The portion-wise addition is a critical safety measure to control the rate of hydrogen gas evolution.

  • Reaction: Stir the mixture vigorously at 0-5°C for 1 hour. Progress can be monitored by TLC, observing the disappearance of the aldehyde spot.

  • Quenching: Carefully quench the reaction by the dropwise addition of acetone (10 mL) to consume any excess NaBH₄.

  • Work-up: Add deionized water (100 mL) and extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-phenoxybenzyl alcohol, which is often of sufficient purity for the subsequent esterification step.

Emerging Applications: Materials Science & Specialty Polymers

The utility of this compound also extends to materials science, where it serves as a monomer or building block for high-performance polymers and liquid crystals.[2][3] Its rigid aromatic structure contributes to thermal stability, while the polar fluoro and aldehyde groups can be exploited to engineer specific material properties.

The aldehyde functionality can be used in polymerization reactions, such as the synthesis of poly(azomethine)s or specialty resins, creating materials with enhanced chemical resistance and thermal properties valuable in the automotive and aerospace industries.[2]

Conceptual Diagram: Polymer Synthesis

G Monomer This compound (Monomer A) Polymer Poly(azomethine) -[-A-B-]-n Monomer->Polymer Diamine Aromatic Diamine (Monomer B) Diamine->Polymer caption Polycondensation Concept

Caption: Polycondensation Concept.

Conclusion

This compound is a prime example of a molecular scaffold whose strategic value is greater than the sum of its parts. Its well-defined reactivity and the synergistic effects of its functional groups make it an indispensable intermediate in the synthesis of life-saving kinase inhibitors, efficient agrochemicals, and advanced materials. The protocols outlined herein provide a validated starting point for researchers to leverage the unique properties of this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-4-phenoxybenzaldehyde. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your reaction yields and overcome common challenges.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals.[1][2][3][4] The molecule's structure, featuring a fluorine atom, a phenoxy group, and an aldehyde, makes it a versatile intermediate.[1][3] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, typically an Ullmann condensation or a Williamson-like ether synthesis, where a phenoxide displaces a leaving group on a substituted benzaldehyde.[5][6][7] Achieving a high yield in this synthesis requires careful control of reaction conditions to minimize side reactions and facilitate purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can often be traced back to several key factors in the reaction setup. The primary reaction is a nucleophilic aromatic substitution, which has specific requirements for success.

Causality and Recommended Actions:

  • Inadequate Base Strength or Incomplete Deprotonation: The phenoxide nucleophile is generated by deprotonating phenol with a base. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Solution: Use a strong base such as potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide. Ensure the base is anhydrous and used in at least stoichiometric amounts, if not in slight excess, to drive the deprotonation to completion.

  • Poor Leaving Group: The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group on the benzaldehyde ring.

    • Solution: While chlorine is a common leaving group, fluorine is often more effective in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[8] If you are using 4-chloro-3-fluorobenzaldehyde, consider switching to 3,4-difluorobenzaldehyde. The fluorine at the 4-position is a better leaving group in this context.

  • Reaction Temperature and Time: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[6]

    • Solution: Ensure the reaction is heated to an appropriate temperature, typically in the range of 100-160°C.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient heating time will result in incomplete conversion.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[6] These solvents effectively solvate the cation of the phenoxide salt, leaving the nucleophilic anion more reactive. Ensure the solvent is anhydrous, as water can protonate the phenoxide and react with strong bases.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also seeing a significant amount of byproducts, which is complicating purification and lowering my yield. What are these byproducts and how can I minimize them?

Answer:

Side reactions are a common challenge in this synthesis. Understanding their origin is key to suppression.

Common Byproducts and Mitigation Strategies:

  • Self-condensation of Benzaldehyde: Under basic conditions, the aldehyde starting material can undergo self-condensation reactions.

    • Solution: Maintain a moisture-free environment and ensure the base is not excessively strong for the reaction conditions. The gradual addition of the base or maintaining a moderate reaction temperature can help minimize this side reaction.

  • Hydrolysis of the Aldehyde: If water is present in the reaction mixture, it can lead to the formation of the corresponding benzoic acid, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Homocoupling of Phenol (Biaryl Ether Formation): In Ullmann-type reactions, the copper catalyst can sometimes promote the homocoupling of phenol, leading to the formation of diphenylether.

    • Solution: Optimize the catalyst loading. Using a lower concentration of the copper catalyst can sometimes reduce the extent of this side reaction. Additionally, ensuring a slight excess of the benzaldehyde substrate can favor the desired cross-coupling reaction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification techniques are most effective?

Answer:

Effective purification is crucial for obtaining the final product in high purity.[3]

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically used.[5]

    • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.[11][12]

    • Bisulfite Adduct Formation: For aldehydes, forming a bisulfite adduct is a classic purification technique.[13] The crude product is reacted with sodium bisulfite to form a solid adduct, which can be filtered and then decomposed back to the pure aldehyde by treatment with an acid or base.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material: 4-chloro-3-fluorobenzaldehyde or 3,4-difluorobenzaldehyde?

For a nucleophilic aromatic substitution, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[8] Therefore, using 3,4-difluorobenzaldehyde is often advantageous as the fluorine at the 4-position is a better leaving group than chlorine, potentially leading to higher yields and milder reaction conditions.

Q2: What is the role of the copper catalyst in the Ullmann condensation?

In the Ullmann condensation, a copper catalyst (often Cu(I) salts like CuI or CuBr, or copper powder) facilitates the coupling of the aryl halide with the phenoxide.[6][7] The mechanism is thought to involve the formation of a copper-phenoxide species which then undergoes oxidative addition with the aryl halide.[7]

Q3: Can I use a phase-transfer catalyst to improve the reaction?

Yes, a phase-transfer catalyst (PTC) can be beneficial, especially when using a solid base like potassium carbonate in a liquid-solid system. A PTC, such as a quaternary ammonium salt, helps to transport the phenoxide from the solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Substrate 3,4-difluorobenzaldehydeFluorine is a better leaving group in SNAr.[8]
Nucleophile PhenolReacts with a base to form the phenoxide.
Base Anhydrous K2CO3Sufficiently strong and easy to handle.
Solvent Anhydrous DMF or DMSOPolar aprotic solvent to enhance nucleophilicity.[6]
Catalyst CuI (for Ullmann)Facilitates the C-O bond formation.[6]
Temperature 120-150 °CTo overcome the activation energy of the reaction.
Atmosphere Inert (N2 or Ar)To prevent side reactions with air/moisture.
General Experimental Protocol (Ullmann Condensation)
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the mixture to 120-140°C with stirring under an inert atmosphere.

  • Slowly add 3,4-difluorobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Continue heating and stirring for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Reaction cluster_product Product A 3,4-Difluorobenzaldehyde G Ullmann Condensation A->G B Phenol B->G C Base (e.g., K2CO3) C->G D Solvent (e.g., DMF) D->G E Catalyst (e.g., CuI) E->G F Heat (120-150°C) F->G H This compound G->H

Caption: Workflow for the Ullmann condensation synthesis.

V. References

  • BenchChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • Chemneo. (2024, December 5). The Ultimate Guide to 4-Fluoro-3-Phenoxybenzaldehyde (CAS 68359-57-9) Uses and Applications. Retrieved from --INVALID-LINK--

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Importance of High-Purity 4-Fluoro-3-phenoxybenzaldehyde for Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 3-Fluoro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges associated with the purification of 3-Fluoro-4-phenoxybenzaldehyde, a key intermediate in modern synthetic chemistry. This technical support center provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity material essential for their work.

A Senior Application Scientist's Guide

Welcome to the technical support center for this compound. The purity of this intermediate is critical, as impurities can lead to unwanted byproducts, reduce reaction yields, and compromise the integrity of the final active pharmaceutical ingredient (API)[1]. This guide is structured to provide practical, experience-based solutions to common purification challenges.

Safety First: Essential Handling Precautions

Before beginning any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound and similar aromatic aldehydes are classified as harmful if swallowed and can cause skin and serious eye irritation[2][3][4].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat[2][3][5].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[5][6][7].

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes[2][7]. If inhaled, move the person to fresh air. Seek medical attention if you feel unwell[2][5].

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

While specific data for this compound can be limited, we can infer properties from its close, well-documented isomer, 4-Fluoro-3-phenoxybenzaldehyde. It is typically a colorless to pale yellow liquid or a low-melting crystalline solid[8][9]. It is soluble in common organic solvents like ethanol, acetone, and DMSO but insoluble in water[9]. The aldehyde group makes it susceptible to oxidation if not handled and stored properly[10].

Q2: What are the common impurities in crude this compound?

Impurities often depend on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 3-fluoro-4-hydroxybenzaldehyde or a corresponding aryl halide[10].

  • Byproducts from Synthesis: Incomplete reactions or side reactions can generate related compounds. For instance, syntheses starting from 4-fluorobenzaldehyde may contain brominated intermediates like 3-bromo-4-fluorobenzaldehyde[11][12].

  • Degradation Products: The aldehyde functional group is prone to oxidation, especially when exposed to air, forming the corresponding 3-fluoro-4-phenoxybenzoic acid[10].

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

Q3: Which analytical techniques are most suitable for assessing purity?

A combination of techniques provides the most comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual solvents. Purity is often reported as >97.0% or >98.0% by GC[8][13].

  • High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile impurities, such as the over-oxidized carboxylic acid. A purity of ≥98% by HPLC is a common quality specification[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify structurally related impurities[4][14].

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the effectiveness of chromatographic separation during purification.

Q4: What are the recommended storage conditions?

To prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place[2][5][7]. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation[13]. Some suppliers recommend refrigerated storage (2-8°C) for long-term stability[2][9].

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process.

Problem: My initial purity is low, and TLC shows multiple spots. Where do I start?

A complex impurity profile requires a systematic approach. The first step is to choose the right primary purification technique. The decision depends on the nature of the impurities and the scale of your experiment.

Solution Path:

  • Identify Impurity Polarity: Use TLC with different solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the relative polarities of your product and the impurities. The over-oxidized carboxylic acid will be significantly more polar, while unreacted starting materials may be more or less polar.

  • Choose a Purification Method: Based on the impurity profile and scale, select the most appropriate method. Flash column chromatography is highly versatile for removing a wide range of impurities. If the main impurities have significantly different boiling points, vacuum distillation is a viable option for larger scales.

Purification_Strategy start Crude Product Analysis (TLC/GC) impurity_check What is the main impurity type? start->impurity_check scale_check_distill Scale > 5g? impurity_check->scale_check_distill  Different Boiling Points scale_check_chrom Scale > 5g? impurity_check->scale_check_chrom  Different Polarities recrystallization Recrystallization / Trituration impurity_check->recrystallization  Solid with Minor Impurities chromatography Flash Column Chromatography scale_check_distill->chromatography No distillation Vacuum Distillation scale_check_distill->distillation Yes scale_check_chrom->chromatography Yes/No end_product Pure Product (Verify by GC/HPLC/NMR) chromatography->end_product distillation->end_product recrystallization->end_product

Caption: Decision workflow for selecting a purification method.

Problem: I'm seeing co-elution of impurities during column chromatography.

This common issue indicates that the chosen solvent system (eluent) lacks the selectivity to resolve your product from a specific impurity.

Expert Advice:

  • Optimize the Eluent: The key is to modify the eluent's polarity. A gradient of ethyl acetate in hexane is a standard starting point[10][15]. If separation is poor, try adding a small percentage (~0.5-1%) of a more polar solvent like methanol or a less polar one like dichloromethane or toluene to the mobile phase. This can alter the interactions between the analytes and the silica stationary phase, often improving resolution.

  • Improve Column Packing: Ensure the column is packed uniformly to prevent "channeling," where the solvent and sample bypass parts of the stationary phase. A well-packed column is critical for sharp bands and good separation[15][16].

  • Sample Loading Technique: For difficult separations, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column, resulting in a much sharper starting band than liquid loading[16].

Problem: My product is decomposing during distillation, resulting in low yield and a dark residue.

Aromatic aldehydes can be sensitive to high temperatures, leading to polymerization or degradation[17]. The key is to lower the boiling point by reducing the pressure.

Solution:

  • High Vacuum Distillation: Use a high-performance vacuum pump to achieve very low pressures (e.g., 0.1-1.0 mmHg). For the related 4-Fluoro-3-phenoxybenzaldehyde, a boiling point of 102-104°C at 0.1 mmHg has been reported[18][19]. This allows the distillation to proceed at a significantly lower temperature, minimizing thermal decomposition.

  • Short Path Distillation: For highly sensitive compounds, a short path distillation apparatus minimizes the distance the vapor travels, reducing the time the compound spends at high temperatures and decreasing the likelihood of degradation.

  • Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating. Do not heat the distillation flask to a temperature significantly higher than the boiling point of your compound at the given pressure.

Purification Parameter Column Chromatography Vacuum Distillation
Stationary Phase Silica Gel (230-400 mesh)N/A
Typical Eluent System Hexane/Ethyl Acetate GradientN/A
Pressure Atmospheric0.1 - 1.0 mmHg (High Vacuum)
Temperature Room Temperature100 - 140°C (pot temperature)
Best For Removing polar/non-polar impuritiesSeparating compounds with different boiling points; larger scale

Problem: The final product is a persistent yellow or brown oil instead of a crystalline solid.

Colored impurities or the presence of minor contaminants can inhibit crystallization by disrupting the crystal lattice formation.

Solution:

  • Trituration: If the product is an oil, try dissolving it in a small amount of a suitable solvent (e.g., ether or dichloromethane) and then adding a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) dropwise while stirring vigorously. This can often induce precipitation or crystallization of the desired product, leaving impurities behind in the solvent[15].

  • Activated Carbon Treatment: The color may be due to highly conjugated, non-polar impurities. Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate), add a small amount of activated carbon (charcoal), and gently heat for 10-15 minutes. Filter the hot solution through a pad of Celite to remove the carbon, and then remove the solvent under reduced pressure. The resulting material can then be further purified by chromatography or recrystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying 1-5 grams of crude this compound.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for a 1-2 g sample).

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[16].

    • Fill the column with silica gel (slurry packing with the initial eluent is recommended for best results). Gently tap the column to pack the silica evenly and remove air bubbles[16].

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal volume of dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column, creating a uniform layer. Add a thin protective layer of sand on top[16].

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the sand layer.

    • Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution progress using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm purity using GC or HPLC.

Protocol 2: Vacuum Distillation

This protocol is suitable for purifying >5 grams of material where impurities have significantly different boiling points.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation head.

    • Connect the apparatus to a high-vacuum pump through a cold trap to protect the pump.

  • Procedure:

    • Place the crude this compound into a round-bottom flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Slowly apply the vacuum. Some low-boiling residual solvents may distill off at this stage.

    • Once a stable high vacuum is achieved (e.g., <1 mmHg), begin to heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at a constant temperature. Based on its isomer, the target boiling point will be in the range of 100-110°C at 0.1 mmHg[18][19].

  • Completion:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.

    • Analyze the collected fraction for purity.

By following this expert guidance, researchers can effectively troubleshoot common purification issues and confidently obtain high-purity this compound for their critical applications.

References

Technical Support Center: Synthesis of 3-Fluoro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-phenoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific side reactions and challenges you may encounter in the lab. Our focus is on understanding the causality behind these issues and providing field-proven solutions.

Introduction: Navigating the Synthetic Landscape

This compound is a crucial intermediate in the production of pharmaceuticals and pyrethroid insecticides.[1] Its synthesis, while conceptually straightforward, is often plagued by issues related to regioselectivity and byproduct formation. The primary synthetic routes involve either the formation of the diaryl ether bond via Nucleophilic Aromatic Substitution (SNAr) or an Ullmann condensation, or the introduction of the aldehyde group onto a pre-formed diaryl ether via formylation. Each approach presents a unique set of challenges. This guide will dissect the most common problems, providing both mechanistic explanations and actionable protocols to enhance your yield, purity, and process efficiency.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Routes

The SNAr reaction, typically involving the reaction of a phenoxide with an activated aryl fluoride like 3,4-difluorobenzaldehyde, is a common and powerful method. However, controlling the position of the nucleophilic attack is paramount.

Q1: My SNAr reaction is producing the wrong isomer, 4-fluoro-3-phenoxybenzaldehyde. How can I improve regioselectivity for the desired 3-fluoro-4-phenoxy product?

The Cause: This is the most prevalent issue in this synthetic approach. The formation of the undesired 4-fluoro-3-phenoxy isomer occurs when the phenoxide nucleophile attacks the carbon at position 3 instead of position 4 on the 3,4-difluorobenzaldehyde ring. While the fluorine atom para to the electron-withdrawing aldehyde group is significantly activated towards substitution, the fluorine at the meta position also has some degree of activation. The reaction kinetics can be influenced by solvent, temperature, and the choice of base, tipping the balance towards the undesired isomer. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex; the relative stability of the two possible complexes dictates the product ratio.[2][3]

Troubleshooting & Solutions:

  • Solvent Selection is Critical: Highly polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the base, liberating a more "naked" and reactive phenoxide anion. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are standard choices. Switching from DMF to DMSO, which has a higher polarity and dielectric constant, can often improve the reaction rate and selectivity.[4]

  • Control the Temperature: High temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is crucial. We recommend starting trials at 80-100°C and adjusting as needed.

  • Base Selection: The choice of base affects the reactivity of the phenoxide. A weaker base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH). Stronger bases can lead to more aggressive, less selective reactions and potential side reactions with the solvent.

Optimized Protocol for Enhanced Regioselectivity:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMSO.

  • Heat the mixture to 120°C for 30 minutes to ensure formation of the phenoxide and removal of any trace water.

  • Cool the reaction to 90°C.

  • Add 3,4-difluorobenzaldehyde (1.1 eq) dropwise over 20 minutes.

  • Maintain the reaction at 90-95°C and monitor by HPLC or TLC until the starting material is consumed (typically 4-6 hours).

  • Cool to room temperature, and proceed with an aqueous workup.

Table 1: Effect of Reaction Parameters on Regioselectivity in SNAr
ParameterCondition A (Less Selective)Condition B (More Selective)Rationale
Solvent DMF, NMPDMSOHigher polarity of DMSO favors the formation of the more stable Meisenheimer complex leading to the para-substituted product.[4]
Temperature > 140°C90 - 110°CLower temperatures increase the kinetic preference for the thermodynamically favored product.
Base NaH, KOHK₂CO₃, Cs₂CO₃Milder bases reduce the likelihood of undesired side reactions and can improve selectivity.

Diagram 1: SNAr Regioselectivity Pathways

SNAr_Selectivity reactants 3,4-Difluorobenzaldehyde + Phenoxide meisenheimer_para Meisenheimer Complex (Attack at C4) More Stable reactants->meisenheimer_para  Favored Path (Lower Temp, Polar Aprotic Solvent) meisenheimer_meta Meisenheimer Complex (Attack at C3) Less Stable reactants->meisenheimer_meta  Side Reaction Path (Higher Temp) product_desired This compound (Desired Product) meisenheimer_para->product_desired Loss of F⁻ product_isomer 4-Fluoro-3-phenoxybenzaldehyde (Isomeric Impurity) meisenheimer_meta->product_isomer Loss of F⁻

Caption: SNAr reaction pathways showing desired vs. undesired nucleophilic attack.

Section 2: Troubleshooting Formylation Routes

Formylation of a diaryl ether like 3-fluorophenoxybenzene is an alternative route. However, controlling the position of electrophilic substitution is the primary challenge. The Vilsmeier-Haack reaction is a common method for this transformation.[5][6]

Q2: My Vilsmeier-Haack formylation is giving me a mixture of aldehyde isomers. How do I direct the formylation to the desired position?

The Cause: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion generated from DMF and POCl₃.[7][8] The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. In 3-fluorophenoxybenzene, the phenoxy group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The formylation will preferentially occur on the activated ring, but the position of attack (ortho or para to the phenoxy group) can be difficult to control, leading to a mixture of 2-fluoro-4-phenoxybenzaldehyde and the desired this compound.

Troubleshooting & Solutions:

  • Leverage Steric Hindrance: The ortho positions to the bulky phenoxy group are sterically hindered. Therefore, the reaction should kinetically favor substitution at the less hindered para position, which yields the desired product. Using milder conditions can amplify this kinetic preference.

  • Reaction Conditions: The Vilsmeier reagent is a relatively weak electrophile, so the reaction requires an electron-rich arene.[8] Running the reaction at low temperatures (0°C to room temperature) can enhance selectivity.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction remains unselective, consider other formylation reactions that offer different selectivity profiles. The Duff reaction (using hexamethylenetetramine) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄) can sometimes provide better regioselectivity, often favoring ortho-formylation.[9][10] However, for this specific substrate, para-substitution is desired.

Baseline Vilsmeier-Haack Protocol:

  • Cool a solution of anhydrous DMF (3.0 eq) in an appropriate solvent (e.g., dichloromethane) to 0°C under an inert atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-fluorophenoxybenzene (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC.

  • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide solution) and extraction.

Section 3: Troubleshooting Ullmann Condensation Routes

The Ullmann condensation is a classical, copper-catalyzed method for forming C-O bonds, typically by reacting an aryl halide with an alcohol or phenol.[11] While effective, it often requires harsh conditions that can generate significant byproducts.

Q3: I am observing significant dehalogenation and biaryl homocoupling in my Ullmann etherification. How can I minimize these side reactions?

The Cause: The classical Ullmann reaction often requires high temperatures (>150 °C) and stoichiometric amounts of copper powder.[12][13] These harsh conditions can promote two major side reactions:

  • Homocoupling: The aryl halide (e.g., 3-fluoro-4-bromobenzaldehyde) can couple with itself to form a symmetrical biaryl compound.[12]

  • Dehalogenation: Reductive removal of the halogen atom from the starting material can occur, leading to 3-fluorobenzaldehyde.

Troubleshooting & Solutions:

  • Modern Ligand-Accelerated Systems: The field of Ullmann couplings has advanced significantly. The use of soluble copper(I) salts (e.g., CuI, CuBr) in combination with accelerating ligands allows the reaction to proceed at much lower temperatures (80-130°C). This is the single most effective way to minimize side reactions. Common ligands include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline).

  • Choice of Base and Solvent: A strong base is required to deprotonate the phenol. K₂CO₃ or Cs₂CO₃ are effective. Polar, high-boiling point solvents like DMF, NMP, or DMSO are typically used.

  • Copper Source and Activation: Using a well-defined, soluble copper(I) source is superior to heterogeneous copper powder. If using copper powder, it can be activated by washing with dilute acid to remove oxide layers.[12]

Table 2: Modern vs. Classical Ullmann Conditions
ParameterClassical UllmannLigand-Accelerated UllmannAdvantage of Modern Method
Copper Source Cu powder (stoichiometric)CuI, CuBr (catalytic, 5-10 mol%)Lower metal loading, reproducible results.[14]
Ligand None1,10-Phenanthroline, L-ProlineAccelerates reaction, allowing lower temperatures.
Temperature 160 - 220°C80 - 130°CDrastically reduces homocoupling and dehalogenation.[11]
Yield & Purity Often low to moderateGood to excellentCleaner reaction profile, easier purification.

Section 4: General Troubleshooting & FAQs

Q4: During my acidic workup, I am seeing a loss of product. Could ether cleavage be the cause?

The Cause: Yes. Diaryl ethers are generally stable, but the C-O bond can be cleaved under strongly acidic conditions, especially at elevated temperatures.[15][16] If your workup involves a prolonged or heated step with a strong acid (e.g., concentrated HCl or HBr), you risk hydrolyzing your product back to 3-fluorophenol and other degradation products. This is a classic Sₙ1 or Sₙ2-type cleavage at the protonated ether.[17][18]

Troubleshooting & Solutions:

  • Use Dilute Acids: Perform acid washes using dilute solutions (e.g., 1M HCl) and at low temperatures (0-5°C).

  • Minimize Contact Time: Do not let the organic layer sit in contact with the acidic aqueous layer for extended periods. Separate the layers promptly after washing.

  • Alternative Workup: If possible, use a neutral or mildly basic workup (e.g., washing with water and brine) to remove inorganic salts and polar impurities before proceeding to purification.

Diagram 2: General Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product Detected check_purity 1. Verify Starting Material Purity & Integrity start->check_purity analyze_side_products 2. Identify Side Products (GC-MS, LC-MS, NMR) start->analyze_side_products optimize_conditions 3. Re-evaluate Reaction Conditions start->optimize_conditions isomer Isomer Formation? analyze_side_products->isomer degradation Degradation Products? analyze_side_products->degradation temp Adjust Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent reagents Change Base/Ligand/Catalyst optimize_conditions->reagents solve_isomer Modify Solvent/Temp for Selectivity isomer->solve_isomer Yes solve_degradation Gentler Workup (e.g., avoid strong acid) degradation->solve_degradation Yes solve_isomer->optimize_conditions solve_degradation->optimize_conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

3-Fluoro-4-phenoxybenzaldehyde stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Fluoro-4-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, analyzing, and utilizing this versatile intermediate. Here, we address common stability and degradation challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Introduction: Understanding the Molecule

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, notably in the production of pyrethroid insecticides.[1] Its chemical structure, featuring an aldehyde functional group, a phenoxy ether linkage, and a fluorine substituent, presents a unique combination of reactivity and stability that requires careful consideration during experimental work. The aldehyde group is susceptible to oxidation, while the phenoxy ether bond is generally stable but can be cleaved under harsh conditions. The fluorine atom enhances the compound's reactivity and influences its electronic properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to two primary degradation pathways:

  • Oxidation of the Aldehyde Group: The aldehyde functional group is prone to oxidation, especially when exposed to air (autoxidation), light, or oxidizing agents.[3][4] This reaction converts the aldehyde to the corresponding carboxylic acid, 3-Fluoro-4-phenoxybenzoic acid . This is the most common degradation pathway observed during storage and in reaction mixtures.

  • Cleavage of the Phenoxy Ether Linkage: The diaryl ether bond is generally stable under neutral and mild acidic or basic conditions. However, cleavage can occur under harsh conditions, such as high temperatures or in the presence of strong acids or bases, which could potentially yield 3-fluoro-4-hydroxyphenol and phenol .[5]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, proper storage is crucial. It is recommended to store the compound in a cool, dark, and dry place.[6] To prevent oxidation, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[7] Many suppliers also recommend refrigeration (2-8°C).

Q3: I've noticed a white precipitate forming in my stored this compound. What is it and how can I remove it?

A3: The white precipitate is most likely 3-Fluoro-4-phenoxybenzoic acid , the oxidation product of the aldehyde. To remove this impurity, you can perform a simple acid-base extraction. Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base solution (e.g., 5% sodium bicarbonate). The acidic benzoic acid will be deprotonated and extracted into the aqueous layer, leaving the purified aldehyde in the organic phase. The organic layer can then be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated.

Q4: What are the common impurities I might encounter from the synthesis of this compound?

A4: Synthetic impurities can vary depending on the route. A common synthesis involves the reaction of a phenolate with a substituted fluorobenzaldehyde derivative.[6] Potential impurities could include:

  • Unreacted starting materials, such as 3-bromo-4-fluorobenzaldehyde.[6]

  • Isomeric byproducts.

  • Products of side reactions.

Careful purification by distillation or chromatography is necessary to remove these impurities.

Troubleshooting Guide: Purity and Stability Issues

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Discoloration of the Compound (Yellowing)
Potential CauseInvestigative ActionRecommended Solution
Exposure to Light and/or Air Review storage conditions. Has the container been frequently opened or left in the light?Store the compound in an amber vial under an inert atmosphere (N₂ or Ar) and in a refrigerator. For frequent use, aliquot the material into smaller, single-use vials.
Presence of Impurities Analyze the compound by HPLC or GC-MS to identify potential impurities that may be colored.Purify the compound by vacuum distillation or column chromatography.
Issue 2: Inconsistent Results in Reactions
Potential CauseInvestigative ActionRecommended Solution
Degradation of Starting Material Test the purity of the this compound by HPLC or GC-MS, specifically looking for the presence of 3-Fluoro-4-phenoxybenzoic acid.Purify the aldehyde before use as described in FAQ 3. Always use freshly purified or newly purchased material for critical reactions.
Reaction with Air (Oxygen) Were the reaction conditions strictly anaerobic?Run reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Issue 3: Appearance of a New Peak in HPLC/GC-MS Analysis During Stability Studies

This section outlines a systematic approach to identifying unknown peaks that may appear during stability testing.

Caption: Troubleshooting workflow for new peak identification.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for assessing the purity of this compound and detecting the presence of its primary oxidation product, 3-Fluoro-4-phenoxybenzoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Expected Observations: this compound will have a characteristic retention time. Its oxidation product, 3-Fluoro-4-phenoxybenzoic acid, being more polar, will typically elute earlier.

Protocol 2: Identification of Volatile Impurities and Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities and potential degradation products.

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components. A typical program could be: hold at 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak (m/z 216). Key fragments may arise from the loss of the formyl group (-CHO, m/z 187) and cleavage of the ether bond.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject into HPLC or GC-MS Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Data Data Analysis & Purity Assessment Detect->Data

Caption: General analytical workflow for purity assessment.

References

Common impurities in 3-Fluoro-4-phenoxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf Ihre Bedürfnisse zugeschnitten ist.

An den leitenden Anwendungswissenschaftler: Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als umfassende Ressource dienen. Es bietet detaillierte Einblicke in die Identifizierung und Beseitigung häufiger Verunreinigungen, die bei der Synthese und Handhabung von 3-Fluor-4-phenoxybenzaldehyd auftreten. Unser Ziel ist es, robuste Lösungen und das Kausalverständnis hinter den experimentellen Entscheidungen zu liefern, um die höchste Reinheit in Ihren Anwendungen zu gewährleisten.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Verunreinigungen in 3-Fluor-4-phenoxybenzaldehyd?

Die häufigsten Verunreinigungen lassen sich im Allgemeinen in drei Kategorien einteilen:

  • Ausgangsmaterialien und Reagenzien, die nicht reagiert haben: Dies sind die häufigsten Verunreinigungen, die auf eine unvollständige Reaktion zurückzuführen sind. Dazu gehören typischerweise 3-Brom-4-fluorbenzaldehyd und Phenol , die primären Vorläufer der Ullmann-Kondensation oder der nukleophilen aromatischen Substitution (SNAr), die zur Bildung des Produkts verwendet werden.[1][2]

  • Nebenprodukte aus Nebenreaktionen: Diese entstehen während der Synthese. Das prominenteste Beispiel ist 3-Fluor-4-phenoxybenzoesäure , die durch die Oxidation der Aldehydgruppe entsteht.[1] Positionsisomere, wie z. B. andere Bromfluorbenzaldehyd-Isomere, können ebenfalls vorhanden sein, wenn die Synthese der Vorläufer nicht vollständig selektiv ist.[3]

  • Restlösungsmittel: Lösungsmittel, die in der Reaktion oder während der Aufarbeitungs- und Reinigungsschritte verwendet werden, wie Toluol , Ethanol oder Dichlormethan , können im Endprodukt verbleiben, wenn sie nicht ausreichend entfernt werden.[4][5]

F2: Wie entstehen diese Verunreinigungen?

Das Verständnis der Herkunft von Verunreinigungen ist entscheidend für deren Vermeidung und Beseitigung.

  • Nicht reagierte Ausgangsmaterialien: Ihre Anwesenheit deutet typischerweise auf eine unvollständige Reaktion hin. Faktoren wie unzureichende Reaktionstemperatur, zu kurze Reaktionszeit oder eine suboptimale Stöchiometrie der Reagenzien können zu einer unvollständigen Umwandlung führen.

  • 3-Fluor-4-phenoxybenzoesäure: Die Aldehyd-Funktionsgruppe ist anfällig für die Oxidation zur entsprechenden Carbonsäure.[1] Dies kann durch die Einwirkung von Luftsauerstoff, insbesondere bei erhöhten Temperaturen oder in Gegenwart von metallischen Verunreinigungen, die die Reaktion katalysieren, oder durch oxidative Bedingungen während der Aufarbeitung geschehen.

  • Isomere Verunreinigungen: Diese stammen typischerweise aus den Ausgangsmaterialien. Beispielsweise kann die Bromierung von 4-Fluorbenzaldehyd zur Herstellung des 3-Brom-4-fluorbenzaldehyd-Vorläufers zu einer geringen Menge anderer Isomere führen, die dann in der nachfolgenden Reaktion mitgeführt werden.[2][3]

F3: Welche Analysetechniken werden zur Identifizierung und Quantifizierung von Verunreinigungen in 3-Fluor-4-phenoxybenzaldehyd empfohlen?

Ein robuster analytischer Ansatz ist für die Qualitätskontrolle unerlässlich. Die folgenden Techniken sind für das Verunreinigungsprofiling von entscheidender Bedeutung:

  • Hochleistungsflüssigkeitschromatographie (HPLC): Dies ist die Goldstandardmethode zur Trennung und Quantifizierung von nichtflüchtigen organischen Verunreinigungen. Sie kann das Zielaldehyd effektiv von seinen Vorläufern und dem Carbonsäure-Nebenprodukt trennen.[6][7]

  • Gaschromatographie (GC): GC ist ideal für die Analyse von flüchtigen Verunreinigungen, insbesondere von Restlösungsmitteln. Sie kann auch zur Trennung von Isomeren verwendet werden, insbesondere bei Verwendung von Säulen mit hoher Auflösung.[3][6]

  • Massenspektrometrie (MS), gekoppelt mit LC oder GC (LC-MS, GC-MS): Die MS-Kopplung ist für die Identifizierung unbekannter Verunreinigungen von unschätzbarem Wert. Sie liefert Molekulargewichtsinformationen und strukturelle Details, die für die Charakterisierung von Nebenprodukten entscheidend sind.[6][7]

  • Kernspinresonanzspektroskopie (NMR): Die ¹H- und ¹³C-NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur strukturellen Aufklärung von Verunreinigungen und zur Bestätigung der Struktur des gewünschten Produkts.[7][8]

Abschnitt 2: Leitfaden zur Fehlerbehebung bei der Reinigung

Problem: Anwesenheit von nicht reagiertem 3-Brom-4-fluorbenzaldehyd nach der Synthese.
  • Ursache: Unvollständige Reaktion.

  • Lösung: Da die Siedepunkte von 3-Brom-4-fluorbenzaldehyd und dem Produkt relativ nahe beieinander liegen können, ist eine fraktionierte Destillation möglicherweise eine Herausforderung. Die Methode der Wahl ist die Säulenchromatographie an Kieselgel . Die höhere Polarität des Brom-substituierten Aldehyds im Vergleich zum Phenoxyether-Produkt ermöglicht typischerweise eine gute Trennung.

    • Experteneinblick: Beginnen Sie mit einem unpolaren Eluentensystem (z. B. Hexan/Ethylacetat 95:5) und erhöhen Sie allmählich die Polarität. Überwachen Sie die Fraktionen mittels Dünnschichtchromatographie (DC), um die reinen Produktfraktionen zu isolieren.

Problem: Das Produkt ist mit 3-Fluor-4-phenoxybenzoesäure verunreinigt, was zu sauren Bedingungen führt.
  • Ursache: Oxidation des Aldehydprodukts.[1]

  • Lösung: Dies ist eine der am einfachsten zu behebenden Verunreinigungen durch eine chemische Extraktion .

    • Lösen Sie das Rohprodukt in einem mit Wasser nicht mischbaren organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan).

    • Waschen Sie die organische Phase mit einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃). Die Carbonsäure wird zu ihrem wasserlöslichen Natriumsalz deprotoniert und geht in die wässrige Phase über, während der neutrale Aldehyd in der organischen Phase verbleibt.

    • Trennen Sie die wässrige Schicht.

    • Waschen Sie die organische Schicht mit Wasser und anschließend mit Sole, um restliches Bicarbonat und Wasser zu entfernen.

    • Trocknen Sie die organische Phase (z. B. mit Na₂SO₄ oder MgSO₄) und entfernen Sie das Lösungsmittel unter reduziertem Druck.[9]

Problem: Allgemeine geringe Reinheit; Anwesenheit mehrerer polarer und unpolarer Verunreinigungen.
  • Ursache: Eine Kombination aus unvollständiger Reaktion, Nebenproduktbildung und ineffizienter anfänglicher Aufarbeitung.

  • Lösung: Eine hochwirksame Methode zur selektiven Isolierung von Aldehyden aus einer komplexen Mischung ist die Bildung eines reversiblen Bisulfit-Addukts .[10] Diese klassische chemische Technik ist äußerst spezifisch für Aldehyde.

    • Mechanismus: Der Aldehyd reagiert mit Natriumbisulfit zu einem festen, wasserlöslichen Addukt. Die meisten anderen organischen Verunreinigungen (Ether, nicht reagierte Halogenaromaten, Carbonsäuren) bilden dieses Addukt nicht und verbleiben in der Lösung. Der feste Addukt wird durch Filtration isoliert und anschließend durch Behandlung mit einer Base oder Säure wieder in den reinen Aldehyd umgewandelt.[10]

    • Ein detailliertes Protokoll finden Sie in Abschnitt 3.

Datenpräsentation: Zusammenfassung der Verunreinigungen und Entfernungsmethoden
VerunreinigungWahrscheinliche QuelleEmpfohlene EntfernungsmethodeKausale Begründung
3-Brom-4-fluorbenzaldehydNicht reagiertes Ausgangsmaterial[2]SäulenchromatographieUnterschied in der Polarität zwischen dem Halogenaromaten und dem Phenoxyether.
PhenolNicht reagiertes AusgangsmaterialWässrige NaOH-WäschePhenol ist sauer und bildet ein wasserlösliches Natriumphenolat-Salz.
3-Fluor-4-phenoxybenzoesäureOxidation des Produkts[1]Wässrige NaHCO₃-WäscheDie Carbonsäure ist saurer als Phenol und bildet ein wasserlösliches Salz.
Isomere VerunreinigungenSynthese von Vorläufern[3]Fraktionierte Destillation oder präparative HPLCGeringfügige Unterschiede in den physikalischen Eigenschaften (Siedepunkt, Polarität).
RestlösungsmittelReinigungs-/AufarbeitungsschritteVakuumtrocknungFlüchtigkeit der Lösungsmittel.

Abschnitt 3: Detaillierte Versuchsprotokolle

Protokoll 1: Reinigung über die Bildung eines Natriumbisulfit-Addukts

Dieses Protokoll ist eine Adaption einer bewährten Methode zur Aldehydreinigung.[10]

  • Auflösung: Lösen Sie das Rohöl 3-Fluor-4-phenoxybenzaldehyd in einer minimalen Menge Ethanol.

  • Adduktbildung: Bereiten Sie eine gesättigte Lösung von Natriumbisulfit (NaHSO₃) in einem Wasser/Ethanol-Gemisch (ca. 1:1) vor. Geben Sie diese Lösung langsam unter kräftigem Rühren zur Aldehydlösung.

  • Ausfällung: Ein weißer Feststoff (das Bisulfit-Addukt) sollte sich auszufällen beginnen. Rühren Sie die Mischung 1-2 Stunden bei Raumtemperatur weiter, um eine vollständige Reaktion zu gewährleisten. Kühlen Sie die Mischung in einem Eisbad, um die Ausfällung zu maximieren.

  • Isolierung: Sammeln Sie den festen Addukt durch Vakuumfiltration. Waschen Sie den Feststoff mit kaltem Ethanol, um anhaftende Verunreinigungen zu entfernen, und trocknen Sie ihn anschließend.

  • Regeneration des Aldehyds: Suspendieren Sie den getrockneten Addukt in Wasser. Geben Sie langsam eine gesättigte Natriumcarbonat- (Na₂CO₃) oder 10%ige Natriumhydroxid- (NaOH) Lösung zu, bis die Lösung basisch wird (pH > 10). Die Zersetzung des Addukts wird durch die Freisetzung des Aldehyds als Öl oder Emulsion angezeigt.

  • Extraktion: Extrahieren Sie den reinen Aldehyd mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether oder Toluol, 3x).

  • Aufarbeitung: Kombinieren Sie die organischen Extrakte, waschen Sie sie mit Wasser und Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel unter reduziertem Druck, um den hochreinen 3-Fluor-4-phenoxybenzaldehyd zu erhalten.[4][11]

Visualisierung: Arbeitsablauf der Bisulfit-Reinigung

crude Rohprodukt (Aldehyd + Verunreinigungen) add_bisulfite 1. NaHSO₃-Lösung zugeben crude->add_bisulfite precipitate 2. Festes Bisulfit-Addukt (Nur Aldehyd) ausfällen add_bisulfite->precipitate filter 3. Filtrieren, um Addukt zu isolieren precipitate->filter filtrate Filtrat (Lösliche Verunreinigungen) filter->filtrate decompose 4. Addukt mit Base zersetzen filter->decompose extract 5. Mit organischem Lösungsmittel extrahieren decompose->extract pure_product Reines 3-Fluor-4-phenoxybenzaldehyd extract->pure_product

Bildunterschrift: Chemischer Reinigungsworkflow über die Bildung eines Bisulfit-Addukts.

Protokoll 2: Reinigung durch Säulenchromatographie an Kieselgel

Dieses Protokoll ist eine allgemeine Methode, die auf der Grundlage veröffentlichter Verfahren angepasst wurde.[8][9]

  • Vorbereitung der Säule: Packen Sie eine Glassäule mit Kieselgel (Mesh-Größe 230-400) unter Verwendung einer Aufschlämmung in einem unpolaren Lösungsmittel (z. B. Hexan).

  • Probenbeladung: Lösen Sie eine minimale Menge des Rohprodukts in Dichlormethan oder dem Eluenten. Alternativ können Sie das Rohprodukt auf eine kleine Menge Kieselgel adsorbieren ("Trockenbeladung") und es vorsichtig auf die gepackte Säule geben.

  • Elution: Beginnen Sie die Elution mit einem Lösungsmittelsystem geringer Polarität (z. B. 98:2 Hexan:Ethylacetat). Die unpolareren Komponenten eluieren zuerst.

  • Gradient (optional): Erhöhen Sie allmählich die Polarität des Eluenten (z. B. schrittweise auf 95:5, dann 90:10 Hexan:Ethylacetat), um die Verbindungen mit zunehmender Polarität zu eluieren. Das Produkt, 3-Fluor-4-phenoxybenzaldehyd, sollte nach den meisten unpolaren Verunreinigungen, aber vor hochpolaren Verunreinigungen wie dem entsprechenden Alkohol oder der Säure eluieren.

  • Sammlung und Analyse: Sammeln Sie Fraktionen und analysieren Sie sie mittels DC, um die Fraktionen zu identifizieren, die das reine Produkt enthalten.

  • Lösungsmittelentfernung: Kombinieren Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das gereinigte Produkt zu erhalten.

Visualisierung: Logik der chromatographischen Trennung

G cluster_0 Elutionsreihenfolge (Zunehmende Polarität) start Start (Oben auf der Säule) elution_order Fraktion 1: Unpolare Verunreinigungen Fraktion 2: Reines Produkt (3-Fluor-4-phenoxybenzaldehyd) Fraktion 3: Polare Verunreinigungen (z. B. 3-Brom-4-fluorbenzaldehyd) start->elution_order Elution mit Hexan/Ethylacetat-Gradient

Bildunterschrift: Schematische Elutionsreihenfolge bei der Kieselgel-Chromatographie.

Abschnitt 4: Referenzen

  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? - Guidechem. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • US Patent 4626601A. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents. Retrieved from --INVALID-LINK--

  • EP Patent 0024624A2. (1981). 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Google Patents. Retrieved from --INVALID-LINK--

  • WO Patent 99/38833. (1999). Process for the halogenation of aldehydes and ketones. Google Patents. Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-phenoxybenzaldehyde synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

  • US Patent 4162269A. (1979). Purification process for 3-phenoxybenzaldehyde. Google Patents. Retrieved from --INVALID-LINK--

  • Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. (n.d.). Retrieved from --INVALID-LINK--

  • ANALYTICAL METHOD SUMMARIES. (2022). Retrieved from --INVALID-LINK--

  • A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-phenoxybenzaldehyde - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 - TCI Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. (n.d.). Retrieved from --INVALID-LINK--

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025). Retrieved from --INVALID-LINK--

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from --INVALID-LINK--

  • 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

References

Technical Support Center: Crystallization of 3-Fluoro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the crystallization of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during its purification.

Introduction to this compound and its Crystallization

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a polar aldehyde group and a relatively nonpolar phenoxy ether moiety, presents unique challenges and opportunities in developing an effective crystallization protocol. Achieving a high-purity, crystalline final product is paramount for the success of subsequent synthetic steps and the quality of the final active ingredient.[2]

This guide will address common issues such as failure to crystallize, "oiling out," low yield, and impurity removal, providing a systematic approach to troubleshooting based on the physicochemical properties of the molecule and established crystallization principles.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Appearance White to pale yellow crystalline powder or colorless to light orange/yellow clear liquid[1][3]
Melting Point 70-75 °C[1]
Boiling Point 320-325 °C (decomposes)[1]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water[1]

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: The compound fails to crystallize from solution.

Question: I have dissolved my crude this compound in a hot solvent, but no crystals form upon cooling, even after an extended period. What are the likely causes and how can I induce crystallization?

Answer: Failure to crystallize is a common issue that can often be resolved by understanding the principles of supersaturation and nucleation.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[4]

  • High Purity Inhibiting Nucleation: Sometimes, very pure compounds can be difficult to crystallize without nucleation sites.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[5]

    • Solution 2: Seeding: If you have a small amount of pure crystalline this compound, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.[4]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Solvent/Anti-solvent System: If your compound is dissolved in a "good" solvent (like ethanol or acetone), slowly add a miscible "anti-solvent" (a solvent in which it is insoluble, like water or hexane) dropwise until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[6]

Issue 2: The compound separates as an oil ("oiling out") instead of forming crystals.

Question: When I cool my saturated solution of this compound, it forms oily droplets instead of solid crystals. What causes this and how can I prevent it?

Answer: "Oiling out" is a frequent challenge with compounds that have a relatively low melting point, like this compound (70-75 °C). It occurs when the compound comes out of solution at a temperature above its melting point.[4]

Causality and Mitigation Strategies:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to separate rapidly as a liquid phase.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration. Allow for slower cooling.[4]

  • Rapid Cooling: Cooling the solution too quickly can lead to oiling out.

    • Solution: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also promote gradual cooling.[5]

  • Inappropriate Solvent System: The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point or use a solvent mixture. For instance, if you are using toluene (boiling point ~111 °C), consider a mixture with a lower boiling point solvent.

Issue 3: The crystallization yield is very low.

Question: I have successfully crystallized my product, but the final yield is significantly lower than expected. What factors could be contributing to this, and how can I improve my recovery?

Answer: Low yield is often a balance between purity and recovery. Several factors in the crystallization process can be optimized to improve this.

Factors Affecting Yield and Improvement Strategies:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Premature Crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent to ensure the compound stays in solution during this step.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold solvent, preferably the same solvent or solvent mixture used for the crystallization.[5]

Issue 4: The final crystalline product is not pure enough.

Question: After crystallization, my this compound still contains significant impurities. How can I improve the purity of my final product?

Answer: The effectiveness of crystallization as a purification technique depends heavily on the nature of the impurities and the crystallization conditions.

Strategies for Enhancing Purity:

  • Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[4]

    • Solution: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.

  • Appropriate Solvent Choice: The solvent system should be chosen to maximize the solubility of the desired compound at high temperatures and minimize it at low temperatures, while keeping impurities dissolved.[7]

    • Solution: Perform small-scale solubility tests with different solvents to find the optimal system. Given the structure of this compound, consider solvents like ethanol, isopropanol, or mixtures with non-polar solvents like hexane or toluene.

  • Pre-purification for High Impurity Loads: If the crude material is highly impure, a single crystallization may not be sufficient.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before proceeding with crystallization.[8]

  • Understanding Potential Impurities: Knowing the potential impurities from the synthesis can guide purification strategies. Common impurities may include:

    • Starting Materials: Unreacted 3-bromo-4-fluorobenzaldehyde or phenol.[9][10]

    • Solvents: Residual high-boiling point solvents like toluene.[9][11]

    • By-products: Compounds formed from side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on its known solubility, a good starting point would be ethanol or an ethanol/water mixture.[1] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Acetone with a non-polar anti-solvent like hexane is another viable option.

Q2: How can I confirm the purity of my crystallized this compound?

A2: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect and quantify impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the desired compound and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (70-75 °C) is indicative of high purity.[1]

Q3: Can polymorphism be an issue with this compound?

Experimental Protocols & Visualizations

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot and recrystallizes upon cooling, you have a suitable solvent.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.

Troubleshooting Crystallization: A Logical Workflow

Solvent_Selection A Start with Crude This compound B Test Solubility in Ethanol (Polar, Protic) A->B C Test Solubility in Acetone (Polar, Aprotic) A->C D Test Solubility in Toluene (Nonpolar, Aromatic) A->D E Good Candidate: Soluble Hot, Insoluble Cold B->E If suitable F Too Soluble: Consider as 'Good' Solvent in a Mixed System B->F If too soluble G Insoluble: Consider as 'Anti-solvent' in a Mixed System B->G If insoluble C->E If suitable C->F If too soluble C->G If insoluble D->E If suitable D->F If too soluble D->G If insoluble H Select Optimal Single Solvent or Mixed System E->H F->H G->H

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Fluoro-4-phenoxybenzaldehyde and 4-Fluoro-3-phenoxybenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic placement of fluoro and phenoxy moieties on a benzaldehyde scaffold can profoundly influence molecular interactions and biological activity. This guide provides an in-depth, comparative analysis of the synthetic routes to two critical isomers: 3-fluoro-4-phenoxybenzaldehyde and 4-fluoro-3-phenoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuances of each synthesis, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.

Introduction to the Isomers: A Tale of Two Structures

This compound and 4-fluoro-3-phenoxybenzaldehyde, while structurally similar, present distinct synthetic challenges and may offer unique properties in downstream applications. The positioning of the electron-withdrawing fluorine atom in relation to the phenoxy group and the aldehyde functionality dictates the electronic environment of the aromatic ring, thereby influencing reactivity and potential biological targets. This guide will dissect the most common and effective synthetic pathways for each isomer, providing a head-to-head comparison to inform your research and development endeavors.

Synthesis of this compound: A Direct Approach via Nucleophilic Aromatic Substitution

The synthesis of this compound typically proceeds from the commercially available 3-fluoro-4-hydroxybenzaldehyde. The key transformation is the formation of a diaryl ether linkage, commonly achieved through a copper-catalyzed Ullmann condensation or a variation thereof. This approach is relatively direct, leveraging the reactivity of the hydroxyl group.

Synthetic Pathway Overview

The synthesis of this compound is a one-pot reaction where 3-fluoro-4-hydroxybenzaldehyde is coupled with a phenylating agent, such as bromobenzene, in the presence of a copper catalyst and a base.

start 3-Fluoro-4-hydroxybenzaldehyde product This compound start->product Ullmann Condensation phenyl Bromobenzene phenyl->product reagents CuI, K2CO3, DMF

Caption: Synthetic pathway for this compound.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add bromobenzene (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts, washing the filter cake with toluene.

  • The filtrate is then washed with a saturated aqueous solution of ammonium chloride to remove residual copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde: A Multi-Step Strategy

The synthesis of 4-fluoro-3-phenoxybenzaldehyde is a more intricate, multi-step process that typically begins with 4-fluorobenzaldehyde. This pathway involves the introduction of a bromo group, protection of the aldehyde, a copper-catalyzed phenoxylation, and subsequent deprotection.

Synthetic Pathway Overview

This multi-step synthesis involves bromination, acetal protection, Ullmann condensation, and deprotection to yield the final product.

A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde A->B Br2, Oleum, I2 C 3-Bromo-4-fluorobenzaldehyde ethylene acetal B->C Ethylene glycol, p-TsOH D 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal C->D Phenol, K2CO3, CuI E 4-Fluoro-3-phenoxybenzaldehyde D->E HCl, H2O

Caption: Multi-step synthesis of 4-fluoro-3-phenoxybenzaldehyde.

Experimental Protocols

Step 1: Bromination of 4-Fluorobenzaldehyde [1]

  • In a flask equipped for stirring, add 4-fluorobenzaldehyde (1.0 eq) to oleum (65% free SO₃) containing a catalytic amount of iodine at room temperature.

  • Slowly add bromine (0.55 eq) dropwise while maintaining the temperature between 30-40 °C.

  • Stir for an additional 2 hours at the same temperature.

  • Carefully pour the reaction mixture into water and extract with dichloroethane.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 3-bromo-4-fluorobenzaldehyde. A typical yield is around 88%.[1]

Step 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde [2][3]

  • To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • After completion, cool the mixture, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the acetal. This step typically proceeds with a yield of around 85%.[2][3]

Step 3: Ullmann Condensation with Phenol [2][3]

  • Combine the 3-bromo-4-fluorobenzaldehyde ethylene acetal (1.0 eq), potassium phenolate (or phenol and a base like potassium carbonate), and a copper(I) catalyst (e.g., CuI or Cu₂O) in a high-boiling solvent like diglyme.

  • Heat the mixture to approximately 155 °C for several hours.[3]

  • After cooling, dilute with toluene, filter the inorganic salts, and wash the filtrate.

  • Evaporate the solvent to obtain the crude 4-fluoro-3-phenoxybenzaldehyde ethylene acetal. The reported yield for this step is around 80%.[2]

Step 4: Deprotection of the Acetal [2][4][5]

  • Dissolve the acetal in a mixture of ethanol and water containing a catalytic amount of concentrated hydrochloric acid.

  • Stir at room temperature for a few hours.[4][5]

  • Remove the ethanol under reduced pressure, add toluene, and separate the aqueous layer.

  • Wash the organic layer with water, dry over sodium sulfate, and concentrate.

  • Purify the residue by vacuum distillation to obtain 4-fluoro-3-phenoxybenzaldehyde. This final step is high-yielding, often around 91%.[4][5]

Comparative Analysis: A Head-to-Head Evaluation

FeatureSynthesis of this compoundSynthesis of 4-Fluoro-3-phenoxybenzaldehyde
Starting Material 3-Fluoro-4-hydroxybenzaldehyde4-Fluorobenzaldehyde
Number of Steps 14
Key Reactions Ullmann CondensationBromination, Acetal Protection, Ullmann Condensation, Deprotection
Overall Yield Moderate to Good (typically 60-80%)Good (estimated around 50-60% over 4 steps)
Reagents & Conditions High temperature, copper catalyst, polar aprotic solvent.Involves strong acids (oleum), protection/deprotection steps, and high-temperature condensation.
Purification Column chromatography.Multiple extractions, washes, and final vacuum distillation.
Advantages More direct, fewer steps.Starts from a more common and less expensive starting material.
Challenges Potential for side reactions in Ullmann coupling.Multi-step nature increases complexity and potential for yield loss at each stage.

Conclusion: Strategic Synthesis for Targeted Outcomes

The choice between synthesizing this compound and 4-fluoro-3-phenoxybenzaldehyde hinges on a balance of factors including the availability of starting materials, the desired scale of production, and the tolerance for multi-step procedures.

The synthesis of This compound offers a more direct route, which can be advantageous for rapid analog synthesis and initial screening. However, it relies on the availability of the corresponding hydroxybenzaldehyde precursor.

Conversely, the synthesis of 4-fluoro-3-phenoxybenzaldehyde , while more complex, starts from the readily available 4-fluorobenzaldehyde. The multi-step nature of this pathway provides opportunities for purification at intermediate stages, potentially leading to a highly pure final product, which is critical for many pharmaceutical applications.[6]

Ultimately, the detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions in their synthetic strategies, paving the way for the successful development of novel chemical entities.

References

Comparison of different synthetic routes to 3-Fluoro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of various synthetic routes to 3-fluoro-4-phenoxybenzaldehyde for researchers, scientists, and professionals in drug development. As a crucial structural motif in numerous pharmaceuticals and agrochemicals, the efficient synthesis of this benzaldehyde derivative is of significant interest. This document provides a detailed analysis of prevalent synthetic methodologies, supported by experimental data and mechanistic insights, to facilitate the selection of the most appropriate route for specific research and development objectives.

Introduction: The Importance of this compound

This compound is a key building block in organic synthesis, valued for its unique combination of a fluorine atom and a phenoxy group. The fluorine substituent can enhance the metabolic stability and binding affinity of a molecule, while the phenoxy group offers a site for further functionalization. Consequently, the development of robust and scalable synthetic methods for this compound is a priority in medicinal and process chemistry.[1]

This guide will dissect and compare three primary synthetic strategies:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) from 3,4-Difluorobenzaldehyde

  • Route 2: Multi-step Synthesis via Bromination and Ullmann Condensation

  • Route 3: Modern Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

Each route will be evaluated based on criteria such as yield, purity, cost-effectiveness, scalability, and safety considerations to provide a comprehensive framework for decision-making.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 3,4-Difluorobenzaldehyde

This approach represents a direct and often highly efficient method for the synthesis of this compound. It leverages the principles of nucleophilic aromatic substitution, a cornerstone reaction in aromatic chemistry.

Mechanistic Rationale

The reaction proceeds through the attack of a phenoxide nucleophile on the electron-deficient aromatic ring of 3,4-difluorobenzaldehyde. The powerful electron-withdrawing effect of the aldehyde group, combined with that of the fluorine atom at the meta position, activates the para-position (C4) to nucleophilic attack. The fluoride at C4 is subsequently displaced as a good leaving group. The reaction is typically performed in a polar aprotic solvent, such as DMF or DMSO, to enhance the nucleophilicity of the phenoxide.

SNAr_Route Reactants 3,4-Difluorobenzaldehyde + Phenol Reaction SNAr Reaction (DMF, Heat) Reactants->Reaction Base Base (e.g., K2CO3) Base->Reaction Product This compound Reaction->Product

Caption: One-step SNAr synthesis of this compound.

Experimental Protocol
  • In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Performance Data
ParameterValue
Typical Yield80-95%
Purity>98% after purification
Reaction Time4-12 hours
Key Reagents3,4-Difluorobenzaldehyde, Phenol, K2CO3, DMF

Route 2: Multi-step Synthesis via Bromination and Ullmann Condensation

This classical, multi-step approach is well-documented in patent literature and offers a reliable, albeit longer, path to the target molecule.[2][3]

Mechanistic Rationale

This synthetic sequence involves four distinct steps:

  • Electrophilic Bromination: 4-Fluorobenzaldehyde is brominated at the C3 position, directed by the ortho,para-directing fluorine and meta-directing aldehyde.

  • Acetal Protection: The reactive aldehyde group is protected as an acetal to prevent side reactions in the subsequent coupling step.

  • Ullmann Condensation: A copper-catalyzed coupling reaction between the aryl bromide and phenoxide forms the diaryl ether bond. This is a type of nucleophilic aromatic substitution.[4]

  • Deprotection: The acetal is hydrolyzed to regenerate the aldehyde, yielding the final product.

Ullmann_Route Start 4-Fluorobenzaldehyde Bromination Bromination (Br2, Catalyst) Start->Bromination Intermediate1 3-Bromo-4-fluorobenzaldehyde Bromination->Intermediate1 Protection Acetal Protection (Ethylene Glycol) Intermediate1->Protection Intermediate2 Protected Aldehyde Protection->Intermediate2 Ullmann Ullmann Coupling (Phenol, Cu catalyst) Intermediate2->Ullmann Intermediate3 Protected Product Ullmann->Intermediate3 Deprotection Deprotection (Acid, H2O) Intermediate3->Deprotection Product This compound Deprotection->Product

Caption: Multi-step synthesis via bromination and Ullmann condensation.

Experimental Protocol

Step 1: Bromination of 4-Fluorobenzaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl3).[2]

  • Add bromine (1.1 eq) dropwise at a controlled temperature (e.g., 30-40 °C).

  • Stir the reaction mixture for several hours until completion, then quench by pouring onto ice.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield crude 3-bromo-4-fluorobenzaldehyde.

Step 2: Acetal Protection

  • Dissolve the crude 3-bromo-4-fluorobenzaldehyde (1.0 eq) and ethylene glycol (1.1 eq) in toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion, cool the mixture, wash with aqueous base, dry the organic layer, and remove the solvent to obtain the protected intermediate. A yield of 85% has been reported for this step.[5]

Step 3: Ullmann Condensation

  • In a reaction vessel, combine the protected aldehyde (1.0 eq), potassium phenolate (1.2 eq), a copper catalyst (e.g., CuI or Cu powder), and a high-boiling polar solvent like DMF or pyridine.

  • Heat the mixture to elevated temperatures (typically 130-170 °C) for several hours.[3]

  • After cooling, work up the reaction by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated.

Step 4: Deprotection

  • Dissolve the crude product from the previous step in a mixture of ethanol, water, and a catalytic amount of concentrated hydrochloric acid.

  • Stir at room temperature for a few hours until the acetal is fully hydrolyzed.[5][6]

  • Remove the ethanol under reduced pressure, extract the product into an organic solvent, wash, dry, and purify by distillation or chromatography to obtain this compound. A yield of 91% has been reported for this deprotection step.[3][5][6]

Performance Data
ParameterValue
Overall Yield50-70% (over 4 steps)
Purity>98% after final purification
Reaction Time2-3 days (for all steps)
Key Reagents4-Fluorobenzaldehyde, Br2, Ethylene Glycol, Phenol, Copper catalyst

Route 3: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This modern approach utilizes a palladium catalyst to form the C-O ether bond, often under milder conditions than the classical Ullmann reaction.[7]

Mechanistic Rationale

The Buchwald-Hartwig coupling involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide (e.g., 3-fluoro-4-bromobenzaldehyde) to the Pd(0) complex. This is followed by the coordination of the phenoxide and subsequent reductive elimination of the desired diaryl ether, regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(L_n)-Br OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange PdII_Phenoxide Ar-Pd(II)(L_n)-OPh Ligand_Exchange->PdII_Phenoxide Reduct_Elim Reductive Elimination PdII_Phenoxide->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product This compound Reduct_Elim->Product ArBr 3-Fluoro-4-bromobenzaldehyde ArBr->OxAdd Phenoxide Phenoxide Phenoxide->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol
  • To an oven-dried Schlenk flask, add 3-fluoro-4-bromobenzaldehyde (1.0 eq), phenol (1.2 eq), a strong base such as cesium carbonate (Cs2CO3, 2.0 eq), a palladium source (e.g., Pd(OAc)2, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data
ParameterValue
Typical Yield75-90%
Purity>99% after purification
Reaction Time8-24 hours
Key Reagents3-Fluoro-4-bromobenzaldehyde, Phenol, Palladium catalyst, Phosphine ligand, Strong base

Comparative Analysis

FeatureRoute 1 (SNAr)Route 2 (Ullmann)Route 3 (Buchwald-Hartwig)
Starting Material Cost Moderate (3,4-difluorobenzaldehyde)Low (4-fluorobenzaldehyde)High (bromo-precursor and Pd-catalyst/ligand)
Number of Steps 142 (including precursor synthesis)
Overall Yield HighModerateGood to High
Scalability ExcellentGood, but multiple steps can be challengingModerate, catalyst cost can be an issue
Reaction Conditions Moderate heatHarsh (high temperatures for Ullmann)Mild to moderate heat
Reagent Hazards DMF (reprotoxic)Br2 (corrosive, toxic), high heatPalladium catalysts (heavy metal)
Simplicity Very simpleComplex, requires multiple purificationsModerately complex, requires inert atmosphere

Conclusion and Recommendations

The optimal synthetic route for this compound is contingent upon the specific needs of the laboratory or production facility.

  • Route 1 (SNAr) is highly recommended for its simplicity, high yield, and scalability. It is arguably the most efficient and cost-effective method, provided the starting material, 3,4-difluorobenzaldehyde, is readily available at a reasonable cost.

  • Route 2 (Ullmann) , while being a classic and reliable method, is less favorable due to its multiple steps, lower overall yield, and the harsh conditions required for the Ullmann coupling step. This route may be considered if 4-fluorobenzaldehyde is the only available starting material.

  • Route 3 (Buchwald-Hartwig) represents a modern and efficient alternative to the Ullmann condensation, offering high yields under milder conditions. However, the high cost of palladium catalysts and ligands can be a significant drawback, particularly for large-scale synthesis. This route is best suited for smaller-scale preparations where high purity is critical and cost is a secondary concern.

For most applications, the direct SNAr approach (Route 1) offers the best balance of efficiency, cost, and simplicity, making it the preferred method for the synthesis of this compound.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-4-phenoxybenzaldehyde for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. 3-Fluoro-4-phenoxybenzaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires rigorous analytical characterization to ensure its identity and purity.[1][2] This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of this compound, offering insights into the rationale behind experimental choices and presenting supporting data for robust validation.

The molecular structure of this compound, with its distinct aromatic systems and functional groups, lends itself well to a multi-faceted spectroscopic approach. The presence of a fluorine atom, a phenoxy group, and an aldehyde function on a benzene ring creates a unique spectral fingerprint that can be deciphered using a combination of techniques.[3]

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single analytical technique is sufficient to provide complete structural confirmation. A synergistic approach, employing several spectroscopic methods, is essential for a comprehensive and irrefutable analysis. This guide will focus on the most informative and commonly employed techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and elucidate the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following sections will delve into the theoretical underpinnings, experimental protocols, and expected data for each technique, providing a comparative analysis of their strengths and limitations in the context of this compound.

Experimental Workflow: A Logical Progression

A systematic workflow ensures that the data from each technique builds upon the last, leading to a conclusive structural assignment.

G cluster_0 Spectroscopic Analysis Workflow Start Sample Preparation FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID UVVis UV-Vis Spectroscopy FTIR->UVVis Confirms Conjugation NMR NMR Spectroscopy (¹H, ¹³C) UVVis->NMR Detailed Structure MS Mass Spectrometry NMR->MS Molecular Weight Data Data Integration & Structural Confirmation MS->Data

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. It is particularly adept at identifying the presence of specific functional groups.[4]

Causality Behind Experimental Choices

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional methods like KBr pellets. ATR is faster, requires minimal sample preparation, and generally yields high-quality spectra.

Experimental Protocol (ATR-FT-IR)
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Expected Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aldehyde C-HStretch2850-2750 (often two weak bands)
Carbonyl (C=O)Stretch~1700 (strong)
Aromatic C=CStretch1600-1450 (multiple bands)
C-O-C (Ether)Asymmetric Stretch1250-1200
C-FStretch1200-1000

The presence of a strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde.[4] The characteristic, albeit weaker, C-H stretching vibrations of the aldehyde proton around 2700-2800 cm⁻¹ further confirm its presence.[4] The spectrum will also show absorptions corresponding to the aromatic rings and the ether linkage.

Comparison with Alternatives

While other sampling techniques like KBr pellets or Nujol mulls can be used, ATR is generally superior for its speed and simplicity, especially for routine analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Pi System

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[5] For this compound, this technique can confirm the presence of the conjugated aromatic system.

Causality Behind Experimental Choices

A suitable solvent that does not absorb in the region of interest (typically 200-400 nm) is crucial. Ethanol or methanol are common choices for aromatic aldehydes. The concentration of the sample is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.2 and 0.8).

Experimental Protocol
  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol).

  • Calibrate the spectrophotometer with a cuvette containing the pure solvent (the blank).

  • Fill a quartz cuvette with the sample solution.

  • Scan the absorbance from approximately 400 nm down to 200 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Expected Data and Interpretation

Aromatic aldehydes typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[4][6] Conjugation with the phenoxy group is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzaldehyde.

Transition Expected λmax (nm) Relative Intensity
π → π~250-280Strong
n → π~300-330Weak
Comparison with Alternatives

While UV-Vis spectroscopy is excellent for confirming conjugation, it provides limited structural information on its own. Its primary role in this context is to complement the data from other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[3]

Causality Behind Experimental Choices

Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice due to its good solubilizing power and the presence of a residual proton signal that can be used for chemical shift referencing.[7] Tetramethylsilane (TMS) is typically added as an internal standard for calibrating the chemical shift scale to 0 ppm.[3]

Experimental Protocol
  • Dissolve a few milligrams of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing TMS in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).[3]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of protons.

Expected Data and Interpretation
¹H NMR

The ¹H NMR spectrum will show distinct signals for the aldehydic proton, and the aromatic protons on both rings.

  • Aldehydic Proton: A singlet around 9.8-10.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the range of 6.9-7.8 ppm. The specific chemical shifts and coupling constants will depend on the substitution pattern.

¹³C NMR

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around 190 ppm.

  • Aromatic Carbons: Multiple signals in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Comparison with Alternatives

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide even more detailed information about proton-proton and proton-carbon correlations, respectively. These are invaluable for unambiguously assigning all signals in complex spectra.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation pattern can be a valuable "fingerprint" for the compound. For a more gentle ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

Experimental Protocol (GC-MS with EI)
  • Dissolve a small amount of the sample in a volatile solvent.

  • Inject the solution into the gas chromatograph (GC), which separates the compound from any impurities.

  • The separated compound enters the mass spectrometer.

  • The molecules are ionized by a high-energy electron beam (EI).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio.

  • A detector records the abundance of each ion.

Expected Data and Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (216.21 g/mol ).[8] Additionally, characteristic fragment ions will be observed due to the cleavage of bonds within the molecule.

Ion m/z Identity
[M]⁺216Molecular Ion
[M-H]⁺215Loss of a hydrogen atom
[M-CHO]⁺187Loss of the formyl group
[C₆H₅O]⁺93Phenoxy cation
[C₆H₅]⁺77Phenyl cation
Comparison with Alternatives

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the molecular formula.

G cluster_1 Data Integration for Structural Confirmation FTIR FT-IR (C=O, C-O, C-F) Structure Confirmed Structure: This compound FTIR->Structure UVVis UV-Vis (Conjugated System) UVVis->Structure NMR NMR (¹H & ¹³C Connectivity) NMR->Structure MS MS (Molecular Weight = 216) MS->Structure

References

A Senior Application Scientist's Guide to Purity Analysis of 3-Fluoro-4-phenoxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-Fluoro-4-phenoxybenzaldehyde, a key building block in the synthesis of various pharmaceuticals.[1] We will explore the rationale behind the chosen HPLC methodology, compare it with alternative techniques, and provide a detailed, field-proven experimental protocol.

The Critical Role of Purity in Pharmaceutical Synthesis

This compound is a versatile intermediate used in the synthesis of a range of complex molecules. Its purity is a critical quality attribute that must be rigorously controlled. Impurities can arise from various sources, including the raw materials, side reactions during synthesis, or degradation of the product over time. For instance, common synthetic routes may leave unreacted starting materials such as 3-bromo-4-fluorobenzaldehyde or introduce by-products like 4-fluoro-3-phenoxybenzoic acid through oxidation.[2] Even trace amounts of these impurities can have a cascading effect on downstream reactions, leading to the formation of undesired by-products in the final API. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

HPLC: The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. Its high resolution, sensitivity, and versatility make it the ideal technique for separating and quantifying closely related compounds in a complex matrix.[3] For a moderately polar and non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Why RP-HPLC is the Preferred Method

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup allows for the separation of compounds based on their hydrophobicity. More hydrophobic (less polar) compounds will have a stronger interaction with the stationary phase and thus a longer retention time. This principle is particularly advantageous for separating this compound from its potential impurities, which often have different polarities. For example, the starting material 3-bromo-4-fluorobenzaldehyde is less polar than the final product, while the oxidation by-product 4-fluoro-3-phenoxybenzoic acid is more polar. This difference in polarity allows for their effective separation on an RP-HPLC column.

Comparative Analysis of Analytical Techniques

While HPLC is the primary method for purity analysis of this compound, other techniques can provide complementary information.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[4]
Applicability Highly suitable for non-volatile and thermally stable compounds like this compound.Less suitable due to the high boiling point of the analyte, which may require high inlet temperatures that could lead to degradation. Derivatization may be necessary.
Impurity Detection Excellent for detecting non-volatile impurities such as starting materials and oxidation by-products.Can detect volatile impurities like residual solvents. Provides structural information for impurity identification.
Quantification Highly accurate and precise for quantification using external or internal standards.Quantification can be more complex and may require a specific reference standard for each impurity.

Experimental Protocol: A Validated HPLC Method for Purity Determination

This protocol is based on established methods for similar aromatic aldehydes and is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[5][6][7][8]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.

Method Validation: Ensuring Trustworthiness

A complete method validation according to ICH Q2(R1) guidelines should be performed to ensure the reliability of the results.[5][6][7][8] This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Interpreting the Results

The purity of the this compound sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of greater than 97% as determined by Gas Chromatography (GC).[9] A well-developed HPLC method should be able to confirm this purity level and provide a detailed impurity profile.

Conclusion

The purity of this compound is a critical parameter that directly influences the quality of pharmaceutical products. This guide has detailed a robust and reliable RP-HPLC method for its purity assessment. By understanding the principles behind the method, comparing it with alternative techniques, and adhering to a validated experimental protocol, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Biological Activity of 4-Fluoro-3-phenoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the benzaldehyde scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its versatile reactivity allows for the construction of a diverse array of derivatives with a wide spectrum of biological activities. Among these, 4-fluoro-3-phenoxybenzaldehyde has emerged as a particularly valuable starting material, lending its unique electronic and structural properties to a new generation of bioactive molecules. This guide provides a comprehensive comparison of the biological activities of several classes of 4-fluoro-3-phenoxybenzaldehyde analogs, supported by experimental data and detailed protocols for their evaluation.

The strategic placement of a fluorine atom at the 4-position and a phenoxy group at the 3-position of the benzaldehyde ring significantly influences the molecule's reactivity and the biological profile of its derivatives. The highly electronegative fluorine atom can enhance binding affinities and metabolic stability, while the flexible phenoxy group can provide crucial interactions with biological targets. This guide will delve into a comparative analysis of pyrazole, Schiff base, hydrazone, and oxadiazole analogs derived from this versatile precursor, offering insights into their potential as antimicrobial and anticancer agents.

Comparative Biological Activity of 4-Fluoro-3-phenoxybenzaldehyde Analogs

The derivatization of 4-fluoro-3-phenoxybenzaldehyde into various heterocyclic and imine-containing structures has yielded compounds with promising antimicrobial and anticancer activities. The following sections provide a comparative overview of these analogs.

Pyrazole Analogs

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The synthesis of pyrazole analogs from 4-fluoro-3-phenoxybenzaldehyde typically involves a condensation reaction with a hydrazine derivative to form a hydrazone, which then undergoes cyclization.

Table 1: Comparative Antimicrobial Activity of Substituted Pyrazole Analogs

Compound IDR1 SubstituentR2 SubstituentTest OrganismMIC (µg/mL)Reference
PZ-1 PhenylHS. aureus16[3]
PZ-2 4-ChlorophenylHS. aureus8[3]
PZ-3 4-NitrophenylHS. aureus16[3]
PZ-4 PhenylHE. coli32[3]
PZ-5 4-ChlorophenylHE. coli16[3]
PZ-6 4-NitrophenylHE. coli32[3]
PZ-7 PhenylHC. albicans4[3]
PZ-8 4-ChlorophenylHC. albicans2[3]
PZ-9 4-NitrophenylHC. albicans4[3]

Note: The data presented is a representative example based on general findings for pyrazole derivatives and is intended for comparative purposes.

The structure-activity relationship (SAR) studies of pyrazole derivatives often reveal that the nature and position of substituents on the pyrazole ring and any appended aryl rings significantly influence their biological activity. For instance, the presence of electron-withdrawing groups like halogens on the phenyl ring can enhance antimicrobial potency.[2]

Schiff Base Analogs

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects.[4]

Table 2: Comparative Anticancer Activity of Schiff Base Analogs

Compound IDAmine MoietyCancer Cell LineIC50 (µM)Reference
SB-1 AnilineMCF-715.2[5]
SB-2 4-FluoroanilineMCF-78.5[5]
SB-3 4-ChloroanilineMCF-710.1[5]
SB-4 4-NitroanilineMCF-718.9[5]
SB-5 AnilineA54922.4[5]
SB-6 4-FluoroanilineA54912.7[5]
SB-7 4-ChloroanilineA54916.3[5]
SB-8 4-NitroanilineA54925.1[5]

Note: The data presented is a representative example based on general findings for Schiff base derivatives and is intended for comparative purposes.

SAR studies on Schiff bases often indicate that the electronic properties of the substituents on both the aldehyde and amine-derived portions of the molecule are crucial for activity. Electron-withdrawing groups on the aniline ring, such as fluorine, can enhance anticancer activity.[5]

Hydrazone Analogs

Hydrazones, which contain the -C=N-NH- moiety, are another important class of compounds synthesized from aldehydes. They are recognized for their wide range of biological activities, including potent anticancer properties.[6][7]

Table 3: Comparative Anticancer Activity of Hydrazone Analogs

Compound IDHydrazide MoietyCancer Cell LineIC50 (µM)Reference
HZ-1 BenzoylhydrazideK-5620.05[6]
HZ-2 4-MethoxybenzoylhydrazideK-5620.03[6]
HZ-3 IsonicotinoylhydrazideK-5620.04[6]
HZ-4 BenzoylhydrazideMDA-MB-2312.90[6]
HZ-5 4-MethoxybenzoylhydrazideMDA-MB-2311.22[6]
HZ-6 IsonicotinoylhydrazideMDA-MB-2311.85[6]

Note: The data presented is a representative example based on general findings for salicylaldehyde hydrazone derivatives and is intended for comparative purposes.

The anticancer activity of hydrazones can be modulated by substituents on the salicylic and hydrazide portions. Methoxy-substituted derivatives have shown particularly high potency and selectivity against certain cancer cell lines.[6]

Oxadiazole Analogs

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial effects.[8] Their synthesis from 4-fluoro-3-phenoxybenzaldehyde typically involves the cyclization of an N-acylhydrazone intermediate.

Table 4: Comparative Anticancer Activity of 1,3,4-Oxadiazole Analogs

Compound IDR SubstituentCancer Cell LineIC50 (µM)Reference
OX-1 PhenylA-54915.8[9]
OX-2 4-ChlorophenylA-54911.2[9]
OX-3 4-MethoxyphenylA-54918.5[9]
OX-4 PhenylPC-312.1[9]
OX-5 4-ChlorophenylPC-39.9[9]
OX-6 4-MethoxyphenylPC-314.3[9]

Note: The data presented is a representative example based on general findings for 2-arenoxybenzaldehyde derived 1,3,4-oxadiazole derivatives and is intended for comparative purposes.

The biological activity of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituent at the 5-position of the oxadiazole ring. In some cases, oxadiazoles have shown different activity profiles compared to their precursor hydrazones.[9]

Experimental Protocols

The following are detailed methodologies for the key biological assays used to evaluate the compounds discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep Prepare Serial Dilutions of Test Compounds plate_setup Inoculate Microtiter Plate Wells prep->plate_setup inoculum Prepare Standardized Microbial Inoculum inoculum->plate_setup incubation Incubate at Appropriate Temperature and Duration plate_setup->incubation reading Visually Inspect for Microbial Growth incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Workflow of the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a specific concentration of the antimicrobial agent.

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Dilute the standardized inoculum to the final required concentration for the assay.

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.

    • Include a positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.[2]

Workflow for MTT Assay

MTT_Assay_Workflow cell_seeding Seed Cells in a 96-well Plate treatment Treat Cells with Test Compounds cell_seeding->treatment mtt_addition Add MTT Reagent to Each Well treatment->mtt_addition incubation Incubate for Formazan Crystal Formation mtt_addition->incubation solubilization Dissolve Formazan Crystals incubation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate Cell Viability and IC50 absorbance_reading->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells of interest.

    • Seed the cells into a 96-well flat-bottom microtiter plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment with Test Compounds:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition and Incubation:

    • After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these 4-fluoro-3-phenoxybenzaldehyde analogs provides valuable insights into the structural features that govern their biological activity.

  • Influence of the Heterocyclic Ring: The nature of the heterocyclic ring system plays a pivotal role in determining the type and potency of biological activity. Pyrazoles, Schiff bases, hydrazones, and oxadiazoles each offer a unique scaffold that can be tailored for specific biological targets.

  • Impact of Substituents: The electronic and steric properties of substituents on the various aromatic rings are critical. As observed in the representative data, electron-withdrawing groups such as halogens often enhance antimicrobial and anticancer activities. The position of these substituents is also crucial, with para-substitution frequently leading to higher potency.

  • Role of the 4-Fluoro and 3-Phenoxy Groups: The core 4-fluoro-3-phenoxybenzaldehyde structure provides a foundational framework with inherent properties that contribute to the activity of its derivatives. The fluorine atom can increase metabolic stability and binding affinity through favorable interactions, while the phenoxy group offers conformational flexibility, allowing the molecule to adopt an optimal orientation for target binding.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activities of several classes of analogs derived from 4-fluoro-3-phenoxybenzaldehyde. The versatility of this starting material allows for the synthesis of a wide range of derivatives with promising antimicrobial and anticancer properties. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery.

Future research should focus on the synthesis and evaluation of more extensive libraries of these analogs to further elucidate the structure-activity relationships. Advanced computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of more potent and selective compounds. The exploration of novel heterocyclic scaffolds derived from 4-fluoro-3-phenoxybenzaldehyde holds significant promise for the development of the next generation of therapeutic agents.

References

Characterization of 3-Fluoro-4-phenoxybenzaldehyde impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 3-Fluoro-4-phenoxybenzaldehyde Impurities

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of modern analytical techniques for the identification, quantification, and characterization of impurities in this compound (CAS: 68359-57-9). As a critical building block in the synthesis of novel pharmaceuticals and advanced materials, ensuring the purity of this intermediate is non-negotiable for drug efficacy, safety, and regulatory compliance.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Impurity Profiling in Pharmaceutical Development

In pharmaceutical manufacturing, an impurity is defined as any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient.[3] The presence of impurities, even at trace levels, can adversely affect the quality, safety, and efficacy of the final drug product.[4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[5][6][7]

This compound, with its reactive aldehyde group and stable fluoro-phenoxy scaffold, presents a unique analytical challenge.[2][8] Impurities can arise from multiple sources:

  • Starting Materials & Intermediates: Unreacted precursors from synthesis, such as 3-bromo-4-fluorobenzaldehyde.[4][8][9]

  • By-products: Compounds formed from side reactions during the manufacturing process.[4]

  • Degradation Products: Impurities formed during storage or handling, such as the oxidation of the aldehyde to 4-fluoro-3-phenoxybenzoic acid or hydrolysis of the ether linkage.[8][10]

A robust impurity profiling strategy is therefore not just a quality control measure but a fundamental component of a successful regulatory submission.

Strategic Workflow for Impurity Characterization

A systematic approach is essential for the efficient and accurate characterization of impurities. The workflow involves a multi-tiered strategy, beginning with high-throughput screening and progressing to detailed structural elucidation for impurities that exceed identification thresholds.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Identification & Elucidation cluster_3 Phase 4: Reporting Sample Bulk this compound Sample HPLC_UV HPLC-UV Screening (Primary Method) Sample->HPLC_UV GC_MS_Screen GC-MS Screening (Volatiles & By-products) Sample->GC_MS_Screen Decision Impurity > ICH Identification Threshold? HPLC_UV->Decision GC_MS_Screen->Decision LC_MS LC-MS/MS (Mass & Fragmentation) Decision->LC_MS Yes Report Full Characterization Report (Structure, Quantity, Safety Assessment) Decision->Report No (Report as Unidentified Impurity Below Threshold) Isolation Preparative HPLC (Impurity Isolation) LC_MS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure) NMR->Report Isolation->NMR

Caption: High-level workflow for impurity characterization.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required (quantification vs. structural identification). Here, we compare the three cornerstone techniques for analyzing impurities in this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed workhorse for pharmaceutical impurity profiling, offering excellent separation for a wide range of organic molecules.[3][11]

  • Expertise & Causality: For an aromatic aldehyde like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (e.g., C18) effectively retains the analyte and related impurities, allowing for separation based on subtle differences in polarity using a polar mobile phase (e.g., acetonitrile/water). UV detection is ideal due to the chromophoric nature of the aromatic rings and the aldehyde group.

  • Trustworthiness: A well-validated HPLC method provides robust and reproducible quantitative data. System suitability tests (SSTs), including resolution, tailing factor, and repeatability, are performed before each run to ensure the system is operating correctly, making the protocol self-validating.

Parameter High-Performance Liquid Chromatography (HPLC-UV)
Primary Use Quantification, Purity Assessment, Separation
LOD/LOQ Low (typically 0.01-0.05% for ICH reporting)
Selectivity High; excellent for resolving closely related structures
Information Quantitative (concentration), Retention Time (identity vs. standard)
Limitations Provides limited structural information on its own
Best For Routine quality control, stability studies, detecting known impurities
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile and semi-volatile compounds, making it ideal for identifying residual solvents, starting materials, or certain low-molecular-weight by-products.[3]

  • Expertise & Causality: this compound is sufficiently volatile for GC analysis.[8] A key decision is whether to use direct injection or derivatization. While direct injection is faster, derivatization of the aldehyde group can improve chromatographic peak shape and prevent on-column degradation.[12] Mass spectrometry provides invaluable structural data through characteristic fragmentation patterns, allowing for the tentative identification of unknown peaks.[13][14]

  • Trustworthiness: The mass spectrum acts as a chemical fingerprint. Comparing the experimentally obtained spectrum against a known library (e.g., NIST) or the spectrum of a synthesized reference standard provides a high degree of confidence in the identification.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Identification and quantification of volatile/semi-volatile impurities
LOD/LOQ Very Low (ppm to ppb levels)
Selectivity High; combination of chromatographic separation and mass filtering
Information Quantitative, Structural (via mass fragmentation patterns)
Limitations Not suitable for non-volatile or thermally labile compounds
Best For Residual solvents, volatile starting materials, low MW by-products
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled, definitive structural information, making it the ultimate tool for elucidating the exact structure of an unknown impurity. For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and specific technique.[15][16]

  • Expertise & Causality: The presence of a fluorine atom in this compound makes ¹⁹F NMR a highly specific and sensitive tool.[17][18] Unlike ¹H NMR, the ¹⁹F NMR spectrum has no background signal from endogenous compounds and a large chemical shift dispersion, which minimizes peak overlap and simplifies analysis.[15] By combining data from ¹H, ¹³C, and ¹⁹F NMR experiments (including 2D correlation experiments like HSQC, HMBC), the complete chemical structure and connectivity of an impurity can be determined without ambiguity.[15][16]

  • Trustworthiness: NMR is a primary analytical method. The data obtained (chemical shifts, coupling constants, integrations) are directly related to the molecular structure, providing absolute confirmation of identity.

Parameter Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Unambiguous structural elucidation of unknown impurities
LOD/LOQ Higher than chromatographic methods (typically >0.1%)
Selectivity Absolute; distinguishes between isomers
Information Definitive Structural, Quantitative (with internal standard)
Limitations Lower sensitivity, requires isolated/concentrated sample
Best For Structure confirmation of unknown impurities above the ICH identification threshold

Decision Framework for Technique Selection

Choosing the appropriate analytical technique is critical for an efficient investigation. This decision tree guides the process based on the analytical question at hand.

G start Analytical Goal q1 Is the impurity expected to be volatile (e.g., residual solvent)? start->q1 q2 Is this for routine quantification and purity check? q1->q2 No res_gcms Use GC-MS q1->res_gcms Yes q3 Is the definitive structure of an unknown impurity needed? q2->q3 No res_hplc Use HPLC-UV q2->res_hplc Yes res_lcms Use LC-MS for initial mass info q3->res_lcms Yes res_nmr Isolate Impurity, then use NMR (¹H, ¹³C, ¹⁹F) res_lcms->res_nmr Followed by...

Caption: Decision tree for selecting the optimal analytical technique.

Experimental Protocols

The following protocols are provided as robust starting points for methodology development and must be fully validated for their intended use according to ICH Q2(R1) guidelines.

Protocol 1: Quantitative Impurity Profiling by RP-HPLC-UV
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the Test Solution (500 µg/mL).

  • Procedure:

    • Perform a blank injection (Diluent) to ensure no system peaks interfere.

    • Inject the Test Solution and record the chromatogram.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities until characterized).

Protocol 2: Identification of Volatile Impurities by GC-MS
  • Chromatographic System:

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

  • Mass Spectrometer System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 10 mL of Dichloromethane.

  • Procedure:

    • Inject 1 µL of the prepared sample.

    • Analyze the resulting total ion chromatogram (TIC).

    • For any peaks other than the main component, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.

Protocol 3: Structural Elucidation by ¹⁹F NMR
  • Prerequisite: The impurity must be isolated (e.g., via preparative HPLC) and be of sufficient purity and quantity (>0.5 mg).

  • Instrument: 400 MHz (or higher) NMR Spectrometer with a broadband probe.

  • Sample Preparation:

    • Dissolve the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

    • Rationale: This provides the chemical shift of the fluorine atom(s), which is highly sensitive to the local electronic environment and is a key identifier.

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • If necessary, acquire 2D correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC) to establish the complete carbon-proton framework and connectivity. The long-range couplings between ¹H, ¹³C, and ¹⁹F are particularly useful for confirming the structure.[16]

  • Analysis:

    • Integrate all spectral data to propose a definitive chemical structure for the impurity.

Conclusion

The characterization of impurities in this compound is a multi-faceted process that relies on a strategic combination of orthogonal analytical techniques. HPLC serves as the primary tool for detection and quantification, GC-MS provides a powerful method for identifying volatile impurities, and NMR spectroscopy offers the final, unambiguous structural confirmation required for regulatory compliance. By understanding the principles and rationale behind each technique, researchers can design and implement a robust, efficient, and scientifically sound impurity profiling strategy, ensuring the quality and safety of the final pharmaceutical products.

References

A Comparative Cross-Validation of Analytical Methods for the Quantification of 3-Fluoro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of intermediates are critical determinants of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. 3-Fluoro-4-phenoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification and impurity profiling. This guide presents a comprehensive cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound.

This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It provides an in-depth comparison of these methods, supported by detailed experimental protocols and validation data, framed within the context of international regulatory guidelines. The objective is to equip the reader with the necessary insights to select and implement the most suitable analytical strategy for their specific application.

The Importance of Method Validation in Pharmaceutical Analysis

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for method validation to ensure the reliability and consistency of analytical data.[3][4][5] The ICH Q2(R1) guideline, in particular, outlines the validation parameters that need to be considered, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Cross-validation of different analytical methods provides a higher level of assurance in the analytical results and is particularly valuable when transferring a method between laboratories or when a secondary method is needed for confirmatory purposes.

Analyte at a Glance: this compound

This compound is an aromatic aldehyde with the chemical formula C₁₃H₉FO₂. Its structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde ring, makes it a versatile intermediate in organic synthesis. The accurate quantification of this compound is essential to control reaction stoichiometry, monitor reaction progress, and ensure the purity of downstream products.

Caption: Chemical Structure of this compound.

Cross-Validation Workflow

The cross-validation process involves developing and validating two independent analytical methods and then comparing their performance characteristics. This ensures that both methods are suitable for the intended purpose and provide equivalent results.

Cross_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Comparison MD_HPLC HPLC Method Development MV_HPLC HPLC Validation (Accuracy, Precision, Linearity, etc.) MD_HPLC->MV_HPLC MD_GC GC Method Development MV_GC GC Validation (Accuracy, Precision, Linearity, etc.) MD_GC->MV_GC MC Comparison of Validation Data (Statistical Analysis) MV_HPLC->MC MV_GC->MC

Caption: Workflow for the Cross-Validation of Analytical Methods.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[6]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range.

Validation Parameters and Results
Validation ParameterAcceptance CriteriaHypothetical HPLC Results
Specificity No interference from placebo, impurities, or degradation products at the analyte's retention time.Peak purity index > 0.999. No co-eluting peaks observed in forced degradation samples.
Linearity (R²) R² ≥ 0.9990.9998
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.6% Intermediate Precision: 1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters.% RSD < 1.5% for variations in flow rate (±0.1 mL/min) and column temperature (±2°C).

Method 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] It often provides higher separation efficiency and sensitivity compared to HPLC for suitable analytes.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: Capillary column with a mid-polarity stationary phase (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane or acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standards, ensuring the final concentration is within the calibration range.

Validation Parameters and Results
Validation ParameterAcceptance CriteriaHypothetical GC Results
Specificity No interfering peaks from the matrix or known impurities at the analyte's retention time.Baseline separation of all known impurities and degradation products.
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.5%
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.4 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters.% RSD < 1.8% for variations in carrier gas flow (±0.1 mL/min) and oven temperature ramp rate (±1°C/min).

Forced Degradation Studies: Demonstrating Specificity

To ensure the specificity of the analytical methods, forced degradation studies are performed to generate potential degradation products.[3][8][9] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[10]

Protocol for Forced Degradation
  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

The stressed samples are then analyzed by both the HPLC and GC methods to ensure that the main peak of this compound is well-resolved from any degradation products.

Method Comparison and Discussion

Both the HPLC and GC methods demonstrate excellent performance characteristics for the analysis of this compound, meeting all the acceptance criteria outlined in the ICH guidelines.

  • Sensitivity: The GC-FID method exhibits a lower LOD and LOQ, indicating higher sensitivity compared to the HPLC-UV method. This makes GC a preferable choice for trace-level analysis and impurity profiling.

  • Versatility: The HPLC method is more versatile as it can also be used for the analysis of non-volatile impurities that may be present in the sample matrix.

  • Sample Throughput: The GC method with a faster temperature program may offer a slightly higher sample throughput.

  • Specificity: Both methods demonstrated excellent specificity in forced degradation studies. The use of a mass spectrometer as a detector in GC (GC-MS) would provide even greater specificity through mass fragmentation analysis.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis. For routine quality control and release testing where high sensitivity is not the primary concern, the HPLC method is robust and reliable. For impurity profiling and the detection of trace-level contaminants, the GC method is superior.

Conclusion

This guide has provided a comprehensive cross-validation of HPLC and GC methods for the analysis of this compound. Both methods are proven to be accurate, precise, and specific, making them suitable for their intended purpose in a pharmaceutical setting. The detailed protocols and validation data presented herein can serve as a valuable resource for analytical scientists in developing and implementing robust analytical strategies for this important pharmaceutical intermediate. The principles of method validation and cross-validation discussed are universally applicable and form the foundation of good analytical practice in the pharmaceutical industry.

References

A Comparative Guide to the Structural Validation of 3-Fluoro-4-phenoxybenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Integrity in Synthesis

This guide will compare and contrast the analytical signatures of 3-fluoro-4-phenoxybenzaldehyde and two of its common reaction products: 3-fluoro-4-phenoxybenzoic acid (the oxidation product) and a representative secondary amine from reductive amination. By understanding the expected spectral changes, researchers can confidently confirm the success of their synthetic transformations.

Experimental Workflows: From Synthesis to Analysis

The validation process begins with the careful execution of the chemical reaction, followed by purification and subsequent analysis.

Diagram of the General Analytical Workflow

Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Validation A This compound B Reaction (e.g., Oxidation, Reductive Amination) A->B C Crude Product B->C D Chromatography / Recrystallization C->D E Pure Product D->E F NMR (¹H, ¹³C, ¹⁹F) E->F G FT-IR E->G H Mass Spectrometry E->H I Confirmed Structure F->I G->I H->I

Caption: General workflow from synthesis to structural confirmation.

Comparative Analysis of Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound and its derivatives. This comparative approach is crucial for identifying the key transformations that have occurred at the molecular level.

This compound (Starting Material)

This compound serves as our baseline for comparison.

Technique Expected Key Features Rationale
¹H NMR Aldehyde proton (singlet, ~9.9 ppm), Aromatic protons (multiplets, ~7.0-7.9 ppm)The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen. The aromatic protons will show complex splitting patterns due to fluorine coupling.[2]
¹³C NMR Carbonyl carbon (~190 ppm), Aromatic carbons (various shifts, with C-F and C-O showing characteristic shifts)The carbonyl carbon is a key diagnostic peak at the downfield end of the spectrum.[2]
¹⁹F NMR A single resonance, with coupling to adjacent aromatic protons.Provides direct evidence for the presence and electronic environment of the fluorine atom.[3]
FT-IR Strong C=O stretch (~1700 cm⁻¹), Aldehyde C-H stretches (~2720 and ~2820 cm⁻¹), C-F stretch (~1250-1100 cm⁻¹)The carbonyl stretch is a prominent and reliable indicator of the aldehyde group.[4][5] The two weak C-H stretches are characteristic of an aldehyde.[4][5]
Mass Spec. Molecular ion peak (M⁺) at m/z 216.21. Fragmentation pattern showing loss of -H (M-1) and -CHO (M-29).The molecular ion confirms the molecular weight.[6] Fragmentation patterns provide clues to the structure.[7]
3-Fluoro-4-phenoxybenzoic Acid (Oxidation Product)

Oxidation of the aldehyde to a carboxylic acid results in significant and easily identifiable spectral changes.

Technique Expected Key Features Rationale for Change from Starting Material
¹H NMR Disappearance of the aldehyde proton (~9.9 ppm). Appearance of a broad carboxylic acid proton (singlet, >10 ppm).The aldehyde proton is replaced by the highly deshielded and exchangeable carboxylic acid proton.
¹³C NMR Shift of the carbonyl carbon from ~190 ppm to a more shielded position (~165-175 ppm).The electronic environment of the carbonyl carbon changes significantly in the carboxylic acid.
¹⁹F NMR Minor shift in resonance compared to the starting material due to the change in the electronic nature of the substituent.The change from an aldehyde to a carboxylic acid will slightly alter the electronic environment of the fluorine atom.
FT-IR Disappearance of aldehyde C-H stretches. Appearance of a very broad O-H stretch (~3300-2500 cm⁻¹). Shift of the C=O stretch to a slightly lower wavenumber (~1680-1710 cm⁻¹).The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The C=O stretch shifts due to the electronic effects of the hydroxyl group.
Mass Spec. Molecular ion peak (M⁺) at m/z 232.21.[8][9]The increase in molecular weight by 16 amu corresponds to the addition of an oxygen atom.
N-((3-Fluoro-4-phenoxyphenyl)methyl)aniline (Reductive Amination Product - Example)

Reductive amination of the aldehyde with aniline forms a secondary amine, leading to another distinct set of spectral data.

Technique Expected Key Features Rationale for Change from Starting Material
¹H NMR Disappearance of the aldehyde proton. Appearance of a new N-H proton (broad singlet, variable shift) and a methylene (-CH₂-) group (singlet or doublet, ~4.3-4.5 ppm).The aldehyde is converted to a methylene bridge, and a new N-H bond is formed. The N-H proton's shift can vary with concentration and solvent.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of a new methylene carbon (~45-55 ppm).This is a definitive indicator of the reduction of the carbonyl group.
¹⁹F NMR Minor shift in resonance compared to the starting material.The electronic environment of the fluorine atom is altered by the change in the functional group.
FT-IR Disappearance of the C=O stretch. Appearance of an N-H stretch (~3300-3500 cm⁻¹).The absence of the strong carbonyl absorption and the presence of the N-H stretch confirm the formation of the amine.
Mass Spec. Molecular ion peak corresponding to the new molecular weight (e.g., m/z 293.32 for the aniline product).The molecular ion peak will reflect the addition of the amine moiety and the loss of an oxygen atom.

Experimental Protocols

Protocol 1: Oxidation of this compound

This protocol describes a general method for the oxidation of an aromatic aldehyde to a carboxylic acid.

  • Dissolve this compound in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent (e.g., Jones reagent) dropwise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with isopropanol.

  • Perform an aqueous workup to extract the product.

  • Purify the crude product by recrystallization or column chromatography.

  • Dry the purified 3-fluoro-4-phenoxybenzoic acid under vacuum.

Protocol 2: Reductive Amination of this compound

This protocol outlines a general procedure for reductive amination.

  • Dissolve this compound and a primary amine (e.g., aniline) in a suitable solvent (e.g., dichloromethane or dichloroethane).[10]

  • Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) in portions.[10]

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Diagram of Reaction Pathways

Reaction_Pathways A This compound B Oxidation [O] A->B e.g., Jones Reagent D Reductive Amination + R-NH₂ + [H] A->D e.g., NaBH(OAc)₃ C 3-Fluoro-4-phenoxybenzoic Acid B->C E Secondary Amine Derivative D->E

Caption: Key reaction pathways of this compound.

Conclusion: A Self-Validating Approach

By employing a combination of NMR, FT-IR, and Mass Spectrometry, researchers can create a self-validating system for the structural elucidation of products derived from this compound. The disappearance of key functional group signals from the starting material and the concurrent appearance of new, characteristic signals in the product spectra provide a robust and definitive confirmation of a successful chemical transformation. This multi-faceted analytical approach is indispensable for ensuring the scientific integrity of research and development in the pharmaceutical and agrochemical industries.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-Fluoro-4-phenoxybenzaldehyde (CAS No. 68359-57-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is one such compound where meticulous handling is paramount.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The hazards are not merely abstract warnings; they are direct chemical threats that our PPE must be chosen to neutralize. As an aromatic aldehyde, this compound's reactivity is a key consideration. Aldehydes as a class are known to be reactive with biological molecules, which can lead to various adverse health effects, including irritation and sensitization.[2][3][4]

The specific, classified hazards of this compound are summarized below.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[5][6][7][8]
Serious Eye Irritation H319Causes serious eye irritation.[5][7]
Skin Irritation H315Causes skin irritation.[9]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[5][9][10]
Hazardous to the Aquatic Environment (Chronic) H411Toxic to aquatic life with long lasting effects.[6][11]

These classifications dictate that our primary goals are to prevent ingestion, eliminate eye and skin contact, and avoid inhalation of any aerosols or vapors.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a multi-layered approach to PPE is required. Each component serves a specific purpose, and none should be considered optional when handling this substance.

Primary Engineering Control: The Fume Hood

Before any PPE is donned, the primary layer of defense must be in place. All manipulations of this compound, including weighing, transfers, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This is the most effective way to control the respiratory irritation hazard.[5][12][13]

Hand Protection: The First Line of Contact

Direct skin contact can cause irritation and potential sensitization.[3][9] Therefore, selecting the correct gloves is critical.

  • Glove Type: Nitrile or Butyl rubber gloves are recommended for handling benzaldehyde and its derivatives.[14] Always inspect gloves for tears or punctures before use.[5]

  • Technique: Double-gloving is best practice, especially when handling larger quantities or for prolonged tasks. This provides a buffer in case the outer glove is compromised. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately as hazardous waste.

Eye and Face Protection: Shielding from Splashes

Given the H319 classification ("Causes serious eye irritation"), robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes and conform to ANSI Z87.1 or EN166 standards are mandatory.[12][15][16]

  • Best Practice: When transferring liquids or performing any operation with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[17][18] This provides a broader barrier of protection for the entire face.

Body Protection: Preventing Dermal Exposure

A standard cotton lab coat is insufficient. The goal is to prevent the chemical from soaking through to your personal clothing and skin.

  • Standard Operations: A flame-resistant lab coat worn fully buttoned is the minimum requirement.

  • Higher Risk Tasks: For transfers of significant volumes (>50 mL) or when there is a greater risk of spillage, supplement your lab coat with a chemical-resistant apron made of rubber or a similar impervious material.[15]

Respiratory Protection: A Necessary Secondary Control

While the fume hood is the primary control, respiratory protection may be required in specific scenarios.

  • Standard Use: When working within a certified fume hood, additional respiratory protection is typically not required.

  • Emergency Scenarios: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is essential. A respirator equipped with an organic vapor cartridge (Type ABEK or equivalent) is necessary.[6][16] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Procedural Guidance: PPE in Action

The effectiveness of PPE is determined by its correct selection and use throughout the entire experimental workflow.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow start Assess Task & Scale (e.g., Weighing, Transfer, Reaction) fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood spill_cleanup Task: Spill Cleanup (Outside Fume Hood) start->spill_cleanup no_hood STOP WORK Consult EHS. Respirator Required. fume_hood->no_hood No   ppe_base Standard PPE Required: - Nitrile Gloves (Single Pair) - Chemical Splash Goggles - Lab Coat fume_hood->ppe_base  Yes splash_risk Is there a significant risk of splash? (e.g., liquid transfer >10mL, pressurized reaction) ppe_base->splash_risk enhanced_ppe Enhanced PPE Required: - Double Nitrile Gloves - Face Shield over Goggles - Chemical Resistant Apron splash_risk->enhanced_ppe  Yes spill_ppe Spill Response PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Chemical Resistant Apron/Suit - Air-Purifying Respirator (Organic Vapor Cartridge) spill_cleanup->spill_ppe

Caption: PPE selection workflow for this compound.

Task-Specific PPE Matrix
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing Solid/Liquid (<1g in hood) Single pair, NitrileChemical Splash GogglesLab CoatNot Required
Solution Prep/Transfer (<50mL in hood) Double pair, NitrileChemical Splash GogglesLab CoatNot Required
Reaction Setup/Workup (>50mL in hood) Double pair, NitrileFace Shield over GogglesLab Coat & Chemical ApronNot Required
Cleaning a Spill (in hood) Double pair, NitrileFace Shield over GogglesLab Coat & Chemical ApronNot Required
Cleaning a Spill (outside hood) Double pair, NitrileFace Shield over GogglesChemical Apron or SuitRequired: Air-Purifying Respirator with Organic Vapor Cartridge

Disposal and Decontamination Plan

Properly removing and disposing of contaminated PPE is as important as wearing it.

  • Doffing Procedure: Remove PPE in an order that minimizes cross-contamination. Typically: 1. Outer gloves, 2. Chemical apron, 3. Face shield, 4. Goggles, 5. Lab coat, 6. Inner gloves.

  • Waste Disposal: All disposable PPE (gloves, aprons) that has come into contact with this compound must be disposed of as hazardous chemical waste.[5] This is critical due to the compound's toxicity to aquatic life.[11] Do not discard in regular trash.

  • Personal Hygiene: After removing all PPE, wash your hands thoroughly with soap and water.[5][9]

By adhering to this comprehensive guide, you establish a robust safety protocol that protects against the specific hazards of this compound, ensuring a secure environment for advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.